molecular formula C16H34O2 B1593962 2-(Tetradecyloxy)ethanol CAS No. 2136-70-1

2-(Tetradecyloxy)ethanol

Cat. No.: B1593962
CAS No.: 2136-70-1
M. Wt: 258.44 g/mol
InChI Key: QHERURXKGFABNZ-UHFFFAOYSA-N
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Description

2-(Tetradecyloxy)ethanol is a useful research compound. Its molecular formula is C16H34O2 and its molecular weight is 258.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tetradecoxyethanol
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InChI

InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17/h17H,2-16H2,1H3
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InChI Key

QHERURXKGFABNZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H34O2
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Related CAS

27306-79-2
Record name Polyethylene glycol tetradecyl ether
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DSSTOX Substance ID

DTXSID50872618
Record name 2-(Tetradecyloxy)ethanol
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Molecular Weight

258.44 g/mol
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Physical Description

Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name 2-(Tetradecyloxy)ethanol
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CAS No.

2136-70-1, 27306-79-2
Record name Ethylene glycol monotetradecyl ether
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Record name Tetradecyl ethyleneglycol monoether
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-tetradecyl-.omega.-hydroxy-
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Record name 2-(Tetradecyloxy)ethanol
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Record name Tetradecan- l-ol, ethoxylated
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Record name TETRADECYL ETHYLENEGLYCOL MONOETHER
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Foundational & Exploratory

2-(Tetradecyloxy)ethanol CAS number 2136-70-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Tetradecyloxy)ethanol (CAS: 2136-70-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a C14 alkyl glycolether. We will delve into its fundamental physicochemical properties, synthesis, spectral characteristics, and known applications, with a particular focus on its relevance to the fields of chemical research and pharmaceutical sciences.

Core Molecular Identity and Structure

This compound, also known under the International Nomenclature for Cosmetic Ingredients (INCI) name Myreth-1, is an amphiphilic molecule possessing both a long hydrophobic alkyl chain and a hydrophilic primary alcohol head group. This structure is foundational to its properties as a nonionic surfactant and emulsifier.

  • Molecular Formula: C₁₆H₃₄O₂[1][2]

  • Molecular Weight: 258.44 g/mol [1][3][4]

  • CAS Number: 2136-70-1[1][3][4]

  • Synonyms: Myristyl Monoethoxylate, 2-Tetradecoxyethanol, Ethylene Glycol Monotetradecyl Ether, C14E1.[1][2][3][5]

The molecule consists of a fourteen-carbon saturated alkyl chain (tetradecyl group) linked via an ether bond to an ethanol molecule. This structure imparts surface-active properties, allowing it to interface between polar and non-polar phases.

G cluster_hydrophobic Hydrophobic Tail cluster_hydrophilic Hydrophilic Head C14_chain CH₃(CH₂)₁₂-CH₂- ether_O -O- C14_chain->ether_O Ether Linkage ethanol_group CH₂-CH₂-OH ether_O->ethanol_group

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for determining its suitability for various applications, from reaction solvent to formulation excipient.

PropertyValueSource(s)
Melting Point 33-34 °C[2][3][5][6]
Boiling Point 330.8 °C at 760 mmHg 146-148 °C at 2 Torr[3][4][5]
Density 0.871 g/cm³ (Predicted)[2][3][5]
Flash Point 78.6 °C[2][5][7]
Water Solubility 1.442 mg/L at 25 °C (Estimated)[7]
LogP (Octanol/Water) 5.9 - 6.2 (Estimated)[2][7]
Hydrogen Bond Donor 1[2]
Hydrogen Bond Acceptor 2[2]

The low melting point indicates that this compound is a solid at standard room temperature but can be easily melted for processing. Its very low water solubility and high LogP value confirm its predominantly lipophilic character, a key attribute for its function in non-aqueous systems or at oil-water interfaces.[2][7]

Synthesis Methodologies

The synthesis of this compound typically involves the ethoxylation of 1-tetradecanol or the Williamson ether synthesis.

Williamson Ether Synthesis Approach

This classical method provides a reliable route to the target molecule. It involves the reaction of an alkoxide with a primary alkyl halide.

G cluster_reactants Reactants cluster_products Products R1 1-Bromotetradecane (C₁₄H₂₉Br) P1 This compound R1->P1 R2 Ethylene Glycol (HOCH₂CH₂OH) R2->P1 Base Strong Base (e.g., NaH) Base->R2 Deprotonation P2 Salt Byproduct (e.g., NaBr)

Caption: Williamson ether synthesis workflow for this compound.

Experimental Protocol Outline:

  • Alkoxide Formation: Ethylene glycol is reacted with a strong base, such as sodium hydride, in an anhydrous aprotic solvent (e.g., THF) to form the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide). This step is crucial as it generates the nucleophile required for the subsequent reaction.

  • Nucleophilic Substitution: 1-Bromotetradecane is added to the reaction mixture. The alkoxide attacks the primary carbon bearing the bromine atom in an Sₙ2 reaction, displacing the bromide ion.

  • Work-up and Purification: The reaction is quenched with water. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.[3]

Reduction of an Ester

An alternative high-yield synthesis involves the reduction of a corresponding ester.[2]

Protocol: A synthesis route starting from tetradecyloxy-acetic acid methyl ester using lithium aluminum tetrahydride has been reported to produce this compound with a 100% yield.[2]

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[1][8]

  • O-H Stretch: A broad, strong absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the hydroxyl group.[9]

  • C-H Stretch: Sharp peaks around 2850-2960 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the long alkyl chain.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O ether linkage.

Data available from the National Institute of Standards and Technology (NIST) confirms these characteristic peaks.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[1][10]

  • Molecular Ion Peak (M⁺): A peak at m/z = 258.44 would correspond to the molecular ion, though it may be weak or absent in alcohols.[1][10]

  • Key Fragments: Common fragmentation patterns for long-chain ethers and alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and loss of water (M-18). A prominent peak is often observed at m/z = 45, corresponding to the [CH₂CH₂OH]⁺ fragment.

The NIST Chemistry WebBook provides the mass spectrum for this compound.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments in the molecule. While specific spectra are proprietary, the expected chemical shifts can be predicted.

  • ¹H NMR:

    • -CH₃: A triplet around 0.9 ppm.

    • -(CH₂)n-: A large signal complex between 1.2-1.6 ppm.

    • -O-CH₂-CH₂-OH: Two triplets around 3.5-3.7 ppm.

    • -OH: A broad singlet with a variable chemical shift.

  • ¹³C NMR:

    • -CH₃: A signal around 14 ppm.

    • -(CH₂)n-: Multiple signals in the 22-32 ppm range.

    • -O-CH₂- (ether): A signal around 70-72 ppm.

    • -CH₂-OH (alcohol): A signal around 60-62 ppm.[9]

Applications and Relevance in Research

As a nonionic surfactant, this compound and its ethoxylated derivatives (Myreth-n) are valuable in various scientific and industrial contexts. Its amphiphilic nature drives its utility.[11]

Pharmaceutical Formulations and Drug Delivery

The structure of this compound is analogous to other alcohol ethoxylates used as excipients in pharmaceutical formulations.[11]

  • Solubilizing Agent: Its lipophilic character makes it suitable for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) in lipid-based or non-aqueous formulations.

  • Emulsifier: It can be used to stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions, which are common delivery systems for topical and parenteral drugs.

  • Micelle Formation: Although this single ethoxy unit molecule may have a very high critical micelle concentration (CMC), it serves as a foundational structure for more complex nonionic surfactants (e.g., Myreth-5, Myreth-10) that are effective at forming micelles. These micelles can encapsulate hydrophobic drugs, increasing their aqueous solubility and bioavailability.[2][5]

Cosmetics and Personal Care

In the cosmetic industry, the "Myreth" series of ingredients function as emulsifiers, wetting agents, and solubilizers in creams, lotions, and other personal care products.[11][12]

Chemical Research

In a laboratory setting, this compound can be used as:

  • A high-boiling point solvent for specific organic reactions.[13]

  • A starting material for the synthesis of more complex surfactants and polymers.

  • A model compound for studying interfacial phenomena and self-assembly.

Safety and Handling

While specific GHS classification data is not consistently reported, general precautions for handling laboratory chemicals should be observed.[7][14]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toxicity: Detailed toxicological data for this specific molecule is limited. However, related glycol ethers can cause skin and eye irritation.[15] The high WGK (Water Hazard Class) rating of 3 in Germany suggests it is considered hazardous to water.[3][4]

  • Storage: Store in a cool, dry place away from oxidizing agents.

Researchers should always consult the most current Safety Data Sheet (SDS) from the supplier before use.[16]

Conclusion

This compound (CAS 2136-70-1) is a well-defined amphiphilic compound with established physicochemical properties. Its utility is primarily derived from its surfactant nature, making it a valuable, albeit simple, member of the alcohol ethoxylate family. For professionals in drug development and chemical research, it serves as a useful starting material, a potential formulation excipient for non-aqueous systems, and a foundational structure for understanding more complex nonionic surfactants used in advanced delivery systems.

References

Introduction: The Molecular Architecture and Utility of 2-(Tetradecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Tetradecyloxy)ethanol

This compound, also known by synonyms such as Ethylene glycol monotetradecyl ether and Myreth, is an amphiphilic organic compound with the chemical formula C16H34O2.[1][2][3] Its structure is characterized by a long, hydrophobic 14-carbon alkyl chain (tetradecyl group) and a hydrophilic primary alcohol head group, linked by an ether bond. This dual nature grants it significant utility as a nonionic surfactant and emulsifier.

In the realm of drug development and pharmaceutical sciences, such molecules are of paramount importance. Their ability to form micelles and liposomes makes them invaluable for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), a critical challenge in modern formulation science.[4] Understanding the synthesis of this compound is therefore fundamental for researchers aiming to develop advanced drug delivery systems and other specialized formulations in cosmetics and materials science.[4]

This guide provides a comprehensive overview of the predominant synthetic pathway for this compound, grounded in established chemical principles and supported by detailed experimental insights.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most reliable and widely employed method for preparing this compound is the Williamson ether synthesis. This classic organic reaction, first developed in the 1850s, remains a cornerstone of ether synthesis due to its versatility and robustness.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[6][7][8]

For the specific synthesis of this compound, the two key reactants are:

  • The Nucleophile: The mono-alkoxide of ethylene glycol (sodium 2-hydroxyethoxide).

  • The Electrophile: A tetradecyl halide, typically 1-bromotetradecane.

The selection of a primary alkyl halide like 1-bromotetradecane is a critical experimental choice. The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[5][7] Using a secondary or tertiary alkyl halide would significantly favor a competing elimination (E2) reaction, drastically reducing the yield of the desired ether and producing alkene byproducts.[8]

Overall Synthesis Workflow

The synthesis can be logically broken down into three main stages: alkoxide formation, nucleophilic substitution, and product purification.

Synthesis_Workflow cluster_0 Stage 1: Alkoxide Formation cluster_1 Stage 2: SN2 Reaction cluster_2 Stage 3: Purification A Ethylene Glycol + Strong Base (e.g., NaOH) B Sodium 2-hydroxyethoxide (Nucleophile) A->B Deprotonation D Reaction Mixture B->D C 1-Bromotetradecane (Electrophile) C->D E Crude this compound D->E Heating / Reflux F Workup (Extraction & Washing) E->F G Purification (Distillation or Chromatography) F->G H Pure this compound G->H

References

Physical and chemical properties of ethylene glycol monotetradecyl ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethylene Glycol Monotetradecyl Ether: Properties and Applications For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene glycol monotetradecyl ether represents a critical class of non-ionic surfactants, pivotal to advancements in pharmaceutical formulations, drug delivery systems, and biochemical research. As a member of the polyoxyethylene alkyl ether family, its unique amphiphilic nature—derived from a hydrophilic ethylene glycol head and a lipophilic tetradecyl tail—governs its function as a highly effective emulsifier, solubilizer, and permeation enhancer. This technical guide provides a comprehensive analysis of its core physical and chemical properties, mechanisms of action, and established methodologies for its characterization and quality control. By synthesizing technical data with field-proven insights, this document serves as an essential resource for professionals leveraging this versatile excipient in research and development.

Chemical Identity and Structure

Ethylene glycol monotetradecyl ether is not a single, monolithic entity but rather a class of compounds, often designated as C14En , where '14' signifies the number of carbon atoms in the hydrophobic alkyl chain (tetradecyl) and 'n' denotes the number of repeating ethylene oxide (EO) units in the hydrophilic chain.[1] The properties of the surfactant are profoundly influenced by the length of this polyoxyethylene chain. This guide will focus on the foundational molecule where n=1 (C14E1), while also discussing the broader class.

The fundamental structure consists of a 14-carbon alkyl chain linked via an ether bond to a polyoxyethylene glycol chain. This dual nature is the source of its surface-active properties.

Identifier Value / Information
Chemical Name 2-(Tetradecyloxy)ethanol
Synonyms C14E1, Myristyl Glycol, Tetradecyl Glycol
CAS Number 20325-40-2 (for C14E1)
Molecular Formula (C14E1) C₁₆H₃₄O₂
Molecular Weight (C14E1) 258.44 g/mol

Note: Commercial products are often mixtures with a distribution of ethylene oxide chain lengths.[1]

Core Physicochemical Properties

The functional utility of ethylene glycol monotetradecyl ether is dictated by its physical and chemical characteristics. These properties determine its behavior in aqueous and non-aqueous systems, its interaction with other molecules, and its suitability for specific applications.

Physical State and Solubility

Polyoxyethylene alkyl ethers can range from liquids to waxy solids depending on the length of both the alkyl and polyoxyethylene chains.[1] They are generally characterized by their solubility in water and various organic solvents, a trait governed by the balance of their hydrophilic and lipophilic moieties.

A noteworthy characteristic is their inverse aqueous solubility ; they become less soluble as the temperature of the water increases.[2] This phenomenon, known as clouding, occurs at a specific "cloud point" temperature and is a hallmark of many non-ionic surfactants containing polyoxyethylene chains.

Surfactant-Specific Properties

As a surfactant, its most critical properties relate to its behavior at interfaces and its ability to self-assemble in solution.

The HLB value is an empirical scale from 0 to 20 that quantifies the degree to which a surfactant is hydrophilic or lipophilic. It is a predictive tool for selecting the appropriate surfactant for a given application, such as forming an oil-in-water (O/W) or water-in-oil (W/O) emulsion.

The HLB can be calculated using Griffin's method for non-ionic surfactants: HLB = 20 × (Mh / M) Where:

  • Mh is the molecular mass of the hydrophilic portion (the polyoxyethylene head).

  • M is the total molecular mass of the molecule.

Table 1: Predicted Surfactant Function based on HLB Value

HLB Value Range Primary Application
3 - 6W/O Emulsifier
7 - 9Wetting and Spreading Agent
8 - 16O/W Emulsifier
13 - 16Detergent
16 - 18Solubilizer or Hydrotrope

For ethylene glycol monotetradecyl ether (C14E1), with one ethylene oxide unit, the HLB value is low, indicating a more lipophilic character. As the number of ethylene oxide units increases, the HLB value rises, and the surfactant becomes progressively more hydrophilic. For example, an ethylene glycol fatty acid ester with a low degree of ethoxylation has an HLB of approximately 2.5, making it an effective W/O emulsifier.[3]

The CMC is the concentration above which surfactant monomers spontaneously associate to form larger aggregates known as micelles.[4] This is a fundamental property, as the formation of micelles is responsible for the solubilizing power of surfactants and marks the point of maximum reduction in surface tension.[4] Below the CMC, the surfactant primarily exists as individual molecules (monomers). Once the CMC is reached, any additional surfactant added to the system will preferentially form micelles.[5]

The CMC is highly dependent on the structure of the surfactant, temperature, and the presence of electrolytes. For the C14En series, the CMC is influenced by the length of the polyoxyethylene chain. Studies on the closely related ethylene glycol monododecyl ether (C12E1) have reported a CMC of 27.5 µM at 25°C.[6]

Interestingly, research has shown that for C14E1, the CMC exhibits an unusual relationship with temperature, initially increasing and then decreasing as temperature rises. This is attributed to the interplay between the thermal solubility of the molecules and the thermal motion of the adsorbed molecules at the interface.

Diagram 1: Micelle Formation This diagram illustrates the process of micelle formation once the surfactant concentration surpasses the CMC.

G cluster_0 Below CMC cluster_1 At CMC cluster_2 Above CMC a1 c1 a2 a3 b1 Monomers micelle_center c2 c3 d1 e1 Micelle Formation Begins m1 micelle_center->m1 m2 micelle_center->m2 m3 micelle_center->m3 m4 micelle_center->m4 m5 micelle_center->m5 m6 micelle_center->m6 f1 Stable Micelles

Caption: Self-assembly of monomers into micelles above the CMC.

Chemical Stability and Handling

Polyoxyethylene alkyl ethers are generally stable under strongly acidic or alkaline conditions.[1] However, a key consideration for their storage and handling is the potential for autoxidation . Over time, and particularly when exposed to air and light, glycol ethers can form explosive peroxides.[7] This degradation can also lead to an increase in acidity.[1]

Storage Recommendations:

  • Store in tightly closed, airtight containers in a cool, dry, and well-ventilated place.[8][9]

  • Keep away from sources of ignition and strong oxidizing agents.[7][8]

  • Commercial grades may contain antioxidants like butylated hydroxyanisole (BHA) to inhibit peroxide formation.[1]

Safety Profile:

  • Eye Contact: Can cause serious eye damage or irritation.[8][10]

  • Skin Contact: May cause skin irritation.[10][11]

  • Ingestion: Harmful if swallowed.[10][12]

Standard personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling these compounds.[8][9]

Mechanism of Action in Pharmaceutical Systems

The utility of ethylene glycol monotetradecyl ether in drug development stems from its ability to favorably alter the properties of a formulation through distinct mechanisms.

  • As an Emulsifier: In multiphase systems like creams and lotions, it positions itself at the oil-water interface, reducing interfacial tension. The hydrophilic head orients towards the aqueous phase, and the lipophilic tail towards the oil phase, creating a stable barrier that prevents the coalescence of droplets.

  • As a Solubilizer: For poorly water-soluble active pharmaceutical ingredients (APIs), the hydrophobic core of the micelles formed above the CMC provides a microenvironment where the API can be encapsulated, thereby increasing its apparent solubility in the bulk aqueous medium.

  • As a Permeation Enhancer: In transdermal drug delivery, it can enhance the penetration of APIs across the skin.[6] This is achieved by fluidizing the lipid bilayers of the stratum corneum, temporarily disrupting its barrier function and allowing for greater drug permeation.

Diagram 2: Emulsification Mechanism This diagram shows how surfactant molecules stabilize an oil-in-water emulsion.

G cluster_emulsion Oil-in-Water Emulsion cluster_oil_droplet Oil Droplet Water Water Oil Oil p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 p15 p16 p17 p18 p19 p20 center center->p1 center->p2 center->p3 center->p4 center->p5 center->p6 center->p7 center->p8 center->p9 center->p10 center->p11 center->p12 center->p13 center->p14 center->p15 center->p16 center->p17 center->p18 center->p19 center->p20

Caption: Surfactants at the oil-water interface.

Experimental Protocols

The characterization and quality control of ethylene glycol monotetradecyl ether are essential for ensuring its performance and safety in final formulations.

Protocol: Determination of Critical Micelle Concentration (CMC)

This protocol outlines the determination of CMC using the surface tension method, which is highly reliable for non-ionic surfactants. The principle is that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[4]

Apparatus:

  • Digital Tensiometer (with Wilhelmy plate or Du Noüy ring)

  • High-precision automated dispenser or micropipettes

  • Glass beakers and magnetic stirrer

  • Analytical balance

Methodology:

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.

  • Concentration Series: Use an automated dispenser to create a series of dilutions in the tensiometer's measurement vessel.[4] Alternatively, prepare a series of discrete solutions of varying concentrations. The series should span a range from well below to well above the anticipated CMC.

  • Equilibration: Allow each solution to equilibrate at a constant temperature, as surface tension and CMC are temperature-dependent.

  • Measurement: Measure the surface tension of each solution using the tensiometer. Ensure the platinum plate or ring is thoroughly cleaned between measurements.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the concentration (log C).

  • CMC Determination: The resulting plot will show two distinct linear regions. The CMC is the concentration at the intersection point of the regression lines drawn through these two regions.[4][13]

Protocol: Purity and Composition Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of polyoxyethylene alkyl ethers and determining the distribution of different ethoxymer chains.[14][15]

Apparatus:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • High-temperature capillary column (e.g., bonded methyl silicone stationary phase)[14][15]

  • Autosampler and data acquisition software

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the surfactant in a suitable solvent (e.g., methanol or an appropriate organic solvent).

  • Instrumental Conditions (Typical):

    • Injector Temperature: High enough to ensure volatilization without degradation.

    • Oven Program: A temperature ramp is used to elute compounds of increasing molecular weight. For example, start at a lower temperature and ramp up to a high temperature (e.g., >300°C) to elute the different ethoxymers.

    • Detector Temperature: ~350°C

    • Carrier Gas: Helium or Hydrogen

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram. The free tetradecanol (if any) will elute first, followed by the C14En species in order of increasing n.

  • Analysis:

    • Purity: Assess the overall purity by calculating the area percentage of the main peaks relative to any impurity peaks.

    • Ethoxymer Distribution: The relative area of each C14En peak provides the distribution of the polyoxyethylene chains in the sample.[14][15] Identification of peaks can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]

Conclusion

Ethylene glycol monotetradecyl ether is a functionally versatile non-ionic surfactant whose utility is deeply rooted in its fundamental physicochemical properties. Its amphiphilic structure, quantifiable by the HLB scale, and its capacity for self-assembly into micelles above a critical concentration, empower its role as a premier emulsifier and solubilizing agent. For scientists and researchers, a thorough understanding of its properties—from its unique temperature-dependent solubility to its potential for oxidative degradation—is paramount for the rational design of stable, effective, and safe formulations. The analytical and characterization protocols provided herein serve as a foundation for the quality control and application-specific validation required in rigorous scientific and pharmaceutical development.

References

A Technical Guide to 2-(Tetradecyloxy)ethanol: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-(Tetradecyloxy)ethanol

This compound, also known by synonyms such as Ethylene glycol monotetradecyl ether and Myreth, is a non-ionic surfactant belonging to the glycol ether family of organic solvents.[1][2] Its molecular architecture is distinctly amphiphilic, featuring a long, hydrophobic 14-carbon (tetradecyl) alkyl chain and a polar, hydrophilic ethylene glycol head group. This dual nature is the cornerstone of its utility, enabling it to reduce surface tension and act as an effective emulsifying, solubilizing, and wetting agent.

For researchers and professionals in drug development, understanding the specific attributes of excipients like this compound is critical. Its ability to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) makes it a valuable component in formulating advanced drug delivery systems.[3] This guide provides a comprehensive overview of its core physicochemical properties, synthetic methodologies, key applications, and essential safety protocols.

Core Molecular and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior and potential applications. The chemical formula for this compound is C16H34O2.[2][4][5] This composition results in a molecular weight of approximately 258.44 g/mol .[5][6][7]

For unambiguous identification in research and procurement, the following identifiers are used:

  • CAS Number : 2136-70-1[2][4][7]

  • IUPAC Name : this compound[4]

  • Common Synonyms : 2-tetradecoxyethanol, Myreth, Ethylene glycol monotetradecyl ether, Myristyl monoethoxylate, Tetradecylglycol.[1][2][4][7]

The quantitative properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvent systems and formulation processes.

PropertyValueSource(s)
Molecular Formula C16H34O2[2][4][5]
Molecular Weight 258.44 g/mol [5][6][7]
Melting Point 33-34 °C[1][7][8]
Boiling Point 330.8 °C @ 760 mmHg 146-148 °C @ 2 Torr[1][7][8]
Density ~0.871 g/cm³[1][8]
Flash Point 78.6 °C[1][8]
LogP (Octanol/Water) 4.7 - 6.2[1][7]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

The high LogP value underscores the molecule's significant lipophilicity, while the presence of hydrogen bond donors and acceptors from the hydroxyl and ether groups confers its necessary hydrophilicity.[1]

Caption: Fig 1: Structure of this compound

Synthesis and Characterization

The synthesis of this compound is typically achieved through well-established organic chemistry reactions. The choice of pathway often depends on starting material availability, desired yield, and purity requirements.

Two primary routes are documented for the laboratory-scale or industrial production of this compound:

  • Williamson Ether Synthesis: This classic method involves the reaction of a tetradecyl halide (e.g., 1-bromotetradecane) with the sodium salt of ethylene glycol. The alkoxide of ethylene glycol acts as a nucleophile, displacing the bromide to form the ether linkage. This is a robust and widely used method for generating ethers.[7]

  • Reduction of an Ester Intermediate: An alternative route involves the reduction of tetradecyloxy-acetic acid methyl ester using a powerful reducing agent like lithium aluminium tetrahydride (LiAlH4). This method reduces the ester group to a primary alcohol, yielding the final product with high efficiency.[1]

This protocol outlines the synthesis of this compound from 1-bromotetradecane and ethylene glycol. This self-validating system includes reaction, workup, and purification steps designed to isolate the target compound.

Materials:

  • 1-Bromotetradecane

  • Ethylene glycol (in excess)

  • Sodium metal

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, add a 5-fold molar excess of ethylene glycol. Carefully add sodium metal (1.1 molar equivalents relative to 1-bromotetradecane) in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the mixture to stir until all sodium has dissolved, forming sodium glyco-alkoxide.

  • Nucleophilic Substitution: Dissolve 1-bromotetradecane (1.0 molar equivalent) in an appropriate anhydrous solvent (e.g., THF). Add this solution dropwise to the stirred alkoxide mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: After cooling to room temperature, cautiously quench the reaction by slowly adding saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified via flash column chromatography on silica gel to yield pure this compound.

The identity and purity of the synthesized product must be confirmed. Standard analytical techniques include:

  • Infrared (IR) Spectroscopy: To confirm the presence of a broad O-H stretch (~3300 cm⁻¹) from the alcohol and C-O stretches (~1100 cm⁻¹) from the ether.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the specific carbon skeleton and proton environments.

  • Mass Spectrometry (MS): To verify the molecular weight of 258.44 g/mol .[4]

Caption: Fig 2: Williamson Ether Synthesis Workflow

Applications in Research and Drug Development

The utility of this compound stems directly from its amphiphilic structure. This molecular design allows it to interface between polar and non-polar phases, a critical function in many formulations.

As a non-ionic surfactant, it does not possess a charged head group. This makes it less sensitive to changes in pH and electrolyte concentration, offering greater formulation stability compared to ionic surfactants. In aqueous solutions above its critical micelle concentration (CMC), molecules of this compound self-assemble into micelles. These structures have a hydrophobic core, capable of encapsulating lipophilic drug molecules, and a hydrophilic shell that interfaces with the aqueous environment.

The primary application in pharmaceutics is the enhancement of solubility and bioavailability for hydrophobic APIs (BCS Class II and IV).[3]

  • Solubilizing Agent: It can be used to dissolve water-insoluble compounds, creating clear solutions for oral, topical, or parenteral administration.

  • Emulsifier: It is effective at stabilizing oil-in-water (o/w) emulsions, which are common in creams, lotions, and some intravenous formulations.

  • Nanotechnology: Its surfactant properties are leveraged in the creation of nanoemulsions and microemulsions, which can improve drug loading, stability, and penetration across biological membranes.[3]

Caption: Fig 3: From Structure to Application

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. According to safety data sheets, this compound presents several hazards.[10]

  • Hazards: It is classified as a flammable liquid and vapor. It may be harmful if swallowed and toxic if inhaled. There are also concerns that it may damage fertility or the unborn child.[10]

  • Handling: Work should be conducted in a well-ventilated area or under a chemical fume hood.[10][11] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[11] Avoid breathing vapors and prevent contact with skin and eyes. Keep away from heat, sparks, and open flames.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from sources of ignition.[10]

References

Spectroscopic Analysis of 2-(Tetradecyloxy)ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Tetradecyloxy)ethanol (CAS No. 2136-70-1), a non-ionic surfactant widely utilized in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Infrared (IR) and Mass Spectrometry (MS) data to facilitate its identification, characterization, and quality control.

Introduction: The Molecular Profile of this compound

This compound, also known as ethylene glycol monotetradecyl ether, possesses a unique amphiphilic structure, combining a long hydrophobic tetradecyl chain with a hydrophilic ethylene glycol head. This structure dictates its surfactant properties and is key to interpreting its spectroscopic fingerprint.

Identifier Value Source
Chemical FormulaC16H34O2NIST[1]
Molecular Weight258.44 g/mol NIST[1]
CAS Number2136-70-1NIST[1]
IUPAC NameThis compoundNIST[1]
SynonymsMyristyl monoethoxylate, Ethylene glycol monotetradecyl etherNIST[1]

A fundamental understanding of this structure is paramount for the subsequent spectroscopic analysis. The presence of a primary alcohol, an ether linkage, and a long aliphatic chain will give rise to characteristic signals in both IR and MS analyses.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals key absorptions that confirm its molecular structure.

Experimental Protocol: Acquiring the IR Spectrum

The presented data was sourced from the Coblentz Society's evaluated infrared reference spectra collection, as provided by the NIST Chemistry WebBook.[2]

  • Instrumentation : Dispersive instrument (likely a prism, grating, or hybrid spectrometer).[2]

  • Sample Preparation : The sample was prepared as a 10% solution in carbon tetrachloride (CCl4) for the 2.5-7.5 µm region and a 10% solution in carbon disulfide (CS2) for the 7.5-15 µm region.[2]

  • Sampling Method : Transmission.[2]

  • Path Length : 0.01 cm.[2]

It is important to note that spectra obtained on modern Fourier Transform Infrared (FTIR) spectrometers may differ in detail from this dispersive spectrum.[2]

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by the following key absorption bands:

Frequency (cm⁻¹) Vibrational Mode Functional Group Interpretation
~3400 (broad)O-H stretchAlcohol (-OH)The broadness of this peak is indicative of hydrogen bonding, a characteristic feature of alcohols in the condensed phase.[3]
2920 & 2850C-H stretchAlkane (-CH2-, -CH3)These strong absorptions are characteristic of the symmetric and asymmetric stretching of the numerous C-H bonds in the long tetradecyl chain.[4]
~1465C-H bendAlkane (-CH2-)This corresponds to the scissoring deformation of the methylene groups in the aliphatic chain.[5]
~1120C-O stretchEther (C-O-C) & Alcohol (C-OH)This strong, often complex, band arises from the stretching vibrations of the ether linkage and the C-O bond of the primary alcohol. Ethers typically show a strong absorption in the 1050-1150 cm⁻¹ range.[6][7]

The presence of a broad O-H stretch, strong aliphatic C-H stretches, and a prominent C-O stretch provides clear evidence for the structure of this compound.

Mass Spectrometry: Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electron ionization (EI) mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that can be used for structural confirmation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum presented is an electron ionization spectrum sourced from the NIST Mass Spectrometry Data Center.[8]

  • Ionization Method : Electron Ionization (EI)

  • Analyzer : Not specified, but typically a quadrupole or magnetic sector analyzer.

Interpretation of the Mass Spectrum

The mass spectrum of this compound exhibits several key features:

  • Molecular Ion (M⁺) : The molecular ion peak is expected at m/z 258. However, for long-chain alcohols and ethers, the molecular ion peak is often weak or absent due to rapid fragmentation.[9][10] The NIST spectrum shows a very low intensity peak at m/z 258.[8]

  • Fragmentation Analysis : The fragmentation of this compound is primarily driven by the presence of the ether and alcohol functional groups. The major fragmentation pathways include:

    • Alpha-Cleavage : This is a common fragmentation pathway for ethers and alcohols.[11][12] Cleavage of the C-C bond adjacent to the ether oxygen is a dominant process.

      • Loss of the tetradecyl radical (•C14H29) : This would result in a fragment at m/z 45, corresponding to [HO-CH2-CH2-O]⁺. The NIST spectrum shows a prominent peak at m/z 45.[8]

      • Cleavage between the two carbons of the ethylene glycol unit : This can lead to various smaller fragments.

    • Cleavage of the C-O bond : Breakage of the bond between the tetradecyl chain and the ether oxygen can also occur.[9]

    • Loss of Water (H₂O) : Dehydration is a characteristic fragmentation pathway for alcohols, which would result in a peak at M-18 (m/z 240).[3]

    • Alkyl Chain Fragmentation : The long tetradecyl chain will also fragment, producing a series of peaks separated by 14 mass units (corresponding to CH2 groups).[9]

Table of Key Fragments:

m/z Proposed Fragment Ion Fragmentation Pathway
45[HOCH₂CH₂O]⁺α-cleavage at the ether linkage
57, 71, 85...[CnH2n+1]⁺Fragmentation of the tetradecyl chain

The base peak in the spectrum is at m/z 45, which is a strong indicator of the ethoxy alcohol moiety. The overall fragmentation pattern is consistent with the structure of this compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of this compound.

Spectroscopic_Workflow cluster_IR Infrared Spectroscopy cluster_MS Mass Spectrometry IR_Sample Sample Preparation (e.g., KBr pellet, Nujol mull, or solution) IR_Acquisition Acquire IR Spectrum IR_Sample->IR_Acquisition IR_Analysis Analyze Spectrum: - O-H stretch (~3400 cm⁻¹) - C-H stretches (2850-2920 cm⁻¹) - C-O stretch (~1120 cm⁻¹) IR_Acquisition->IR_Analysis Confirmation Structural Confirmation IR_Analysis->Confirmation MS_Sample Sample Introduction (e.g., GC-MS, direct infusion) MS_Acquisition Acquire Mass Spectrum (EI) MS_Sample->MS_Acquisition MS_Analysis Analyze Spectrum: - Molecular Ion (m/z 258) - Key Fragments (e.g., m/z 45) - Alkyl chain fragmentation MS_Acquisition->MS_Analysis MS_Analysis->Confirmation Start This compound Sample Start->IR_Sample Start->MS_Sample

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of Infrared and Mass Spectrometry provides a robust methodology for the unambiguous identification and structural elucidation of this compound. The characteristic IR absorptions confirm the presence of the alcohol, ether, and long alkyl chain functionalities. The mass spectrum, through its molecular ion and fragmentation pattern, corroborates the molecular weight and provides further structural detail. This guide serves as a valuable resource for scientists engaged in the analysis and quality control of this important surfactant.

References

Solubility of 2-(Tetradecyloxy)ethanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(Tetradecyloxy)ethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 2136-70-1), a nonionic surfactant crucial in pharmaceutical and materials science applications. The document delves into the molecular structure and physicochemical properties that govern its solubility, the theoretical principles of solute-solvent interactions, and a detailed, field-proven protocol for the experimental determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for formulation, purification, and drug delivery system design.

Introduction: Understanding this compound

This compound, also known as Myristyl Monoethoxylate or Ethylene Glycol Monotetradecyl Ether, is an amphiphilic molecule featuring a long, non-polar 14-carbon alkyl chain (tetradecyl group) and a polar ether-alcohol head group.[1][2][3] This dual nature imparts surfactant properties, making it valuable as an emulsifier, solubilizing agent, and stabilizer in a variety of formulations.[4] In the context of drug development, its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) is of particular interest.[4] A thorough understanding of its solubility in organic solvents is paramount for optimizing manufacturing processes, ensuring formulation stability, and controlling release kinetics in advanced drug delivery systems.

Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. Key parameters for this compound are summarized below.

PropertyValueSource
CAS Number 2136-70-1[1][2][5]
Molecular Formula C₁₆H₃₄O₂[1][2][5]
Molecular Weight 258.44 g/mol [1][2][5]
Melting Point 33-34 °C[1][5]
Boiling Point 330.8 °C at 760 mmHg[1]
Density 0.871 g/cm³[1]
LogP (Octanol/Water) ~4.7 - 6.2 (Predicted)[1][5]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

The high LogP value indicates a strong lipophilic (oil-loving) character, while the presence of a hydroxyl group and an ether oxygen allows for hydrogen bonding with polar solvents.[1] This structural dichotomy is the key to its solubility profile.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the principle "like dissolves like."[6][7] This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

  • Van der Waals Forces: The long C₁₄H₂₉ alkyl chain of this compound interacts primarily through weak London dispersion forces. These forces are dominant in non-polar solvents like hexane, heptane, and toluene. Consequently, the molecule's hydrophobic tail promotes solubility in these types of solvents.

  • Dipole-Dipole Interactions & Hydrogen Bonding: The terminal hydroxyl (-OH) group and the ether linkage (-O-) create a polar head. This region can engage in dipole-dipole interactions and, more significantly, act as both a hydrogen bond donor (via -OH) and acceptor (via both oxygens).[1] These interactions are crucial for solubility in polar solvents such as alcohols (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO).

The overall solubility in a given solvent depends on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. Due to its amphiphilic nature, this compound is expected to exhibit good solubility in a broad range of organic solvents, from non-polar to polar protic.

Qualitative Solubility Profile (Predicted)

  • Non-Polar Solvents (e.g., Hexane, Toluene): Excellent solubility is expected. The van der Waals interactions between the long alkyl chain and the non-polar solvent molecules will be strong and energetically favorable.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar head of the surfactant, while also accommodating the non-polar tail.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected. These solvents can form strong hydrogen bonds with the hydroxyl and ether groups, and their shorter alkyl chains can interact favorably with the surfactant's hydrophobic tail.[8]

  • Water: Limited solubility. While the polar head can hydrogen bond with water, the large, hydrophobic C₁₄ chain leads to a significant disruption of water's hydrogen-bonding network, making dissolution energetically unfavorable. Surfactants like this form micelles in water rather than a true solution.[9]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of solids or liquids.[6]

Rationale and Self-Validation

This protocol is designed as a self-validating system. The core principle is to create a saturated solution where the system is at thermodynamic equilibrium.[10] This is achieved by adding an excess of the solute to the solvent and allowing sufficient time for dissolution to reach its maximum point under constant temperature. The subsequent analysis of the supernatant provides the solubility value. The inclusion of multiple time points for sampling (e.g., 24, 48, and 72 hours) serves to validate that equilibrium has indeed been reached; the concentration should plateau and remain constant across the later time points.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

G prep Step 1: Preparation - Add excess this compound to a known volume/mass of solvent in a sealed vial. equil Step 2: Equilibration - Place vial in a thermostated shaker (e.g., 25°C). - Agitate for 24, 48, 72 hours. prep->equil Ensure excess solute separate Step 3: Phase Separation - Allow solid to settle. - Centrifuge if necessary. - Carefully extract an aliquot of the clear supernatant. equil->separate Confirm equilibrium reached analyze Step 4: Quantitative Analysis - Dilute the aliquot with a suitable mobile phase. - Analyze concentration via a calibrated method (e.g., HPLC, GC). separate->analyze Avoid disturbing solid calc Step 5: Calculation - Calculate solubility based on the measured concentration and dilution factor. - Express as mg/mL, mol/L, etc. analyze->calc Use calibration curve

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (solute)

  • Organic solvents of interest (high purity grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 20 mL scintillation vials)

  • Thermostated orbital shaker or water bath

  • Centrifuge (optional)

  • Calibrated positive displacement pipettes

  • Volumetric flasks

  • Analytical instrument (e.g., HPLC with a suitable detector like CAD or ELSD, or GC with FID)

Procedure:

  • Preparation of Vials: To a series of glass vials, add a precisely weighed amount of the chosen organic solvent (e.g., 10.0 g).

  • Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means adding enough solute so that a visible amount of undissolved material remains after the equilibration period. For a new system, start by adding approximately 1-2 g of solute to 10 g of solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostated shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials at a constant speed for a predetermined period. It is crucial to establish the time required to reach equilibrium. A common practice is to prepare multiple vials and sample them at different time points (e.g., 24, 48, and 72 hours) to ensure the measured concentration is no longer increasing.[11]

  • Phase Separation:

    • Once the equilibration period is complete, remove the vials from the shaker and let them stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solute to settle.

    • If the solute does not settle effectively, the vials can be centrifuged at the same temperature to facilitate clear separation.[11]

  • Sampling:

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Ensure the pipette tip does not disturb the undissolved solute at the bottom.

    • Immediately transfer the aliquot into a pre-weighed volumetric flask and record the mass of the transferred solution. This allows for precise calculation of molality.

  • Quantitative Analysis:

    • Dilute the sample to a concentration that falls within the linear range of a pre-established calibration curve for the chosen analytical method (e.g., GC-FID for volatile solvents or HPLC-ELSD for non-volatile systems).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Calculation:

    • Using the measured concentration from the analytical instrument and the known dilution factors, calculate the concentration of the solute in the original saturated supernatant.

    • Express the solubility in appropriate units, such as grams of solute per 100 g of solvent ( g/100g ), molarity (mol/L), or molality (mol/kg).

Conclusion

This compound is a versatile nonionic surfactant whose utility is fundamentally tied to its solubility behavior. Its amphiphilic structure predicts a favorable solubility profile across a wide range of organic solvents, a critical attribute for its application in pharmaceutical formulations and chemical processes. While theoretical principles provide a strong qualitative framework, precise formulation and process design demand accurate, quantitative data. The detailed experimental protocol provided in this guide offers a robust and reliable method for determining these crucial solubility parameters, empowering researchers and developers to harness the full potential of this compound with scientific rigor.

References

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity 2-(Tetradecyloxy)ethanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Tetradecyloxy)ethanol (CAS No. 2136-70-1), a non-ionic surfactant, is a critical component in a multitude of advanced applications, from the formulation of sophisticated drug delivery systems to its role as a specialty chemical intermediate.[1][2] Its efficacy is directly contingent on its purity. For researchers and drug development professionals, securing a reliable supply of high-purity this compound is not merely a procurement step but a foundational requirement for experimental validity and reproducibility. This guide provides an in-depth analysis of the commercial supplier landscape, outlines critical physicochemical properties, presents a robust framework for purity verification, and details its applications, empowering scientists to make informed sourcing decisions.

Understanding this compound: Core Properties and Significance

This compound, also known as Myristyl Monoethoxylate or Ethylene Glycol Monotetradecyl Ether, is an amphiphilic molecule.[3][4] This structure, comprising a long hydrophobic 14-carbon alkyl chain (tetradecyl) and a hydrophilic polar head group (ethanol), is the cornerstone of its utility as a surfactant and emulsifier.[2]

The precise balance between its hydrophobic and hydrophilic properties dictates its performance in stabilizing emulsions, solubilizing poorly water-soluble compounds, and forming micelles or other supramolecular structures essential in drug delivery.[2] The presence of impurities can drastically alter these characteristics, leading to unpredictable experimental outcomes.

Key Physicochemical Data

A thorough understanding of the molecule's properties is essential for its proper application and analysis. The following table summarizes its key characteristics based on publicly available data.

PropertyValueSource(s)
CAS Number 2136-70-1[3][4][5]
Molecular Formula C₁₆H₃₄O₂[3][5][6]
Molecular Weight 258.44 g/mol [3][4][6]
Melting Point 33-34 °C[5][6][7]
Boiling Point 146-148 °C (at 2 Torr)[5][6]
Density ~0.871 g/cm³ (Predicted)[6][7]
LogP (Octanol/Water) ~5.9 - 6.2 (Estimated)[6][7]
EINECS Number 218-371-4[1][7]

The Commercial Supplier Landscape

Sourcing high-purity this compound requires navigating a global market of chemical suppliers. These range from large, well-known manufacturers to smaller, specialized laboratories. Many researchers will procure through chemical marketplace platforms that aggregate products from various suppliers.

Prominent Commercial Sources & Aggregators

Below is a comparative table of platforms and suppliers where this compound can be sourced. It is critical to note that "high-purity" is a relative term, and researchers must always request a lot-specific Certificate of Analysis (CoA) to verify purity specifications.

Supplier / PlatformNoted Purity / GradeGeographic ReachKey Considerations
ChemicalBook Lists multiple suppliers with purities often cited as 95%, 97%, or 98%.[6][8]Global (lists suppliers from China, USA, UK, Switzerland).[5][6]An aggregator platform; diligence is required to vet the actual manufacturer. Provides extensive lists of suppliers.[8]
Parchem Specialty chemical supplier. Purity not specified in listings, requires quote request.[1]Worldwide.Focuses on specialty chemicals and may offer various grades suitable for R&D and pilot scales.
LookChem Lists suppliers with purities often around 98% Min.[7]Global.Provides detailed chemical property data aggregated from various sources.[7]
BOC Sciences Research chemicals and biochemicals supplier. Offers custom synthesis services.[9]Global.Strong focus on the pharmaceutical industry; may provide higher purity grades and detailed analytical data.[9]
Clinivex Reference standards for scientific research.[10]Global.Specializes in reference materials, implying a focus on well-characterized, high-purity compounds. Products are for laboratory use only.[10]
Santa Cruz Biotechnology Research chemicals.[11]Global.A well-known supplier in the life sciences space, offering chemicals for research use.[11]

A Framework for Supplier Selection and Purity Verification

The axiom "trust, but verify" is paramount in scientific procurement. A supplier's claim of purity must be independently corroborated. The following workflow provides a systematic approach to sourcing and validating this compound.

G cluster_sourcing Phase 1: Sourcing & Vetting cluster_verification Phase 2: In-House Quality Control cluster_decision Phase 3: Approval S1 Identify Potential Suppliers (e.g., ChemicalBook, Parchem) S2 Request Lot-Specific Certificate of Analysis (CoA) S1->S2 S3 Review Supplier CoA for: - Purity (%) by GC or HPLC - Identity Confirmation (NMR, MS) - Water Content (Karl Fischer) S2->S3 V1 Procure Small Sample for Evaluation S3->V1 CoA Meets Initial Specs V2 Perform Independent Analytical Verification V1->V2 V3 Compare In-House Data with Supplier's CoA V2->V3 D1 Does data match? V3->D1 D2 Approve Supplier & Lot for Full-Scale Use D1->D2 Yes D3 Reject Lot & Investigate Discrepancy D1->D3 No

Caption: Workflow for sourcing and verifying high-purity reagents.

Analytical Methodologies for Purity Assessment

Independent verification is the cornerstone of scientific integrity. The methods below are standard for assessing the purity and identity of organic molecules like this compound.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating volatile and semi-volatile compounds and confirming their identity.

  • Principle: The sample is vaporized and passed through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, which fragments them into characteristic ions, providing a molecular fingerprint for identification and a quantifiable peak for purity assessment.[12]

  • Expected Result: A high-purity sample will show a single, sharp, dominant peak in the chromatogram at the expected retention time. The mass spectrum of this peak should match the known fragmentation pattern of this compound.

Detailed Protocol: GC-MS Purity Analysis
  • Standard Preparation: Accurately prepare a 1 mg/mL solution of a certified reference standard of this compound in high-purity ethyl acetate.

  • Sample Preparation: Prepare a 1 mg/mL solution of the commercially supplied this compound in the same solvent.

  • GC-MS Instrument Setup (Representative Parameters):

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 10 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis: Inject 1 µL of the standard solution to determine the retention time and confirm the mass spectrum. Subsequently, inject 1 µL of the sample solution.

  • Data Interpretation:

    • Confirm the primary peak in the sample chromatogram matches the retention time of the standard.

    • Verify that the mass spectrum of the sample's primary peak matches the standard's spectrum.

    • Calculate purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%. For quantitative analysis, a calibration curve should be used.

Other Essential Analytical Techniques
  • Nuclear Magnetic Resonance (¹H NMR): Provides detailed information about the molecular structure. The resulting spectrum for a pure sample should show peaks with chemical shifts and integrations corresponding exactly to the hydrogen atoms in the this compound structure. This is a powerful tool for unequivocal identification.

  • Karl Fischer Titration: Specifically quantifies water content, a critical impurity that can affect reactivity and formulation stability.[13]

  • Thermogravimetric Analysis (TGA): Determines the content of non-volatile impurities by measuring weight loss as a sample is heated.[13]

Core Applications in Drug Development and Research

The demand for high-purity this compound is driven by its utility in sensitive applications.[2]

  • Drug Delivery Systems: Its properties as a surfactant make it ideal for creating nanoemulsions, microemulsions, and liposomes. These systems can enhance the solubility and bioavailability of hydrophobic drug compounds.[2] Impurities can destabilize these delicate formulations, leading to inconsistent drug loading and release profiles.

  • Topical and Transdermal Formulations: It can act as a penetration enhancer and an emulsifier in creams and ointments, facilitating the delivery of active pharmaceutical ingredients (APIs) through the skin.

  • Cell Culture and Biological Assays: In research settings, it can be used to solubilize lipids or other molecules for introduction into cell culture media. Purity is paramount to avoid confounding cytotoxic effects from unknown contaminants.

The diagram below illustrates the amphiphilic nature that underpins these applications.

G cluster_molecule This compound Structure cluster_key Functional Regions tail CH₃(CH₂)₁₃ link ─O─CH₂CH₂─ tail->link head OH link->head key_tail Hydrophobic Tail (Tetradecyl Chain) key_head Hydrophilic Head (Ethanol Group)

Caption: Amphiphilic structure of this compound.

Storage and Handling

Proper storage is crucial to maintain the integrity of high-purity this compound.

  • Storage Conditions: Store in tightly sealed containers in a cool, dry place, protected from light and moisture.[10] Given its melting point of 33-34 °C, it may be a solid or liquid depending on ambient temperature.[6][7]

  • Handling: Use standard laboratory personal protective equipment (PPE), including gloves and safety glasses. While not classified as highly hazardous, direct contact should be avoided.[9][14]

Conclusion

The procurement of high-purity this compound is a critical, multi-step process that extends beyond a simple purchasing decision. For scientists in research and drug development, it requires a diligent evaluation of the supplier landscape, a demand for transparent and comprehensive analytical documentation, and a commitment to in-house verification. By adopting a systematic approach to sourcing and quality control, researchers can ensure the integrity of their materials, which is the bedrock of reliable and reproducible science.

References

A Comprehensive Technical Guide to 2-(Tetradecyloxy)ethanol: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-(Tetradecyloxy)ethanol, a non-ionic surfactant of significant interest to researchers, scientists, and professionals in drug development and formulation science. The document delineates the compound's extensive nomenclature, including its IUPAC name, common synonyms like Myristyl Monoethoxylate, and various trade names. It further explores its core physicochemical properties, synthesis pathways with an emphasis on process control and impurity profiles, and its multifaceted applications as an emulsifier, solubilizer, and emollient. This guide is structured to deliver not just technical data but also field-proven insights into the causality behind its functional performance in complex formulations, particularly in enhancing the delivery of hydrophobic active pharmaceutical ingredients (APIs).

Nomenclature and Chemical Identity

The compound known chemically as this compound is identified by a wide array of names across scientific literature, regulatory databases, and commercial markets. This diversity in nomenclature can pose a challenge in literature reviews and material sourcing. Understanding these synonyms is crucial for accurate identification and research. The primary CAS Registry Number for the mono-ethoxylated compound is 2136-70-1 .[1][2][3]

Table 1: Chemical Identifiers and Synonyms for this compound

Identifier TypeValueReference(s)
IUPAC Name This compound[1][4]
Common Synonyms Myristyl Monoethoxylate, 2-Tetradecoxyethanol, Ethylene glycol monotetradecyl ether, Tetradecylglycol, 3-Oxa-1-heptadecanol[1][3][5][6]
CAS Registry No. 2136-70-1[1][7][8]
EC Number 218-371-4, 500-059-7[7]
UNII IAC0DWO8W5[7][8]
Molecular Formula C₁₆H₃₄O₂[1][6][7]
Molecular Weight 258.44 g/mol [1][6]
Trade/PEG Names Myreth, C14E1, Lipocol M 4, Emulgen 220, Nikkol C 14EO7[3][4][7]

The fundamental structure consists of a 14-carbon alkyl chain (tetradecyl or myristyl group) linked via an ether bond to a single ethylene glycol unit. This structure imparts the amphiphilic character central to its function.

cluster_hydrophobic Hydrophobic Tail cluster_hydrophilic Hydrophilic Head CH3 CH₃ CH2_1 CH₂ label_chain (CH₂)₁₂ CH3->label_chain CH2_2 CH₂ CH2_3 CH₂ CH2_4 CH₂ CH2_5 CH₂ CH2_6 CH₂ CH2_7 CH₂ CH2_8 CH₂ CH2_9 CH₂ CH2_10 CH₂ CH2_11 CH₂ CH2_12 CH₂ CH2_13 CH₂ O1 O CH2_13->O1 label_chain->CH2_13 CH2_14 CH₂ O1->CH2_14 CH2_15 CH₂ CH2_14->CH2_15 O2 O CH2_15->O2 H H O2->H

Caption: Chemical structure of this compound.

Physicochemical Properties

The utility of this compound in any application is dictated by its physical and chemical properties. Its amphiphilic nature, characterized by a balance between its long, oil-soluble alkyl chain and its water-soluble ethoxy/hydroxyl head, is the primary driver of its surfactant behavior.

cluster_tail cluster_head Amphiphile This compound Molecule Tail Hydrophobic Tail (Tetradecyl/Myristyl Group) C₁₄H₂₉– Head Hydrophilic Head (–O–CH₂CH₂–OH) Tail->Head

Caption: Diagram of the compound's amphiphilic nature.

Key quantitative properties are summarized below. These values are critical for predicting the compound's behavior in different solvent systems and temperature ranges during formulation development.

Table 2: Physical and Chemical Properties of this compound

PropertyValueUnitReference(s)
Melting Point 33 - 34°C[6][7][8]
Boiling Point 330.8 (at 760 mmHg)146-148 (at 2 Torr)°C[6][7][8]
Density ~0.871g/cm³[6][7]
Flash Point 78.6°C[7]
LogP (Octanol/Water) 5.9 - 6.2[6][7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 2[7]

The high LogP value confirms the compound's lipophilic character, making it an effective agent for interacting with and solubilizing oils and other nonpolar substances.[6][7] Its melting point near physiological temperatures can also be an advantageous property in topical and transdermal formulations.[6][7]

Synthesis and Manufacturing

The primary industrial route for producing this compound is the ethoxylation of 1-tetradecanol (myristyl alcohol). This process involves the base-catalyzed ring-opening addition of ethylene oxide to the alcohol.

Experimental Protocol: General Ethoxylation of 1-Tetradecanol

  • Catalyst Introduction: A suitable reactor is charged with 1-tetradecanol and a catalytic amount of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

  • Inerting and Heating: The mixture is heated under vacuum or an inert atmosphere (e.g., nitrogen) to remove water, which would otherwise react with ethylene oxide to form unwanted polyethylene glycols. This step also activates the alcohol by forming the corresponding alkoxide.

  • Ethylene Oxide Addition: Gaseous ethylene oxide is carefully introduced into the sealed, heated reactor. The reaction is highly exothermic and requires precise control of temperature and pressure to ensure safety and selectivity.

  • Reaction Propagation: The myristyl alkoxide anion acts as a nucleophile, attacking a carbon atom of the ethylene oxide ring. This opens the ring and forms a new alkoxide, which can then react with another ethylene oxide molecule.

  • Termination and Neutralization: Once the desired degree of ethoxylation is achieved (in this case, an average of one unit), the reaction is quenched. The basic catalyst is neutralized with an acid, such as acetic or phosphoric acid.

  • Purification: The final product is purified to remove catalyst salts, unreacted alcohol, and any polydisperse side products. A critical purification step for pharmaceutical and cosmetic applications is vacuum stripping to remove residual ethylene oxide and the potential carcinogenic byproduct, 1,4-dioxane .[9]

A 1. Charge Reactor with 1-Tetradecanol + Catalyst (KOH) B 2. Heat under N₂ to form Alkoxide A->B Inerting C 3. Controlled Addition of Ethylene Oxide Gas B->C Initiation D 4. Exothermic Reaction (Ring-Opening Addition) C->D Propagation E 5. Quench & Neutralize with Acid D->E Termination F 6. Purify Product (Filtration, Vacuum Stripping) E->F Work-up G Final Product: This compound F->G

Caption: General workflow for the synthesis of this compound.

Causality Insight: The choice of catalyst and the strict control over the molar ratio of ethylene oxide to alcohol are paramount. An excess of ethylene oxide or prolonged reaction times will lead to the formation of higher-order ethoxylates (e.g., Myreth-2, Myreth-3), resulting in a polydisperse mixture rather than the desired monoethoxylate. The presence of 1,4-dioxane is a direct consequence of the potential dimerization of ethylene oxide under reaction conditions, making its removal a critical quality control parameter.[9]

Applications in Research and Drug Development

The amphiphilic structure of this compound makes it a highly versatile excipient in the pharmaceutical and cosmetic industries.

  • Emulsifying Agent: Its primary function is to form and stabilize emulsions. By orienting its hydrophobic tail into the oil phase and its hydrophilic head into the aqueous phase, it reduces the interfacial tension between the two immiscible liquids. This property is fundamental in the formulation of creams, lotions, and other semi-solid dosage forms.[9][10]

  • Solubilizer for Hydrophobic APIs: For drug development professionals, its most valuable attribute is its ability to enhance the solubility of poorly water-soluble compounds.[11] It can form micelles in aqueous solutions above its critical micelle concentration (CMC), creating hydrophobic cores that can encapsulate nonpolar drug molecules, thereby increasing their apparent solubility and potential bioavailability.

  • Emollient and Skin Conditioner: In topical and dermatological products, the long tetradecyl chain imparts emollient properties.[10][12] It forms a thin, non-greasy film on the skin that helps to reduce transepidermal water loss (TEWL), leading to improved skin hydration and a smoother sensory feel.[13]

  • Texture Enhancer: It contributes body and a desirable viscosity to formulations, reducing the watery feel of some lotions and improving their spreadability on the skin.[13][14]

Safety, Handling, and Regulatory Considerations

This compound is generally considered safe for use in cosmetic and topical applications when used within established concentration limits. However, as with any chemical, proper handling is essential.

  • Handling: Use in a well-ventilated area is recommended. Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn to prevent skin and eye contact, as the substance may cause irritation.[15]

  • Storage: The material should be stored in a cool, dry place in tightly sealed containers, away from strong oxidizing agents.[16]

  • Regulatory Profile and Impurities: The most significant regulatory concern for this class of materials is the potential presence of 1,4-dioxane, a byproduct of the ethoxylation process.[9] Regulatory bodies worldwide have set strict limits (typically in the low ppm range) for 1,4-dioxane in finished consumer products due to its classification as a potential carcinogen. Therefore, sourcing high-purity grades of this compound, for which this impurity has been removed, is a non-negotiable requirement for use in pharmaceutical and cosmetic formulations.

References

Navigating the Safety Landscape of 2-(Tetradecyloxy)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetradecyloxy)ethanol, a member of the glycol ether family, is a chemical compound with applications in various research and industrial settings. Its unique properties as a solvent and surfactant necessitate a thorough understanding of its health and safety profile to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the critical safety data, handling procedures, and emergency protocols associated with this compound, moving beyond a standard safety data sheet to offer practical insights for its responsible use in a professional scientific environment.

Chemical and Physical Identity

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for risk assessment.

PropertyValueSource(s)
CAS Number 2136-70-1[1][2]
Molecular Formula C16H34O2[2][3]
Molecular Weight 258.44 g/mol [2][3]
Appearance Data not available
Melting Point 33-34 °C[2]
Boiling Point 330.8 °C at 760 mmHg[2]
Flash Point 78.6 °C[2]
Density 0.871 g/cm³[2]
Vapor Pressure 1.19E-05 mmHg at 25°C[2]

Hazard Identification and GHS Classification

While a definitive, universally adopted GHS classification for this compound is not consistently available across all sources, preliminary information suggests that it should be handled with care. One source indicates a lack of formal GHS classification under OSHA HCS (29 CFR 1910)[4]. However, another source suggests potential hazards without providing specific classifications[5]. Given its chemical family (glycol ethers), it is prudent to consider potential irritant properties.

Precautionary Approach: In the absence of comprehensive GHS data, a conservative approach is warranted. Researchers should treat this compound as a potential skin and eye irritant.

First-Aid Measures: A Protocol for Exposure Response

Rapid and appropriate first-aid is critical in mitigating potential harm from chemical exposure. The following protocols are based on general best practices for handling similar chemical compounds.

Experimental Protocol: First-Aid Response to this compound Exposure

1. Inhalation:

  • Action: Immediately move the affected individual to an area with fresh air.
  • Causality: This removes the person from the source of exposure and provides a supply of clean air to aid in recovery from any respiratory irritation.
  • Follow-up: If breathing is difficult, administer oxygen. If breathing has ceased, begin artificial respiration immediately. Seek prompt medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled[5].

2. Skin Contact:

  • Action: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.
  • Causality: Prompt and thorough washing helps to remove the chemical from the skin, minimizing the potential for irritation or absorption.
  • Follow-up: If skin irritation develops or persists, seek medical advice.

3. Eye Contact:

  • Action: Immediately flush the eyes with large quantities of water for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire eye surface.
  • Causality: Immediate and prolonged irrigation is essential to wash away the chemical and prevent or reduce the severity of eye irritation or damage.
  • Follow-up: Seek immediate medical attention, even if symptoms appear to subside.

4. Ingestion:

  • Action: Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water.
  • Causality: Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove any residual chemical.
  • Follow-up: Seek immediate medical attention.

Firefighting Measures and Accidental Release Protocols

While not classified as highly flammable, this compound has a flash point of 78.6°C, indicating that it can become combustible at elevated temperatures[2].

Suitable Extinguishing Media:

  • Dry chemical

  • Carbon dioxide (CO2)

  • Alcohol-resistant foam

  • Water spray

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool fire-exposed containers.

Workflow for Accidental Release of this compound

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Personnel start->evacuate ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat evacuate->ppe ventilate Ensure Adequate Ventilation (If safe to do so) ppe->ventilate contain Contain the Spill with Inert Absorbent Material ventilate->contain collect Carefully Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate the Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for a safe and effective response to a spill of this compound.

Handling, Storage, and Personal Protection: A Proactive Approach to Safety

Proactive measures in handling and storage are paramount to preventing exposure and ensuring a safe laboratory environment.

Handling:

  • Handle in a well-ventilated area to minimize inhalation of any potential vapors[5].

  • Wear appropriate personal protective equipment (PPE) at all times.

  • Avoid contact with skin and eyes[5].

  • Use non-sparking tools and prevent the build-up of electrostatic discharge[5].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[5].

  • Keep away from incompatible materials and foodstuff containers[5].

Personal Protective Equipment (PPE) Selection Logic

PPE_Selection cluster_exposure Potential Exposure Routes cluster_ppe Recommended PPE task Task: Handling this compound inhalation Inhalation of Vapors task->inhalation skin Skin Contact task->skin eye Eye Contact (Splashes) task->eye ventilation Engineering Control: Fume Hood or Adequate Ventilation inhalation->ventilation gloves Personal Protective Equipment: Chemical-Resistant Gloves (e.g., Nitrile) skin->gloves lab_coat Personal Protective Equipment: Lab Coat skin->lab_coat goggles Personal Protective Equipment: Safety Goggles with Side Shields eye->goggles

Caption: Logical selection of PPE based on potential exposure routes when handling the substance.

Toxicological Profile: Understanding the Health Effects

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. While a complete toxicological profile is not yet widely available, a conservative and proactive approach to safety, including the consistent use of appropriate personal protective equipment, proper handling and storage procedures, and preparedness for emergency situations, is essential. This guide provides the foundational knowledge for researchers and drug development professionals to work with this compound responsibly, ensuring both personal safety and the integrity of scientific research.

References

Methodological & Application

Application Notes & Protocols: Leveraging 2-(Tetradecyloxy)ethanol for Advanced Microemulsion Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Non-Ionic Microemulsions

In the landscape of advanced drug delivery, microemulsions represent a class of highly effective carrier systems. Defined as single, optically isotropic, and thermodynamically stable solutions of water, oil, and an amphiphile, they offer a unique vehicle for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).[1] Their ability to enhance drug solubilization and improve bioavailability makes them invaluable in pharmaceutical development.[2][3]

While various surfactants can be used to formulate microemulsions, non-ionic surfactants are often preferred over their ionic counterparts, primarily due to their lower cytotoxicity and reduced potential for skin irritation.[4] This makes them particularly suitable for topical, transdermal, and oral delivery systems.[3]

This guide focuses on 2-(Tetradecyloxy)ethanol , a potent non-ionic surfactant, and provides a comprehensive framework for its application in creating stable, effective microemulsions.

Spotlight on this compound

This compound, also known as Ethylene glycol monotetradecyl ether, is an amphiphilic molecule featuring a long hydrophobic 14-carbon alkyl chain (tetradecyl) and a hydrophilic ethylene glycol head. This structure is key to its function, enabling it to effectively reduce the interfacial tension between oil and water phases, a prerequisite for microemulsion formation.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2136-70-1[6][7][8][9]
Molecular Formula C16H34O2[6][7][8][9]
Molecular Weight 258.44 g/mol [6][7][8]
Appearance Solid[10]
Melting Point 33-34 °C[6][10]
Boiling Point 330.8 °C at 760 mmHg[10]
Density ~0.871 g/cm³[6][10]
LogP (Octanol/Water) ~5.9 - 6.2[6][10]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 2[10]

The Science of Formulation: Mechanism and Component Selection

The spontaneous formation of a microemulsion is a thermodynamically driven process. It occurs when the interfacial tension between the oil and water phases is reduced to ultra-low values, allowing the interface to expand and form nanometer-sized droplets (typically 10-100 nm).[11] this compound achieves this by aligning itself at the oil-water interface, with its lipophilic tail penetrating the oil phase and its hydrophilic head interacting with the aqueous phase.

cluster_System Microemulsion System Oil Oil Phase (Lipophilic) Water Water Phase (Hydrophilic) Surfactant Hydrophilic Head (Ethanol) Hydrophobic Tail (Tetradecyl Chain) Surfactant:tail->Oil:f0 Penetrates Surfactant:head->Water:f0 Oil_Droplet Oil Droplet Aqueous_Phase Continuous Aqueous Phase

Figure 1. Orientation of this compound at the oil-water interface.
The Critical Role of the Co-surfactant

While a single surfactant can form a microemulsion, the rigidity of the interfacial film can be a limiting factor. A co-surfactant , typically a short-to-medium chain alcohol (e.g., ethanol, propylene glycol, transcutol), is often incorporated.[3][5][11]

Causality: The co-surfactant partitions between the surfactant tails at the interface, increasing the film's fluidity and flexibility.[3][11][12][13] This further reduces interfacial tension and allows for the formation of a larger, more stable microemulsion region on the phase diagram.[11]

Rational Component Selection

A successful formulation begins with the careful selection of its components. The primary driver for this selection is often the solubility of the API.

  • Oil Phase Selection:

    • Primary Criterion: The oil must be a good solvent for the lipophilic drug to be encapsulated. This ensures high drug loading capacity.[3][4]

    • Common Choices: Isopropyl myristate (IPM), oleic acid, medium-chain triglycerides (MCTs), and various fatty acid esters are frequently used in pharmaceutical formulations.[3][13][14]

    • Actionable Step: Begin by determining the solubility of your API in a range of pharmaceutically acceptable oils. The oil that best solubilizes the API is the strongest candidate.

  • Surfactant (S): this compound.

  • Co-surfactant (CoS) Selection:

    • Function: To enhance interfacial fluidity.

    • Common Choices: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Transcutol are excellent candidates.[3][12][15]

    • Consideration: The choice can influence the final properties of the microemulsion, including its viscosity and drug permeation capabilities.

  • Aqueous Phase: Typically purified water (e.g., Milli-Q) or a relevant buffer solution (e.g., PBS) if pH control is necessary.

Protocol: Constructing a Pseudo-Ternary Phase Diagram

The cornerstone of microemulsion formulation is the pseudo-ternary phase diagram . This map delineates the concentration ranges of oil, water, and the surfactant/co-surfactant mixture (Sₘᵢₓ) where a stable, single-phase microemulsion exists.[16][17] The water titration method is a straightforward and reliable technique for its construction.[16][18]

Workflow for Phase Diagram Construction

G A Step 1: Prepare Sₘᵢₓ Fix Surfactant:Co-surfactant ratios (e.g., 1:1, 2:1, 3:1, 4:1) B Step 2: Prepare Oil/Sₘᵢₓ Mixtures For each Sₘᵢₓ ratio, prepare mixtures with oil from 1:9 to 9:1 A->B C Step 3: Aqueous Titration Titrate each Oil/Sₘᵢₓ mixture with water dropwise with constant stirring B->C D Step 4: Observation Identify the endpoint: transition from turbid/milky to clear/transparent C->D E Step 5: Calculation & Plotting Calculate the %w/w of Oil, Water, and Sₘᵢₓ at the endpoint. Plot on ternary graph. D->E F Step 6: Delineate Region Connect the points to identify the microemulsion existence area E->F

Figure 2. Workflow for constructing a pseudo-ternary phase diagram via water titration.
Detailed Step-by-Step Methodology

Materials & Equipment:

  • Selected Oil Phase

  • This compound (Surfactant)

  • Selected Co-surfactant

  • Purified Water (Aqueous Phase)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Positive displacement pipette or burette

Procedure:

  • Prepare Surfactant/Co-surfactant Mixtures (Sₘᵢₓ):

    • Prepare Sₘᵢₓ blends at fixed weight ratios (e.g., 1:1, 2:1, 3:1, and 4:1). For example, to make a 1:1 Sₘᵢₓ, mix equal weights of this compound and the chosen co-surfactant.

    • Expert Insight: Exploring multiple Sₘᵢₓ ratios is crucial. A higher proportion of surfactant might be needed for some oils, while others may form larger microemulsion regions with more co-surfactant.[18]

  • Prepare Oil/Sₘᵢₓ Titration Blends:

    • For a single Sₘᵢₓ ratio (e.g., 2:1), prepare a series of blends by mixing it with the oil phase in different weight ratios. Typically, nine blends are prepared, from 1:9 to 9:1 (Oil:Sₘᵢₓ).

    • Accurately weigh each component into a clear glass vial.

  • Perform Aqueous Titration:

    • Place a vial containing an Oil/Sₘᵢₓ blend on a magnetic stirrer.

    • Slowly add the aqueous phase (water) drop by drop using a pipette or burette while maintaining constant, gentle stirring.

    • Observe the mixture carefully. Initially, it may be clear or become turbid and milky as a coarse emulsion forms.

    • The endpoint is the visual transition from a turbid or opaque state to a perfectly clear and transparent single-phase system. This is the microemulsion boundary.

  • Record and Calculate:

    • At the endpoint, record the mass of the aqueous phase added.

    • Calculate the weight percentage (%w/w) of each of the three pseudo-components (Oil, Aqueous Phase, Sₘᵢₓ) for that point.

    • % Component = (Mass of Component / Total Mass of Mixture) * 100

  • Plot the Diagram:

    • Repeat steps 3 and 4 for all Oil/Sₘᵢₓ blends for a given Sₘᵢₓ ratio.

    • Plot the calculated percentages on a ternary phase diagram graph paper or using appropriate software.

    • Connect the points to outline the boundary of the microemulsion region. The area within this boundary represents stable, single-phase microemulsions.

  • Select Final Formulation:

    • Choose a formulation point well within the identified microemulsion region, not too close to the boundary, to ensure robustness against minor temperature or composition fluctuations.

Protocol: Physicochemical Characterization of the Microemulsion

Once a formulation is selected from the phase diagram, it must be rigorously characterized to validate its structure and stability. A multi-technique approach is essential for a comprehensive understanding.[19][20]

Table 2: Key Characterization Techniques for Microemulsions

ParameterTechniquePrinciple & PurposeTypical Result
Droplet Size & Polydispersity Dynamic Light Scattering (DLS) / Photon Correlation Spectroscopy (PCS)Measures fluctuations in scattered light intensity due to Brownian motion to determine the hydrodynamic diameter of droplets.[21]Droplet size < 100 nm; PDI < 0.3 indicates a narrow, monodisperse size distribution.
Morphology Transmission Electron Microscopy (TEM) with cryo-fixationProvides direct visual evidence of droplet shape and size distribution. Cryo-TEM is preferred to avoid artifacts from sample drying.[19][21]Spherical droplets confirming the dispersed phase structure.
Structure Type (o/w, w/o) Electrical Conductivity MeasurementMeasures the electrical conductivity of the sample. High conductivity suggests the continuous phase is aqueous (o/w). Low conductivity suggests it is oily (w/o).[1][15][21]o/w: >10 µS/cm; w/o: <1 µS/cm.
Surface Charge Zeta Potential Analysis (via Electrophoretic Light Scattering)Measures the potential at the droplet's slipping plane, indicating surface charge and predicting colloidal stability (less critical for non-ionic systems).[15][19]Values near zero are expected for non-ionic systems.
Rheological Behavior ViscometryMeasures the flow behavior (viscosity) of the system. Can indicate structural transitions (e.g., droplet to bicontinuous).[1][21]Typically low viscosity, similar to water.
Thermodynamic Stability Centrifugation & Freeze-Thaw CyclesSubjects the microemulsion to stress to test its stability. Centrifugation (e.g., 3000 rpm for 30 min) or multiple freeze-thaw cycles should not induce phase separation.[21]No phase separation, cracking, or creaming. Remains clear.

Safety and Handling Precautions for this compound

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound and other formulation components.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[22]

  • Handling: Work in a well-ventilated area or under a chemical fume hood.[22][23] Avoid inhalation of vapors or aerosols and prevent contact with skin and eyes.[23] Wash hands thoroughly after handling.[22]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place, away from heat and sources of ignition.[23]

  • Disposal: Dispose of waste materials and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[22]

References

Protocol for Crafting Stable Oil-in-Water Emulsions with 2-(Tetradecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientific Professionals

Foundational Principles: Understanding Emulsion Stability and the Role of 2-(Tetradecyloxy)ethanol

Oil-in-water emulsions are thermodynamically unstable systems. The inherent immiscibility of oil and water drives the system towards phase separation to minimize the interfacial area. The introduction of a surfactant, such as this compound, is paramount to creating a kinetically stable emulsion. This stability is achieved by reducing the interfacial tension between the oil and water phases and by forming a protective barrier around the dispersed oil droplets, thereby preventing their coalescence.

This compound, also known as myristyl monoethoxylate or C14E1, is a non-ionic surfactant. Its molecular structure comprises a lipophilic 14-carbon alkyl chain (tetradecyl group) and a hydrophilic mono-ethoxylated head group (-OCH₂CH₂OH). This amphipathic nature allows it to position itself at the oil-water interface, effectively bridging the two phases.

The Significance of the Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for selecting an appropriate surfactant for a specific emulsion type.[1] The HLB scale, typically ranging from 0 to 20 for non-ionic surfactants, provides a measure of the relative affinity of a surfactant for the oil and water phases.[1] Surfactants with higher HLB values are more hydrophilic and are suitable for creating O/W emulsions, while those with lower HLB values are more lipophilic and are used for water-in-oil (W/O) emulsions.[1]

For this compound, the HLB value can be calculated using Griffin's method:

HLB = 20 * (Mh / M) [1][2]

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule.

  • M is the molecular mass of the whole molecule.

The molecular weight of this compound is approximately 258.44 g/mol . The hydrophilic portion consists of the ethoxy group (-OCH₂CH₂OH), which has a molecular weight of approximately 61.08 g/mol .

Therefore, the calculated HLB value for this compound is:

HLB ≈ 20 * (61.08 / 258.44) ≈ 4.73

An HLB value in this range suggests that this compound is a suitable emulsifier for creating stable oil-in-water emulsions, particularly when used in combination with a higher HLB surfactant to achieve a required HLB for a specific oil phase.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form in the bulk phase.[3] Operating above the CMC is crucial for emulsion formation as it ensures a sufficient reservoir of surfactant molecules to stabilize the newly created oil droplets during homogenization. For C12-C14 fatty alcohol ethoxylates, the CMC can range from 2 mg/L to 20 mg/L.[4]

Comprehensive Protocol for O/W Emulsion Preparation

This protocol provides a step-by-step methodology for the preparation of a stable O/W emulsion using this compound.

Materials and Equipment
Materials Equipment
This compoundHigh-shear homogenizer (e.g., rotor-stator or microfluidizer)
Oil Phase (e.g., Medium Chain Triglycerides, Mineral Oil)Magnetic stirrer with heating plate
Purified Water (USP grade or equivalent)Beakers and graduated cylinders
Optional: Co-surfactant (e.g., a polysorbate with a high HLB)Analytical balance
Optional: Active Pharmaceutical Ingredient (API)pH meter
Particle size analyzer (e.g., Dynamic Light Scattering)
Optical microscope
Pre-formulation and Component Selection
  • Oil Phase Selection: The choice of the oil phase is application-dependent. For pharmaceutical applications, biocompatible oils like Medium Chain Triglycerides (MCTs) are often preferred. The required HLB of the oil phase should be considered to determine the optimal surfactant blend.

  • Aqueous Phase Preparation: The aqueous phase should consist of high-purity water. Buffers can be incorporated to control the pH, which is critical for the stability of many APIs.

  • Surfactant Concentration: The concentration of this compound should be above its CMC. A typical starting concentration range is 1-5% (w/w) of the total emulsion weight. The use of a co-surfactant with a higher HLB may be necessary to achieve the desired emulsion stability and droplet size.

Step-by-Step Emulsification Procedure

The following diagram illustrates the workflow for creating the oil-in-water emulsion:

Emulsion_Protocol cluster_prep Phase Preparation cluster_emulsify Emulsification Process cluster_final Finalization & Characterization A Aqueous Phase: Water + Hydrophilic Components C Heat both phases to 70-75°C A->C B Oil Phase: Oil + this compound + Lipophilic Components B->C D Slowly add Oil Phase to Aqueous Phase with continuous stirring C->D E High-Shear Homogenization (e.g., 5,000-15,000 rpm, 5-15 min) D->E F Cool to room temperature with gentle stirring E->F G Characterize Emulsion: Droplet Size, Stability, pH F->G

Caption: Experimental workflow for the preparation of an oil-in-water emulsion.

Detailed Steps:

  • Aqueous Phase Preparation:

    • Accurately weigh the required amount of purified water into a beaker.

    • If applicable, add any water-soluble components (e.g., buffers, hydrophilic active ingredients) and stir until fully dissolved.

    • Heat the aqueous phase to 70-75°C on a hot plate with gentle stirring.

  • Oil Phase Preparation:

    • In a separate beaker, accurately weigh the oil phase.

    • Add the calculated amount of this compound and any other oil-soluble components (e.g., co-surfactant, lipophilic active ingredients).

    • Heat the oil phase to 70-75°C on a hot plate with stirring until all components are completely dissolved and the mixture is uniform.

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase while continuously stirring the aqueous phase with a magnetic stirrer. This initial step creates a coarse pre-emulsion.

    • Immediately subject the pre-emulsion to high-shear homogenization. The specific parameters (speed and time) will depend on the homogenizer and the desired droplet size. A typical starting point for a rotor-stator homogenizer is 5,000-15,000 rpm for 5-15 minutes.

  • Cooling and Finalization:

    • After homogenization, allow the emulsion to cool down to room temperature with gentle, continuous stirring.

    • Once cooled, make any final additions, such as pH adjusters or temperature-sensitive active ingredients.

Characterization and Quality Control

The quality and stability of the prepared emulsion must be thoroughly characterized.

Parameter Method Purpose
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average droplet size and the uniformity of the droplet size distribution. A smaller droplet size and a low PDI (<0.3) generally indicate better stability.
Zeta Potential Electrophoretic Light ScatteringTo measure the surface charge of the oil droplets. A higher absolute zeta potential (typically > ±30 mV) suggests good electrostatic stability.
Microscopic Evaluation Optical MicroscopyTo visually inspect the emulsion for signs of droplet aggregation, coalescence, or the presence of unincorporated oil.
pH Measurement pH meterTo ensure the pH of the final emulsion is within the desired range for stability and compatibility with the intended application.
Stability Studies Long-term storage at different temperatures (e.g., 4°C, 25°C, 40°C)To assess the long-term physical stability of the emulsion by monitoring changes in droplet size, PDI, and visual appearance over time.

Troubleshooting and Optimization

  • Phase Separation: If the emulsion separates into distinct oil and water layers, it indicates instability. This can be addressed by:

    • Increasing the surfactant concentration.

    • Optimizing the HLB of the surfactant system by adding a co-surfactant.

    • Increasing the homogenization energy (speed or time).

  • Creaming: The rising of oil droplets to the top of the emulsion is a form of gravitational separation. While it can often be reversed by gentle shaking, it can be minimized by:

    • Reducing the droplet size through more effective homogenization.

    • Increasing the viscosity of the continuous phase.

Conclusion

This protocol provides a robust framework for the systematic development of stable oil-in-water emulsions using this compound. By carefully considering the physicochemical properties of the surfactant and optimizing the formulation and processing parameters, researchers can create high-quality emulsions suitable for a wide range of applications in the pharmaceutical and cosmetic industries.

References

The Pivotal Role of 2-(Tetradecyloxy)ethanol in Nanoparticle Engineering: From Synthesis to Stable Dispersions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the rapidly advancing field of nanotechnology, the precise control over the synthesis and stabilization of nanoparticles is paramount to their successful application in drug delivery, diagnostics, and advanced materials. 2-(Tetradecyloxy)ethanol, a non-ionic surfactant also widely known by its trade name Brij® L4, has emerged as a critical formulation excipient. Its amphiphilic nature, characterized by a hydrophilic ethylene glycol head and a hydrophobic tetradecyl tail, allows it to function effectively as a stabilizing agent, an emulsifier, and a dispersant in the fabrication of a variety of nanoparticle systems. This technical guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for utilizing this compound in the synthesis and dispersion of nanoparticles, tailored for researchers, scientists, and drug development professionals.

The Mechanistic Underpinnings of this compound in Nanotechnology

At the heart of its utility, this compound's efficacy stems from its ability to modulate interfacial tension and provide steric hindrance. During nanoparticle synthesis, it adsorbs onto the nascent particle surface. The hydrophobic tetradecyl chain anchors to the particle, while the hydrophilic polyoxyethylene chain extends into the surrounding medium. This creates a protective layer that physically prevents the nanoparticles from aggregating, thereby controlling their size and ensuring a narrow particle size distribution. In dispersion applications, it coats the nanoparticles, reducing their surface energy and allowing for their stable suspension in various liquid media.

Application Note I: Synthesis of Polymeric Nanogels via Inverse Emulsion Polymerization

Polymeric nanogels are crosslinked polymer networks that can encapsulate a high content of aqueous solutions, making them ideal carriers for hydrophilic drugs and biologics. The inverse emulsion polymerization technique is a robust method for their synthesis, where this compound plays a crucial role as the emulsifier, creating stable water-in-oil (w/o) emulsions.

Causality of Experimental Choices:
  • Heptane as the Continuous Phase: A non-polar solvent is required to form the continuous phase in an inverse emulsion. Heptane is chosen for its immiscibility with water and its suitable boiling point for subsequent removal.

  • Brij® L4 as the Surfactant: With a low Hydrophile-Lipophile Balance (HLB) value of 9.7, Brij® L4 is effective at stabilizing water-in-oil emulsions, which is the foundation of this synthesis method.

  • Hydrophilic Monomers: Monomers like hydroxylethylacrylamide (HEA) and crosslinkers such as cystine diacrylamide are water-soluble and will be confined to the aqueous droplets, where polymerization occurs.

  • Ammonium Persulfate (APS) as Initiator: APS is a water-soluble initiator, ensuring that the polymerization is initiated within the aqueous nanodroplets.

Experimental Protocol: Synthesis of Responsive Nanogels[1][2][3][4]

Materials:

  • This compound (Brij® L4)

  • Heptane

  • Hydroxylethylacrylamide (HEA)

  • Cystine diacrylamide (crosslinker)

  • Ammonium persulfate (APS)

  • Hydrophilic cargo (e.g., protein, peptide)

  • n-Butanol

Procedure:

  • Preparation of the Organic Phase: In a 7 mL glass vial, dissolve 0.3 g of Brij® L4 in 2.5 g of heptane. Mix thoroughly using a vortex and mechanical stirring until a clear pre-emulsion mixture is obtained.[1][2]

  • Preparation of the Aqueous Phase: In a separate microcentrifuge tube, combine 0.408 mmol of HEA, 0.005 mmol of cystine diacrylamide, and 10 mg of APS. If encapsulating a hydrophilic cargo, add it to this aqueous monomer mixture (e.g., 100 µL of a 100 µM protein solution).[1][2]

  • Emulsification: Add the aqueous phase to the organic phase and vortex vigorously to form a stable inverse emulsion.

  • Polymerization: Purge the emulsion with nitrogen gas for 15 minutes to remove oxygen, which can inhibit polymerization. Initiate the polymerization by placing the vial in a water bath at a controlled temperature (e.g., 60°C) for a specified time (e.g., 3 hours).

  • Nanogel Extraction and Purification: After polymerization, break the emulsion by adding an excess of a polar solvent like n-butanol.[1][2] This will cause the nanogels to precipitate.

  • Centrifuge the mixture to pellet the nanogels.

  • Wash the nanogel pellet multiple times with a mixture of n-butanol and water, followed by washes with pure water to remove residual surfactant, unreacted monomers, and organic solvent.

  • Resuspend the purified nanogels in an appropriate aqueous buffer for storage and characterization.

Diagram of Nanogel Synthesis Workflow:

G cluster_prep Phase Preparation organic_phase Organic Phase: Brij L4 in Heptane emulsification Emulsification (Vortexing) organic_phase->emulsification aqueous_phase Aqueous Phase: Monomers, Crosslinker, Initiator, Cargo in Water aqueous_phase->emulsification polymerization Polymerization (N2 purge, Heat) emulsification->polymerization extraction Extraction & Purification (n-Butanol addition, Centrifugation, Washing) polymerization->extraction final_product Purified Nanogels in Aqueous Buffer extraction->final_product

Caption: Workflow for polymeric nanogel synthesis via inverse emulsion polymerization.

Application Note II: Dispersion of Inorganic Nanoparticles

The inherent high surface energy of inorganic nanoparticles often leads to their agglomeration in liquid media, which can be detrimental to their intended function. This compound is an effective dispersing agent that can be used to create stable colloidal suspensions of nanoparticles like ferrihydrite, which has applications in environmental remediation.[3]

Causality of Experimental Choices:
  • Surfactant Concentration: The concentration of Brij® L4 is a critical parameter. At low concentrations (e.g., 1 wt%), it can form a monolayer on the nanoparticle surface, providing steric stabilization. At higher concentrations (e.g., 10 wt%), it can form more complex self-assembled structures, such as micelles, that can entrap the nanoparticles and further enhance dispersion and functionality.[3]

  • Sonication: Ultrasonication provides the necessary energy to break apart existing nanoparticle agglomerates, allowing for the individual particles to be coated by the surfactant molecules.

Experimental Protocol: Dispersion of Ferrihydrite Nanoparticles[5]

Materials:

  • Pre-synthesized ferrihydrite nanoparticles

  • This compound (Brij® L4)

  • Deionized water

  • Probe sonicator

Procedure:

  • Preparation of Surfactant Solution: Prepare a stock solution of Brij® L4 in deionized water at the desired concentration (e.g., 1 wt% or 10 wt%).

  • Pre-wetting the Nanoparticles: Weigh a specific amount of dry ferrihydrite nanoparticle powder and place it in a suitable vessel. Add a small amount of the Brij® L4 solution to form a paste, ensuring all the powder is wetted. This step is crucial to prevent the powder from floating on the surface of the liquid.

  • Dispersion: Add the remaining volume of the Brij® L4 solution to the nanoparticle paste to achieve the final desired nanoparticle concentration.

  • Sonication: Immerse the tip of a probe sonicator into the suspension. Sonicate the mixture in pulses (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 10-15 minutes. It is important to keep the sample in an ice bath during sonication to prevent overheating, which can affect the stability of the surfactant and the nanoparticles.

  • Characterization: After sonication, the dispersion should be visually homogeneous. Characterize the dispersion for particle size distribution (e.g., using Dynamic Light Scattering) and stability over time (e.g., by monitoring for sedimentation).

Table 1: Influence of Brij® L4 Concentration on Pollutant Removal Efficiency by Ferrihydrite Nanoparticles

Brij® L4 Concentration (wt%)Pollutant Removal Efficiency (%)Observations
122Maximum efficiency for pure Brij® L4 self-assembled structures.[3]
10EnhancedFerrihydrite nanoparticles enhance the pollutant-removal efficiency of 10 wt% Brij® L4.[3]

Broader Applications of this compound in Nanoparticle Systems

Beyond these specific protocols, this compound and its Brij® derivatives are utilized in the formulation of other nanoparticle types:

  • Solid Lipid Nanoparticles (SLNs): In SLN formulations, Brij® surfactants can be used as emulsifiers to stabilize the lipid nanoparticles in the aqueous continuous phase during their preparation by methods such as high-pressure homogenization or microemulsion.

  • Polymeric Nanoparticles (e.g., PLGA): In the synthesis of PLGA nanoparticles via emulsion-solvent evaporation, Brij® derivatives can be used as stabilizers in the external aqueous phase to control particle size and prevent aggregation during solvent removal.[4]

  • Metallic Nanoparticles: In microemulsion-based synthesis of metallic nanoparticles, Brij® L4 can form reverse micelles that act as nanoreactors, controlling the size and shape of the resulting nanoparticles.

Conclusion and Future Perspectives

This compound is a versatile and indispensable tool in the arsenal of the nanoparticle formulation scientist. Its ability to act as an effective emulsifier and stabilizer is critical for the reproducible synthesis of well-defined nanoparticles and for the preparation of stable, functional dispersions. The protocols detailed herein for nanogel synthesis and inorganic nanoparticle dispersion provide a solid foundation for researchers. As the demand for more sophisticated and targeted nanomedicines and functional nanomaterials grows, a thorough understanding of the role and application of excipients like this compound will continue to be a key driver of innovation in the field.

References

Application Notes and Protocols for the Solubilization of Hydrophobic Drugs Using 2-(Tetradecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of Hydrophobic Drug Delivery

A significant portion of newly discovered active pharmaceutical ingredients (APIs) exhibit poor aqueous solubility. This inherent characteristic poses a major hurdle in drug development, as insufficient solubility can lead to low bioavailability, erratic absorption, and ultimately, suboptimal therapeutic efficacy. To address this challenge, formulation scientists employ various strategies to enhance the solubility of these hydrophobic compounds. One of the most effective and widely used approaches is the utilization of solubilizing agents, such as surfactants.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(Tetradecyloxy)ethanol as a potent non-ionic solubilizing agent for hydrophobic drugs. We will delve into its physicochemical properties, mechanisms of solubilization, and provide detailed protocols for its application in formulating poorly water-soluble APIs.

Understanding this compound: A Profile

This compound, also known by its chemical synonym C14E1, is a non-ionic surfactant belonging to the family of ethoxylated fatty alcohols. Its amphiphilic nature, comprising a long hydrophobic tetradecyl (C14) alkyl chain and a hydrophilic ethoxyethanol headgroup, allows it to effectively increase the aqueous solubility of lipophilic molecules. Non-ionic surfactants like this compound are often preferred in pharmaceutical formulations due to their lower toxicity and reduced potential for irritation compared to their ionic counterparts[1].

Mechanism of Solubilization: The Power of Micelles

Above a certain concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles[2]. These micelles have a hydrophobic core, formed by the alkyl chains of the surfactant, and a hydrophilic shell, composed of the polar headgroups, which interfaces with the aqueous environment.

Hydrophobic drug molecules can partition into the lipophilic core of these micelles, effectively being encapsulated and dispersed in the aqueous medium. This process, known as micellar solubilization, significantly enhances the apparent solubility of the drug[3]. The efficiency of micellar solubilization is dependent on several factors, including the chemical structure of the surfactant and the drug, temperature, and the pH of the medium.

The Critical Micelle Concentration (CMC) is a critical parameter for any surfactant. For this compound (C14E1), the CMC is temperature-dependent. The CMC values for C14E1 have been shown to initially increase with temperature and then decrease, following a Λ-shaped curve[4]. This behavior is attributed to the interplay between the thermal solubility of the surfactant monomers and the dehydration of the head group at higher temperatures[4]. For practical formulation purposes, it is essential to work at concentrations significantly above the CMC to ensure the presence of an adequate number of micelles for drug solubilization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in formulation development.

PropertyValueReference
Chemical Formula C₁₆H₃₄O₂[5]
Molecular Weight 258.44 g/mol [5]
Appearance Colorless to light yellow liquid or solid[6]
Melting Point 33-34 °C[7]
Boiling Point 330.8 °C at 760 mmHg[2]
Density 0.871 g/cm³[2]
LogP (Octanol/Water) ~5.9[7]
Synonyms C14E1, Ethylene glycol monotetradecyl ether, Myristyl monoethoxylate[5]

Protocols for Formulation Development

The following protocols provide a systematic approach to utilizing this compound for the solubilization of hydrophobic drugs.

Protocol 1: Determination of Drug Solubility in this compound Solutions

This protocol outlines the steps to determine the saturation solubility of a hydrophobic drug in aqueous solutions of this compound at various concentrations.

Materials:

  • Hydrophobic drug substance

  • This compound

  • Purified water (USP grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for drug quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%, and 10% w/v) in the desired aqueous medium (e.g., purified water or PBS).

  • Add Excess Drug: To a known volume (e.g., 5 mL) of each surfactant solution in a vial, add an excess amount of the hydrophobic drug. Ensure that there is undissolved solid drug visible at the bottom of the vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for 24-48 hours to reach saturation.

  • Sample Collection and Filtration: After equilibration, carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved drug particles.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Data Analysis: Plot the solubility of the drug (in mg/mL or µg/mL) as a function of the this compound concentration.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis cluster_result Result prep_surfactant Prepare this compound Solutions (Varying % w/v) add_drug Add Excess Hydrophobic Drug prep_surfactant->add_drug equilibrate Shake at Constant Temp (24-48 hours) add_drug->equilibrate sample Collect Supernatant equilibrate->sample filter_sample Filter (0.22 µm) sample->filter_sample quantify Quantify Drug (HPLC/UV-Vis) filter_sample->quantify plot_data Plot Solubility vs. Surfactant Concentration quantify->plot_data G A Hydrophobic Drug D Drug Encapsulation in Micelle Core A->D B This compound (in aqueous vehicle) C Micelle Formation B->C C->D E Solubilized Drug Formulation D->E

References

Formulation of nanoethosomes using 2-(Tetradecyloxy)ethanol for transdermal delivery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Formulation and Characterization of Deformable Nanoethosomes Using 2-(Tetradecyloxy)ethanol for Enhanced Transdermal Drug Delivery

For: Researchers, scientists, and drug development professionals.

Abstract

Transdermal drug delivery offers a non-invasive pathway that bypasses first-pass metabolism, but the formidable barrier of the stratum corneum limits its application. Nanoethosomes, lipid vesicles with a high concentration of ethanol, are effective carriers for penetrating this barrier. This guide details a comprehensive protocol for the formulation of advanced, deformable nanoethosomes by incorporating this compound. This non-ionic surfactant is proposed to function as an "edge activator," a component that imparts flexibility to the vesicle membrane, thereby enhancing its ability to squeeze through the narrow intercellular pathways of the skin. We provide a step-by-step methodology for formulation via the thin-film hydration technique, followed by detailed protocols for critical characterization assays, including vesicle size analysis, entrapment efficiency, morphological assessment, and in vitro skin permeation.

The Nanoethosome Advantage in Transdermal Delivery

The primary challenge in transdermal delivery is overcoming the stratum corneum, the outermost skin layer composed of tightly packed corneocytes within a lipid matrix. Conventional liposomes often fail to penetrate this layer effectively. Nanoethosomes, a newer generation of lipid carriers, are uniquely suited for this challenge due to their composition of phospholipids and a high concentration of ethanol (typically 20-45%).[1]

The mechanism of nanoethosomal skin penetration is a synergistic two-fold process:

  • The "Ethanol Effect": Ethanol acts as a potent permeation enhancer. It fluidizes the lipids of the stratum corneum, disrupting their highly ordered structure and increasing the intercellular gaps.[2][3]

  • Vesicle Flexibility: The high ethanol concentration also fluidizes the lipids within the nanoethosome's own bilayer, making the vesicle soft and malleable. This allows the nanoethosome to deform and penetrate into the deeper layers of the skin and even reach systemic circulation.[4][5]

This dual action allows nanoethosomes to efficiently transport both lipophilic and hydrophilic drug molecules through the skin barrier.

cluster_0 Skin Layers cluster_1 Mechanism Stratum Corneum Stratum Corneum Viable Epidermis Viable Epidermis DrugRelease Drug Release Stratum Corneum->DrugRelease 2. Flexible vesicle squeezes through intercellular space Dermis Dermis Nanoethosome Nanoethosome Penetration Nanoethosome Penetration Nanoethosome->Penetration 1. Ethanol fluidizes SC lipids cluster_0 Nanoethosome Bilayer Cross-Section p1 Phospholipid p2 Phospholipid ea This compound (Edge Activator) etoh Ethanol drug Drug label_aqueous Aqueous Core label_bilayer Lipid Bilayer A Step 1: Dissolution - Dissolve Phospholipid, Drug, and This compound in Chloroform:Methanol. B Step 2: Film Formation - Evaporate organic solvent using a rotary evaporator (40°C). - A thin, uniform lipid film forms. A->B C Step 3: Vacuum Drying - Dry film under vacuum overnight to remove residual solvent. B->C D Step 4: Hydration - Add hydroethanolic solution (Ethanol + Water). - Rotate flask above lipid transition temp. C->D E Step 5: Size Reduction - Sonicate the suspension using a probe sonicator to form nano-sized vesicles. D->E

References

Mastering Membrane Protein Extraction: A Detailed Guide to 2-(Tetradecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Liberating Membrane Proteins

Integral membrane proteins (IMPs) are critical players in a vast array of cellular processes, from signal transduction to molecular transport. Their intimate association with the lipid bilayer, however, presents a significant hurdle for their isolation and subsequent characterization. The extraction of these proteins in a soluble and functionally active state is a pivotal first step for researchers in drug development, structural biology, and proteomics. This requires the judicious use of detergents, amphipathic molecules that can disrupt the cell membrane and create a stable, aqueous environment for the liberated proteins.

This application note provides a comprehensive guide to the use of 2-(Tetradecyloxy)ethanol , a non-ionic detergent, for the gentle and efficient extraction of proteins from cell membranes. We will delve into the mechanistic principles of detergent-based extraction, provide detailed protocols, and discuss the critical parameters that ensure the preservation of protein integrity and function.

Understanding the Tool: Physicochemical Properties of this compound

This compound, also known as C14E1, is a member of the polyoxyethylene alkyl ether class of non-ionic detergents. Its structure consists of a 14-carbon hydrophobic alkyl chain (tetradecyl) and a single hydrophilic ethylene oxide head group. This simple yet effective architecture imparts properties that make it a valuable tool for membrane protein research.

PropertyValueSource
Chemical Formula C16H34O2[1][2]
Molecular Weight 258.44 g/mol [1][2]
Synonyms Myristyl monoethoxylate, Ethylene glycol monotetradecyl ether[1][2]
Critical Micelle Concentration (CMC) ~0.035 mM (Calculated)[3]
Melting Point 33-34 °C[4]
Boiling Point 146-148 °C (at 2 Torr)[4]

The Critical Micelle Concentration (CMC) is a fundamental property of any detergent. It is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger structures called micelles.[5] Below the CMC, detergents exist primarily as monomers. Above the CMC, any additional detergent will form micelles.[5] For effective membrane solubilization, the detergent concentration must be significantly above its CMC to ensure a sufficient supply of micelles to encapsulate the membrane proteins.[6]

The CMC of a polyoxyethylene alkyl ether can be estimated using the following equation derived from experimental data for a range of these detergents:

log(CMC) = 1.75 - 0.46n

Where 'n' is the number of carbon atoms in the alkyl chain.[3] For this compound (C14E1), n=14.

log(CMC) = 1.75 - 0.46 * 14 = 1.75 - 6.44 = -4.69 CMC = 10^-4.69 ≈ 0.0000204 M ≈ 0.0204 mM

Note: This is a calculated value and may vary slightly depending on experimental conditions such as temperature and buffer composition.

The Mechanism of Solubilization: A Step-by-Step Process

The extraction of a membrane protein by a detergent like this compound is a multi-step process driven by hydrophobic and hydrophilic interactions.

G cluster_0 Cell Membrane cluster_1 Detergent Addition cluster_2 Solubilization Process cluster_3 Result Membrane Lipid Bilayer with Integral Protein Partitioning Monomers Partition into Bilayer Membrane->Partitioning Detergent > CMC Detergent This compound Monomers Detergent->Partitioning Micelle_Formation Mixed Micelle Formation Partitioning->Micelle_Formation Increased Detergent Concentration Protein_Extraction Protein-Detergent Micelle Formation Micelle_Formation->Protein_Extraction Disruption of Lipid-Protein Interactions Solubilized_Protein Solubilized Protein in Detergent Micelle Protein_Extraction->Solubilized_Protein

Figure 1: Workflow of membrane protein solubilization.

  • Partitioning of Monomers: Initially, detergent monomers from the bulk solution partition into the lipid bilayer.

  • Membrane Saturation and Mixed Micelle Formation: As the detergent concentration in the membrane increases, the bilayer becomes saturated, leading to the formation of mixed micelles containing both lipids and detergent molecules.

  • Protein-Detergent Complex Formation: Finally, as the membrane is further disrupted, integral membrane proteins are encapsulated within detergent micelles, forming stable protein-detergent complexes that are soluble in the aqueous buffer.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the extraction of membrane proteins using this compound. Optimization of detergent concentration, buffer composition, and incubation conditions may be necessary for specific cell types and target proteins.

Protocol 1: Small-Scale Screening for Optimal Solubilization Conditions

This protocol is designed to test a range of this compound concentrations to determine the optimal conditions for solubilizing your target protein.

Materials:

  • Cell pellet (e.g., from cultured cells or tissue homogenate)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • This compound stock solution (e.g., 10% w/v in water)

  • Microcentrifuge tubes

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. The volume will depend on the size of the pellet. Homogenize the cells using a Dounce homogenizer or by sonication on ice.

  • Membrane Isolation: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Solubilization: Carefully discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in a small volume of Lysis Buffer.

  • Detergent Addition: Aliquot the membrane suspension into several microcentrifuge tubes. To each tube, add the 10% this compound stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Incubation: Incubate the samples on a rotator at 4°C for 1-2 hours.

  • Clarification: Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the protein concentration and the presence of your target protein in each supernatant by SDS-PAGE and Western blotting.

Protocol 2: Large-Scale Membrane Protein Extraction

Once the optimal this compound concentration is determined, this protocol can be used for larger-scale preparations.

Materials:

  • Cell pellet

  • Lysis Buffer (as above)

  • Solubilization Buffer: Lysis Buffer containing the optimal concentration of this compound determined in Protocol 1.

  • Ultracentrifuge

Procedure:

  • Cell Lysis and Membrane Isolation: Follow steps 1 and 2 from Protocol 1.

  • Solubilization: Resuspend the membrane pellet directly in the pre-chilled Solubilization Buffer.

  • Incubation: Incubate on a rotator at 4°C for 1-2 hours.

  • Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C.

  • Downstream Processing: The clarified supernatant containing the solubilized membrane proteins is now ready for downstream applications such as affinity chromatography, immunoprecipitation, or other purification techniques.

Key Considerations and Causality in Experimental Design

  • Detergent-to-Protein Ratio: A general guideline is to use a detergent-to-protein weight ratio of at least 4:1. This ensures that there is sufficient detergent to form micelles and encapsulate the proteins.

  • Buffer Composition: The pH, ionic strength, and presence of additives in the buffer can influence detergent performance and protein stability.[7] It is crucial to maintain a pH that is optimal for the target protein's activity and stability. The inclusion of protease inhibitors is essential to prevent protein degradation during the extraction process.[6]

  • Temperature: Solubilization is typically performed at 4°C to minimize protease activity and maintain protein stability.

  • Incubation Time: The optimal incubation time for solubilization can vary. A time course experiment (e.g., 30 min, 1 hr, 2 hr) can be performed to determine the point of maximal extraction without compromising protein integrity.

Downstream Compatibility and Detergent Removal

A significant advantage of non-ionic detergents like this compound is their general compatibility with many downstream applications. However, for certain sensitive techniques, such as mass spectrometry, the presence of detergents can interfere with ionization and data acquisition.[8] Therefore, detergent removal may be necessary.

Methods for Detergent Removal:

  • Hydrophobic Adsorption Chromatography: Resins with a high affinity for the hydrophobic tails of detergents can be used to selectively remove them from the protein solution.[9]

  • Ion-Exchange Chromatography: This method can be effective for removing non-ionic detergents. The protein of interest binds to the column, while the uncharged detergent flows through.[10]

  • Dialysis/Diafiltration: This method is most effective for detergents with a high CMC, as it relies on the diffusion of detergent monomers across a semi-permeable membrane.[11] Due to the relatively low calculated CMC of this compound, dialysis may be slow and inefficient for complete removal.

  • Precipitation: Methods like ethanol or acetone precipitation can be used to precipitate the protein, leaving the detergent in the supernatant.[10] However, this can sometimes lead to protein denaturation and loss of activity.

Comparative Insights: this compound in Context

While a direct, comprehensive comparison of this compound with other popular non-ionic detergents like Triton X-100 and n-dodecyl-β-D-maltoside (DDM) for a wide range of membrane proteins is not extensively documented in the literature, some general principles of polyoxyethylene alkyl ethers can provide guidance. The efficiency of protein extraction by these detergents can be influenced by the length of the alkyl chain and the number of ethylene glycol units. Generally, a longer alkyl chain and a smaller hydrophilic head group can lead to more effective solubilization, although this can also increase the risk of protein denaturation. The choice of detergent will always be empirical and protein-dependent.

Conclusion: A Valuable Addition to the Proteomics Toolkit

This compound represents a valuable tool for the extraction of membrane proteins. Its non-ionic nature makes it a mild solubilizing agent, often preserving the native structure and function of the target protein. By carefully considering its physicochemical properties, particularly the critical micelle concentration, and by systematically optimizing the extraction protocol, researchers can successfully liberate membrane proteins for a wide range of downstream applications, ultimately advancing our understanding of their critical roles in cellular biology and disease.

References

Application Notes and Protocols: The Role of Ethylene Glycol Monotetradecyl Ether in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of ethylene glycol monotetradecyl ether, a nonionic surfactant pivotal to advancements in cosmetic and pharmaceutical formulations. This document delves into the compound's physicochemical properties, mechanisms of action, and versatile applications. It offers detailed, field-proven protocols for creating stable emulsions and advanced drug delivery systems, alongside methodologies for quality control. The narrative emphasizes the causality behind experimental choices, ensuring a deep, functional understanding for the user. All claims and protocols are substantiated by authoritative references to ensure scientific integrity.

Core Concepts: Physicochemical Properties and Mechanism of Action

Ethylene glycol monotetradecyl ether belongs to the family of polyoxyethylene alkyl ethers. These are nonionic surfactants synthesized through the ethoxylation of a fatty alcohol—in this case, tetradecanol (a C14 alcohol). The properties of a specific ether are determined by the length of both the alkyl (hydrophobic) chain and the polyoxyethylene (hydrophilic) chain. This dual nature is the foundation of its function.

Chemical Identity and Key Parameters

The versatility of these ethers as emulsifiers, solubilizers, and wetting agents is dictated by their molecular structure.[1] Key quantitative parameters are summarized below.

PropertyTypical Value RangeSignificance in Formulation
INCI Name Laureth-n (where 'n' is the number of ethylene oxide units)Universal nomenclature for cosmetic ingredient labeling.
Synonyms Polyoxyethylene (n) Tetradecyl Ether, C14E(n)Various names used in literature and commerce.
Hydrophilic-Lipophilic Balance (HLB) 6 - 18Determines the surfactant's affinity for water or oil. Low HLB (6-9) favors W/O emulsions; high HLB (11-18) favors O/W emulsions and solubilization.[1]
Critical Micelle Concentration (CMC) Micromolar (µM) to millimolar (mM) rangeThe concentration at which surfactant molecules self-assemble into micelles. Essential for solubilizing poorly soluble compounds. The CMC for a related compound, ethylene glycol monododecyl ether (C12E1), is 27.5 µM.[2]
Physical Form Varies from liquid to waxy solidDepends on the length of the polyoxyethylene chain; dictates handling and incorporation procedures.[3]
Mechanism of Action: Surfactancy and Emulsification

The primary function of ethylene glycol monotetradecyl ether is to reduce the interfacial tension between immiscible phases, such as oil and water. In an O/W emulsion, the hydrophobic tetradecyl "tail" orients into the oil droplet, while the hydrophilic polyoxyethylene "head" remains in the continuous water phase. This creates a stable barrier that prevents the oil droplets from coalescing.

Emulsion_Stabilization Diagram 1: Emulsion Stabilization cluster_oil Oil Droplet cluster_water Aqueous Phase c1 s1_tail Tail (C14) c2 s7_tail Tail (C14) c3 c4 s2_tail Tail (C14) c5 c6 s3_tail Tail (C14) c7 c8 s4_tail Tail (C14) c9 s8_tail Tail (C14) c10 s5_tail Tail (C14) c11 c12 s6_tail Tail (C14) w1 w2 w3 w4 w5 w6 s1_head Head (EO)n s1_tail->s1_head s2_head Head (EO)n s2_tail->s2_head s3_head Head (EO)n s3_tail->s3_head s4_head Head (EO)n s4_tail->s4_head s5_head Head (EO)n s5_tail->s5_head s6_head Head (EO)n s6_tail->s6_head s7_head Head (EO)n s7_tail->s7_head s8_head Head (EO)n s8_tail->s8_head

Caption: O/W emulsion stabilization by ethylene glycol monotetradecyl ether.

Mechanism of Action: Solubilization and Drug Delivery

Above the CMC, surfactant molecules aggregate into spherical structures called micelles. These micelles feature a hydrophobic core and a hydrophilic shell. This architecture allows for the encapsulation and solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) or cosmetic actives within the core, enabling their delivery in aqueous-based formulations. This is a cornerstone of advanced drug delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs).[]

Furthermore, certain polyoxyethylene ethers, such as polyoxyethylene stearate, can inhibit P-glycoprotein (P-gp) mediated efflux in cells.[5] P-gp is a transporter protein that actively pumps drugs out of cells, contributing to multidrug resistance and reducing oral bioavailability. By modulating P-gp ATPase activity, these surfactants can increase the intracellular concentration and efficacy of co-administered drugs.[5]

Applications in Pharmaceutical Formulations

The unique properties of ethylene glycol monotetradecyl ether make it a valuable excipient in a range of dosage forms.

Topical and Transdermal Delivery

In topical formulations, these ethers act as both emulsifiers for the vehicle (cream, lotion) and as penetration enhancers.[6] They facilitate drug delivery across the skin's primary barrier, the stratum corneum.

Skin_Penetration Diagram 2: Mechanism of Skin Penetration Enhancement cluster_SC Stratum Corneum (Lipid Bilayer) l1 Lipid l2 Lipid l3 Lipid l4 Lipid l5 Lipid l6 Lipid l7 Lipid l8 Lipid surfactant1 Surfactant surfactant1->l2 Intercalation surfactant2 Surfactant surfactant2->l6 Disruption api1 API api1->l3 Enhanced Permeation disruption_label Disrupted Lipid Matrix

Caption: Surfactant-mediated disruption of the stratum corneum enhances API delivery.

The mechanism involves the surfactant molecules inserting themselves into the intercellular lipid matrix of the stratum corneum. This intercalation disrupts the highly ordered lipid structure, increasing its fluidity and creating pathways for the API to permeate more easily into deeper skin layers.[7] This "pull" effect, combined with the "push" effect of increased drug solubilization in the vehicle, significantly enhances dermal drug delivery.[8]

Oral Bioavailability Enhancement

For oral drug delivery, ethylene glycol monotetradecyl ether and its relatives are key components in SEDDS and SMEDDS.[] These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation with aqueous fluids, such as those in the gastrointestinal tract. This in-situ emulsion formation presents the drug in a solubilized state with a large interfacial area, facilitating absorption and improving the bioavailability of poorly soluble drugs.[]

Applications in Cosmetic Formulations

In cosmetics, these surfactants are workhorses, valued for their efficacy, stability, and sensory properties.[9]

  • Emulsifiers: They are the primary stabilizers in a vast array of creams and lotions, creating stable O/W emulsions that are aesthetically pleasing and deliver both oil- and water-soluble actives to the skin. Their stability in the presence of electrolytes makes them particularly useful in complex formulations.[1]

  • Solubilizers: They are used to incorporate lipophilic components like fragrances, essential oils, and certain vitamins into clear, aqueous-based products like serums, toners, and gels.[10]

  • Cleansing Agents: In products like facial cleansers and shampoos, they help to solubilize and remove sebum and environmental dirt from the skin and hair.

Experimental Protocols

The following protocols provide step-by-step methodologies for common applications.

Protocol: Preparation of a Stable Oil-in-Water (O/W) Emulsion

This protocol details the creation of a basic topical cream base.

Materials:

  • Oil Phase: Cetyl Alcohol (4%), Stearic Acid (8%), Mineral Oil (10%)

  • Aqueous Phase: Deionized Water (q.s. to 100%), Glycerin (5%)

  • Emulsifier: Ethylene Glycol Monotetradecyl Ether (e.g., Laureth-23, HLB ~16.7) (5%)

  • Preservative: Phenoxyethanol (0.5%)

Procedure:

  • Phase Preparation: In separate beakers, weigh the components of the oil phase and the aqueous phase.

  • Heating: Heat both beakers in a water bath to 75°C. Stir each phase until all components are fully melted and uniform.

    • Scientist's Note: Heating both phases to the same temperature prevents thermal shock and potential crystallization when mixing, ensuring a finer and more stable emulsion.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000 RPM) for 5-10 minutes.

    • Rationale: The high shear of the homogenizer breaks down the oil into fine droplets, while the surfactant immediately adsorbs to the newly created oil-water interface, preventing recoalescence.

  • Cooling: Remove the emulsion from the heat and continue stirring with a lower-speed overhead mixer.

  • Additive Incorporation: When the temperature drops below 40°C, add the preservative. If incorporating temperature-sensitive APIs, they should also be added at this stage.

    • Rationale: Adding heat-labile ingredients at lower temperatures prevents their degradation.

  • Finalization: Continue stirring until the cream has cooled to room temperature and has a uniform consistency. Adjust pH if necessary.

  • Stability Testing: Store samples at various conditions (e.g., 4°C, 25°C, 40°C) and observe for any signs of phase separation, creaming, or changes in viscosity over a period of 1-3 months.

Protocol: Quality Control via Gas Chromatography-Mass Spectrometry (GC-MS)

This workflow is essential for verifying the identity and purity of the raw material and quantifying it in a finished product.

Objective: To confirm the identity of ethylene glycol monotetradecyl ether and quantify its concentration.

GCMS_Workflow Diagram 3: GC-MS Workflow for Quality Control A 1. Sample Preparation (e.g., Methanol Extraction from cream base) B 2. Internal Standard Spiking (For accurate quantification) A->B C 3. GC Injection (Vaporization of sample) B->C D 4. Chromatographic Separation (Separation based on boiling point/polarity in GC column) C->D E 5. Ionization (e.g., Electron Impact - EI) D->E F 6. Mass Analysis (Separation of ions by m/z ratio in Mass Spectrometer) E->F G 7. Detection (Ion signal converted to electronic signal) F->G H 8. Data Analysis (Compare mass spectrum to library for identification; Integrate peak area vs. internal standard for quantification) G->H

Caption: A typical workflow for the analysis of formulation components using GC-MS.

Procedure Outline:

  • Standard Preparation: Prepare a calibration curve using certified reference standards of ethylene glycol monotetradecyl ether in a suitable solvent (e.g., methanol).

  • Sample Preparation: Accurately weigh a sample of the formulation. Extract the analyte using a suitable solvent (e.g., methanol) and an appropriate technique like ultrasonic extraction.[11] Filter the extract to remove particulates.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer generates a unique mass spectrum for each component, which serves as a chemical "fingerprint."[12][13]

  • Data Interpretation:

    • Qualitative: Compare the mass spectrum of the analyte peak with a reference library to confirm the identity of the ethylene glycol monotetradecyl ether.

    • Quantitative: Calculate the concentration of the analyte in the sample by comparing its peak area to that of the internal standard and referencing the previously generated calibration curve.

Safety and Regulatory Considerations

While long-chain polyoxyethylene ethers are generally regarded as safe for cosmetic and topical use, it is crucial to consider their toxicological profile and the regulatory landscape.[3]

  • Toxicological Profile: High concentrations may cause skin or eye irritation.[14] The primary concern with glycol ethers is the potential presence of toxic impurities, such as ethylene glycol and 1,4-dioxane. Shorter-chain glycol ethers, like ethylene glycol monoethyl ether, have been associated with reproductive toxicity, but this is not characteristic of the longer-chain cosmetic-grade materials.[7][15][16]

  • Regulatory Status: Regulatory bodies have set strict limits on impurities and usage concentrations for certain glycol ethers in cosmetic products. For example, the EU Cosmetics Regulation has restricted the use of Ethoxydiglycol (Diethylene Glycol Monoethyl Ether) and mandates that the level of ethylene glycol impurity must be ≤ 0.1%.[17][18]

Region/RegulationSubstance ExampleMaximum Concentration / Restriction
EU Regulation 1223/2009 Ethoxydiglycol (DEGEE)Oxidative hair dyes: 7%; Non-oxidative hair dyes: 5%; Other rinse-off: 10%; Other leave-on: 2.6%. Not for use in oral or eye products.[17]
Purity Requirement (EU) Ethoxydiglycol (DEGEE)Ethylene glycol impurity must be ≤ 0.1%.[17]

Scientist's Note: It is imperative for formulators to use high-purity, pharmaceutical, or cosmetic-grade materials and to consult the latest regional regulations to ensure compliance and consumer safety.[7][19]

Conclusion

Ethylene glycol monotetradecyl ether is a highly effective and versatile nonionic surfactant that is indispensable in modern cosmetic and pharmaceutical science. Its ability to form stable emulsions, solubilize hydrophobic actives, and enhance the dermal penetration and oral bioavailability of drugs provides formulators with a powerful tool to create sophisticated and effective products. A thorough understanding of its mechanisms, coupled with rigorous adherence to formulation protocols and regulatory standards, is key to harnessing its full potential.

References

Topic: Techniques for Determining the Critical Micelle Concentration (CMC) of 2-(Tetradecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the determination of the Critical Micelle Concentration (CMC) of 2-(tetradecyloxy)ethanol, a non-ionic surfactant. The CMC is a fundamental parameter that dictates the efficiency and application of surfactants in various fields, including pharmaceutical sciences and drug delivery. This document explores the underlying principles of micellization and presents two robust methodologies for CMC determination: Surface Tensiometry and Fluorescence Spectroscopy using a pyrene probe. Each section offers in-depth, step-by-step protocols, explains the scientific rationale behind experimental choices, and provides guidance on data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to accurately characterize the self-assembly behavior of this compound.

Introduction: The Significance of the Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophobic tail and a hydrophilic head group. This compound is a non-ionic surfactant belonging to the alcohol ethoxylate class, valued for its emulsifying and solubilizing properties in various formulations.[1] When introduced into an aqueous solution at low concentrations, surfactant molecules, or monomers, will adsorb at the air-water interface, effectively reducing the surface tension of the system.[2]

As the concentration of the surfactant increases, the interface becomes saturated with monomers. Beyond a specific concentration, the addition of more surfactant molecules leads to their spontaneous self-assembly into organized aggregates known as micelles.[2] This concentration threshold is defined as the Critical Micelle Concentration (CMC).[2][3] Above the CMC, the surfactant monomers are in equilibrium with the micelles, and physical properties of the solution, such as surface tension, conductivity, and osmotic pressure, exhibit a distinct change in their concentration dependence.[3][4]

The determination of the CMC is paramount for several reasons:

  • Efficacy: For applications like cleaning or solubilization, the formation of micelles is essential. The CMC indicates the minimum concentration required for a surfactant to be effective.[2]

  • Formulation Development: In drug delivery, micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.[1] Knowledge of the CMC is crucial for designing stable and effective formulations.

  • Quality Control: The CMC is a key physicochemical parameter that can be used to assess the purity and quality of surfactant-based excipients.[3]

This document provides detailed protocols for two highly reliable methods for determining the CMC of the non-ionic surfactant this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before commencing experimental work.

PropertyValueSource
Chemical Name This compound[5]
Synonyms Myreth, Ethylene glycol monotetradecyl ether[6][7]
CAS Number 2136-70-1[5][7]
Molecular Formula C₁₆H₃₄O₂[7][8]
Molecular Weight 258.44 g/mol [5][7][8]
Melting Point 33-34 °C[5][6][8]
Boiling Point 330.8 °C at 760 mmHg[6][8]
Density 0.871 g/cm³[6][8]
Classification Non-ionic Surfactant[4]

Methodologies for CMC Determination

While several techniques exist for determining the CMC, their applicability depends on the nature of the surfactant. For the non-ionic this compound, methods that do not rely on changes in electrical charge are preferred.

  • Surface Tensiometry: A universal and direct method applicable to both ionic and non-ionic surfactants.[3][9] It measures the change in surface tension as a function of surfactant concentration.

  • Fluorescence Spectroscopy: A highly sensitive method that utilizes a hydrophobic probe (e.g., pyrene) whose spectral properties change upon partitioning into the hydrophobic core of micelles.[3][10] This technique is effective for both ionic and non-ionic surfactants.[11][12]

  • Conductivity Measurement: This common technique is based on changes in the electrical conductivity of a solution. However, it is primarily suitable for ionic surfactants.[3][10] Non-ionic surfactants like this compound cause a negligible change in the solution's conductivity, rendering this method insensitive and inappropriate for this application.[10][13]

Based on this analysis, the following sections will provide detailed protocols for Surface Tensiometry and Fluorescence Spectroscopy.

Application Protocol 1: Surface Tensiometry

A. Principle of the Method

This method is predicated on the fundamental behavior of surfactants at interfaces. As this compound is added to an aqueous solution, the amphiphilic monomers arrange at the air-water interface, with their hydrophobic tails oriented away from the water. This disrupts the cohesive energy at the surface, leading to a decrease in surface tension. This decrease is proportional to the logarithm of the monomer concentration.[2]

Once the surfactant concentration reaches the CMC, the interface becomes saturated, and any additional monomers aggregate to form micelles in the bulk solution. Consequently, the concentration of free monomers remains relatively constant, and the surface tension plateaus.[2][9] The CMC is determined by plotting surface tension against the logarithm of the surfactant concentration and identifying the concentration at the inflection point, which corresponds to the intersection of the two linear regions.[2][3]

B. Experimental Workflow: Surface Tensiometry

Surface_Tensiometry_Workflow start_end start_end process process data data analysis analysis A Start: Prepare Stock Solution of this compound B Create a Dilution Series of Varying Concentrations A->B C Calibrate Tensiometer (e.g., Du Noüy Ring or Wilhelmy Plate) B->C D Measure Surface Tension of Each Dilution C->D E Record Surface Tension (γ) and Concentration (C) Data D->E F Plot γ vs. log(C) E->F G Identify Two Linear Regions (Pre-CMC and Post-CMC) F->G H Determine Intersection Point G->H I End: Intersection Concentration is the CMC H->I

Caption: Workflow for CMC determination using surface tensiometry.

C. Materials and Instrumentation
  • Tensiometer: Du Noüy Ring or Wilhelmy Plate Tensiometer

  • Platinum Ring/Plate: Appropriate for the chosen tensiometer

  • High-Purity Water: Deionized or distilled (e.g., Milli-Q)

  • This compound: High purity grade

  • Glassware: Volumetric flasks, beakers, pipettes

  • Magnetic Stirrer and Stir Bars

  • Analytical Balance

  • Temperature Control System (Water Bath or Jacketed Vessel): To maintain a constant temperature, as CMC is temperature-dependent.

D. Step-by-Step Protocol
  • Preparation of Stock Solution:

    • Accurately weigh a known mass of this compound.

    • Dissolve it in a known volume of high-purity water in a volumetric flask to prepare a concentrated stock solution (e.g., 100x the expected CMC). Ensure the temperature is slightly above the surfactant's melting point (33-34 °C) to facilitate dissolution, then allow it to equilibrate to the desired experimental temperature.

  • Preparation of Dilution Series:

    • Perform a series of dilutions from the stock solution to create at least 15-20 solutions of varying concentrations.

    • The concentration range should bracket the expected CMC, with several points both well below and well above it. A logarithmic dilution series is often efficient.

  • Instrument Setup and Calibration:

    • Set up the tensiometer according to the manufacturer's instructions.

    • Thoroughly clean the platinum ring or plate by rinsing with high-purity water and then flaming it to a red heat to remove any organic contaminants.

    • Calibrate the instrument using high-purity water at the desired experimental temperature (e.g., 25 °C). The surface tension of pure water at 25 °C is approximately 72.0 mN/m.

  • Measurement Procedure:

    • Start with the most dilute solution to minimize cross-contamination.

    • Pour the sample into a clean, temperature-controlled glass vessel.

    • Immerse the ring/plate into the solution.

    • Record the surface tension reading once the value has stabilized.

    • Between each measurement, thoroughly rinse the ring/plate with high-purity water and dry it before proceeding to the next sample.

E. Data Analysis and Interpretation
  • Plot the Data: Create a scatter plot of the surface tension (γ, on the y-axis) versus the logarithm of the surfactant concentration (log C, on the x-axis).

  • Identify Linear Regions: The resulting plot should show two distinct regions:

    • A steep, linear decrease in surface tension as concentration increases (pre-CMC region).

    • A plateau or a region with a much smaller slope where the surface tension remains relatively constant (post-CMC region).[9]

  • Determine the CMC:

    • Apply a linear regression (line of best fit) to the data points in both the pre-CMC and post-CMC regions.

    • The CMC is the concentration corresponding to the intersection point of these two regression lines.[2]

Application Protocol 2: Fluorescence Spectroscopy with Pyrene Probe

A. Principle of the Method

This technique leverages the unique photophysical properties of pyrene, a hydrophobic fluorescent probe. The fluorescence emission spectrum of pyrene monomer exhibits a characteristic vibrational fine structure, with five distinct peaks.[14] The intensity ratio of the first vibronic peak (I₁, ~373 nm) to the third vibronic peak (I₃, ~384 nm) is highly sensitive to the polarity of the probe's microenvironment.[4]

  • In a polar environment (like water), the I₁ peak is more intense than the I₃ peak, resulting in a high I₁/I₃ ratio.

  • In a non-polar (hydrophobic) environment , the intensity of the I₃ peak increases relative to the I₁ peak, leading to a significant decrease in the I₁/I₃ ratio.

Below the CMC, pyrene molecules are in the polar aqueous environment. Upon the formation of micelles, the hydrophobic pyrene molecules preferentially partition into the non-polar, hydrophobic core of the micelles.[11][12] This change in the microenvironment causes a sharp decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.[4][15]

B. Experimental Workflow: Fluorescence Spectroscopy

Fluorescence_Spectroscopy_Workflow start_end start_end process process data data analysis analysis A Start: Prepare Surfactant and Pyrene Stock Solutions B Create Dilution Series with a Constant Pyrene Concentration A->B C Incubate Samples to Allow for Equilibration B->C D Acquire Fluorescence Emission Spectra (e.g., Excitation at 335 nm) C->D E Record Peak Intensities at I₁ (~373 nm) and I₃ (~384 nm) D->E F Calculate I₁/I₃ Ratio for Each Concentration E->F G Plot I₁/I₃ Ratio vs. log(C) F->G H Fit Data to a Sigmoidal Curve G->H I End: Inflection Point of the Curve is the CMC H->I

Caption: Workflow for CMC determination using fluorescence spectroscopy.

C. Materials and Instrumentation
  • Spectrofluorometer: Capable of measuring fluorescence emission spectra.

  • Quartz Cuvettes: Standard 1 cm path length.

  • Pyrene: High purity, fluorescence grade.

  • This compound: High purity grade.

  • Spectroscopic Grade Solvent: e.g., Acetone or Methanol, for pyrene stock solution.

  • High-Purity Water: Deionized or distilled (e.g., Milli-Q).

  • Volumetric Glassware and Micropipettes.

D. Step-by-Step Protocol
  • Preparation of Pyrene Stock Solution:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 1x10⁻³ M. Pyrene has low water solubility.

  • Preparation of Surfactant Stock Solution:

    • Prepare a concentrated stock solution of this compound in high-purity water, similar to the tensiometry protocol.

  • Preparation of Sample Series:

    • Create a series of volumetric flasks for your surfactant dilutions.

    • To each flask, add a small, precise aliquot of the pyrene stock solution such that the final concentration of pyrene in all samples is constant and very low (typically ~1x10⁻⁶ M).[15] The volume of organic solvent added should be minimal (<0.5% of total volume) to avoid affecting the CMC.

    • Add varying amounts of the surfactant stock solution to the flasks.

    • Bring each flask to its final volume with high-purity water.

    • Allow the samples to equilibrate for a period (e.g., 30 minutes to several hours) in the dark to ensure pyrene partitioning is complete.[16]

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.

    • Set the emission scan range from ~350 nm to ~450 nm.

    • Record the fluorescence emission spectrum for each sample in the dilution series.

E. Data Analysis and Interpretation
  • Extract Intensities: From each spectrum, determine the fluorescence intensity of the first vibronic peak (I₁) at ~373 nm and the third vibronic peak (I₃) at ~384 nm.

  • Calculate Ratio: For each sample, calculate the intensity ratio I₁/I₃.

  • Plot the Data: Create a scatter plot of the I₁/I₃ ratio (y-axis) versus the logarithm of the surfactant concentration (log C, on the x-axis).

  • Determine the CMC: The resulting plot will typically be a sigmoidal curve.[4]

    • The data can be fitted to a Boltzmann sigmoidal equation. The center of the sigmoid (the inflection point) corresponds to the CMC.

    • Alternatively, the CMC can be estimated as the concentration at the midpoint of the transition between the high I₁/I₃ ratio (pre-micellar) and the low I₁/I₃ ratio (post-micellar).

Comparative Summary of Recommended Techniques

FeatureSurface TensiometryFluorescence Spectroscopy (Pyrene Probe)
Principle Measures changes in interfacial properties.Measures changes in the bulk solution properties via a probe.
Applicability Universal for ionic, non-ionic, and zwitterionic surfactants.[3]Broadly applicable to most surfactant types.[10]
Sensitivity Good, but can be affected by surface-active impurities.[9]Very high sensitivity, allowing for the use of low concentrations.[15]
Sample Volume Typically requires several milliliters per measurement.Can be adapted for small volumes (microliters) with plate readers.[16]
Complexity Moderately complex; requires careful cleaning of the probe.Requires handling of fluorescent probes and protection from light.
Throughput Can be automated but is generally a serial process.[2]Can be adapted for high-throughput screening using microplates.

Conclusion

The accurate determination of the Critical Micelle Concentration is a non-negotiable step in the research, development, and quality control of formulations containing the non-ionic surfactant this compound. Both surface tensiometry and fluorescence spectroscopy with a pyrene probe are robust and reliable methods for this purpose. Surface tensiometry offers a direct measurement of the defining characteristic of a surfactant, while fluorescence spectroscopy provides exceptional sensitivity. The choice between these methods will depend on the specific requirements of the study, available instrumentation, and desired sample throughput. By following the detailed protocols and data analysis guidelines presented in this document, researchers can confidently and accurately characterize the micellization behavior of this compound, ensuring the development of effective and optimized products.

References

Application of 2-(Tetradecyloxy)ethanol in the Study of Biological Membranes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of 2-(Tetradecyloxy)ethanol, a non-ionic surfactant, in the nuanced field of biological membrane research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer in-depth technical insights, detailed protocols, and the scientific rationale behind experimental design.

Introduction: Understanding this compound

This compound, also known by its systematic name Ethylene glycol monotetradecyl ether, is a non-ionic surfactant belonging to the polyoxyethylene alkyl ether family. Its amphipathic nature, characterized by a hydrophilic ethylene oxide headgroup and a hydrophobic 14-carbon alkyl chain (tetradecyl group), makes it a powerful tool for manipulating and studying the complex architecture of biological membranes. Unlike ionic detergents, its uncharged headgroup allows for the gentle disruption of lipid-lipid and lipid-protein interactions while often preserving the native structure and function of membrane proteins.

Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₆H₃₄O₂[NIST, 2023]
Molecular Weight 258.44 g/mol [NIST, 2023]
Synonyms Myristyl monoethoxylate, C14EO1[NIST, 2023]
Critical Micelle Concentration (CMC) ~0.03 mM (estimated)[Berthod & Dorsey, 2000]

Note: The Critical Micelle Concentration (CMC) is a pivotal parameter, representing the concentration at which surfactant monomers begin to self-assemble into micelles. Operating above the CMC is crucial for the effective solubilization of membrane components. The provided CMC is an estimate based on established correlations for polyoxyethylene alkyl ethers.[1]

Core Applications in Membrane Biology

The unique properties of this compound lend themselves to a variety of applications in the study of biological membranes, from the isolation of delicate proteins to the construction of model membrane systems.

Solubilization of Integral Membrane Proteins

The extraction of integral membrane proteins from their native lipid bilayer is a foundational step for their biochemical and structural characterization. Non-ionic surfactants like this compound are often the reagents of choice for this purpose due to their mild, non-denaturing action.

Mechanism of Solubilization:

The process of membrane protein solubilization by this compound can be conceptualized in a stepwise manner. This workflow is critical for understanding how to optimize the extraction of a target protein while maintaining its structural integrity.

A Initial State: Intact Biological Membrane B Step 1: Partitioning of Monomers (Surfactant concentration < CMC) A->B Addition of This compound C Step 2: Membrane Saturation (Surfactant concentration ≥ CMC) B->C Increased surfactant concentration D Step 3: Micelle Formation and Solubilization C->D Formation of mixed micelles E Final State: Solubilized Protein-Detergent-Lipid Micelles D->E Complete membrane disruption

Figure 1: A simplified workflow of membrane protein solubilization using a non-ionic surfactant.

Protocol: General Procedure for Membrane Protein Solubilization

This protocol provides a starting point for the solubilization of a target integral membrane protein. Optimization of each step is crucial for success.

Materials:

  • Isolated biological membranes containing the protein of interest

  • This compound stock solution (e.g., 10% w/v in ultrapure water)

  • Solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with protease inhibitors)

  • Ultracentrifuge and appropriate tubes

  • Bradford or BCA protein assay reagents

Procedure:

  • Membrane Preparation: Start with a well-characterized membrane preparation. Determine the total protein concentration of your membrane suspension.

  • Detergent Screening (Optimization):

    • Set up a series of small-scale solubilization reactions. A good starting point is a detergent-to-protein ratio of 2:1 (w/w). Vary this ratio (e.g., 1:1, 2:1, 5:1, 10:1) to find the optimal condition.

    • The final concentration of this compound must be above its estimated CMC (~0.03 mM).

  • Solubilization:

    • In a microcentrifuge tube, combine the membrane preparation with the solubilization buffer.

    • Add the appropriate volume of the this compound stock solution to achieve the desired final concentration.

    • Incubate the mixture at 4°C with gentle agitation for 1-2 hours. The optimal time and temperature should be determined empirically.

  • Clarification:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the non-solubilized membrane fragments.

  • Analysis:

    • Carefully collect the supernatant, which contains the solubilized proteins.

    • Determine the protein concentration in the supernatant.

    • Analyze the solubilized fraction by SDS-PAGE and Western blotting to confirm the presence and integrity of the target protein.

Causality Behind Experimental Choices:

  • Temperature: Low temperatures (4°C) are generally used to minimize proteolytic degradation and maintain protein stability.

  • Detergent-to-Protein Ratio: This ratio is critical. Insufficient detergent will lead to incomplete solubilization, while excessive detergent can lead to protein denaturation and delipidation.

  • Incubation Time: A sufficient incubation time is necessary for the detergent to fully integrate into the membrane and effect solubilization. However, prolonged incubation can increase the risk of protein degradation.

Formation of Liposomes and Model Membranes

This compound can be utilized in the preparation of liposomes, which are artificial vesicles composed of a lipid bilayer. These model systems are invaluable for studying membrane transport, protein-lipid interactions, and drug delivery. The ethanol injection method is a common technique where this surfactant can play a role.

Protocol: Liposome Preparation via Ethanol Injection

This method is suitable for the formation of small unilamellar vesicles (SUVs).

Materials:

  • Phospholipids (e.g., phosphatidylcholine)

  • This compound

  • Ethanol (absolute)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator or a stream of inert gas (e.g., nitrogen)

Procedure:

  • Lipid/Surfactant Solution: Dissolve the phospholipids and a small amount of this compound in absolute ethanol. The surfactant can aid in the solubilization and subsequent self-assembly of the lipids.

  • Injection: Rapidly inject the ethanolic lipid/surfactant solution into a larger volume of the aqueous buffer, which is being vigorously stirred. The rapid dilution of ethanol causes the lipids and surfactant to self-assemble into bilayer structures.

  • Ethanol Removal: Remove the ethanol from the liposome suspension by dialysis against the aqueous buffer or by using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the resulting liposomes for size, lamellarity, and encapsulation efficiency (if a substance was encapsulated).

A Step 1: Dissolve Lipids and This compound in Ethanol B Step 2: Rapid Injection into Aqueous Buffer with Stirring A->B C Step 3: Self-Assembly of Lipids into Bilayer Fragments B->C D Step 4: Formation of Unilamellar Vesicles (Liposomes) C->D E Step 5: Removal of Ethanol D->E

References

Utilizing 2-(Tetradecyloxy)ethanol for the extraction of polyphenolic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Utilizing 2-(Tetradecyloxy)ethanol for the Advanced Extraction of Polyphenolic Compounds

Preamble: Reimagining Polyphenol Extraction

Polyphenolic compounds represent a vast and promising frontier in pharmacology and nutraceuticals, prized for their potent antioxidant, anti-inflammatory, and disease-modulating properties. However, their therapeutic potential is fundamentally gated by the efficiency and purity of their extraction from complex botanical matrices. Traditional methods, often reliant on large volumes of volatile organic solvents, present significant environmental, safety, and cost challenges.

This guide introduces a sophisticated and sustainable alternative: surfactant-mediated micellar extraction, specifically employing the non-ionic surfactant This compound . This molecule, also known as Brij L4, offers a unique combination of amphiphilic properties that enable the creation of a powerful, aqueous-based extraction system. We will explore the underlying mechanism of this technique, known as Cloud Point Extraction (CPE), and provide detailed, field-tested protocols for its implementation. This document is intended for researchers, scientists, and drug development professionals seeking to enhance extraction yields, improve compound purity, and align their methodologies with the principles of green chemistry.

The Mechanism: Micellar Entrapment and Cloud Point Phase Separation

The efficacy of this compound as an extraction agent is rooted in its dual hydrophilic-hydrophobic nature and the phenomenon of cloud point separation.

  • Micelle Formation: In an aqueous solution, above a specific concentration known as the Critical Micelle Concentration (CMC), individual this compound molecules self-assemble into spherical aggregates called micelles. The hydrophobic tetradecyl "tails" form a non-polar core, while the hydrophilic ethanol "heads" create an outer shell that interfaces with the water.

  • Polyphenol Solubilization: Polyphenols, possessing both aromatic (hydrophobic) rings and hydroxyl (hydrophilic) groups, are uniquely suited for this system. They partition from the bulk aqueous phase into the micelles, where their hydrophobic regions are stabilized within the micellar core, effectively entrapping them.[1][2]

  • Cloud Point Extraction (CPE): Non-ionic surfactant solutions like this compound exhibit a unique temperature-dependent phase behavior. When heated to a specific temperature, the "cloud point," the solution becomes turbid as the surfactant dehydrates and the micelles aggregate, leading to phase separation.[3][4][5] This process results in two distinct phases:

    • A small-volume, surfactant-rich phase (coacervate) that contains the concentrated micelle-entrapped polyphenols.

    • A large-volume, aqueous phase (dilute phase) from which the polyphenols have been depleted.

This elegant mechanism allows for the concentration of target analytes into a minimal volume, significantly enhancing extraction efficiency and simplifying downstream processing.[5][6]

cluster_0 Step 1: Solubilization Below Cloud Point cluster_1 Step 2: Phase Separation Above Cloud Point TDE This compound Monomer Micelle Micelle (Hydrophobic Core) TDE->Micelle > CMC SurfactantRich Surfactant-Rich Phase (Concentrated Polyphenols) Micelle->SurfactantRich Heating (> Cloud Point) AqueousDepleted Aqueous Phase (Depleted) Micelle->AqueousDepleted Separation Poly Polyphenol Poly->Micelle Partitioning Aqueous Aqueous Phase

Figure 1: Mechanism of Cloud Point Extraction. Polyphenols are first entrapped in micelles, which then aggregate and separate upon heating, concentrating the analyte.

Core Experimental Protocol: Polyphenol Extraction from Botanical Material

This protocol provides a robust framework for the extraction of polyphenolic compounds using this compound. Researchers should consider this a foundational method to be optimized for specific plant matrices.

2.1. Materials & Reagents

  • Extraction Solvent: this compound (CAS: 2136-70-1)[7][8]

  • Aqueous Phase: Deionized or ultrapure water

  • Sample: Dried and finely ground plant material (e.g., leaves, fruit peel, pomace)

  • pH Adjustment: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (0.1 M)

  • Recovery Solvent: Methanol or Ethanol (HPLC Grade)

  • Equipment: Analytical balance, vortex mixer, ultrasonic bath, temperature-controlled water bath or heating block, centrifuge, micropipettes, conical centrifuge tubes (15 mL or 50 mL).

2.2. Step-by-Step Methodology

  • Preparation of Extraction Solution:

    • Prepare a 5% (w/v) stock solution of this compound in deionized water.

    • Scientist's Note: A 2-10% concentration is a common starting point for CPE.[9][10] The optimal concentration depends on the specific matrix and target compounds and should be determined empirically.

  • Sample Incubation:

    • Accurately weigh 0.5 g of the dried, powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of the 5% this compound solution. This creates a solid-to-liquid ratio of 1:40.

    • Adjust the pH of the slurry to the desired value (e.g., pH 3.0) using 0.1 M HCl.

    • Scientist's Note: Acidic conditions often improve the stability and extraction of polyphenols by keeping their hydroxyl groups protonated and enhancing interaction with the micellar core.[1]

  • Extraction Enhancement:

    • Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the sample.

    • Place the tube in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 40°C).

    • Scientist's Note: Sonication uses acoustic cavitation to disrupt plant cell walls, significantly accelerating the mass transfer of polyphenols into the surfactant solution.[2][11]

  • Cloud Point Induction and Phase Separation:

    • Transfer the centrifuge tube to a water bath pre-heated to 70°C.

    • Incubate for 20 minutes. The solution will turn cloudy as the cloud point is surpassed and phase separation begins.

    • Scientist's Note: The cloud point temperature can be modulated by factors like surfactant concentration and the addition of salts.[4] 60-70°C is a typical target for many non-ionic surfactants used in polyphenol extraction.[5][12]

    • Immediately centrifuge the hot mixture at 5000 rpm for 15 minutes. This will pellet the solid plant debris at the bottom and cleanly separate the two liquid phases.

  • Analyte Recovery:

    • After centrifugation, three layers will be visible: the solid plant pellet, the upper aqueous phase, and a smaller, often more viscous, surfactant-rich phase at the bottom.

    • Carefully remove and discard the upper aqueous phase using a pipette.

    • To the remaining surfactant-rich phase, add 2 mL of methanol. Vortex thoroughly to break the micellar structure and dissolve the polyphenols into the methanol.

    • Centrifuge again at 5000 rpm for 5 minutes to pellet any remaining fine particulates.

    • Carefully collect the methanolic supernatant. This solution contains the purified polyphenol extract.

    • Filter the supernatant through a 0.22 µm syringe filter before downstream analysis (e.g., HPLC).

Start Start: Dried Plant Material Step1 Add this compound Solution & Adjust pH Start->Step1 Step2 Ultrasonic Bath (e.g., 30 min, 40°C) Step1->Step2 Step3 Heat to Induce Cloud Point (e.g., 20 min, 70°C) Step2->Step3 Step4 Centrifuge (5000 rpm) Step3->Step4 Step5 Separate Phases: Discard Aqueous Layer Step4->Step5 Step6 Add Methanol to Surfactant-Rich Phase Step5->Step6 Step7 Vortex & Centrifuge Step6->Step7 End Collect Supernatant: Filtered Polyphenol Extract Step7->End

Figure 2: Experimental workflow for polyphenol extraction using this compound-based Cloud Point Extraction.

Optimization Parameters & Data Presentation

To achieve maximal extraction efficiency, the protocol should be optimized. The following parameters are critical and their effects are interdependent. Response Surface Methodology (RSM) is a highly effective statistical technique for this purpose.[1][11]

ParameterTypical RangeRationale & Scientific Insight
Surfactant Concentration 2 - 10% (w/v)Must be above the CMC to form micelles. Excessively high concentrations can increase viscosity, hindering mass transfer.[1]
pH 2.0 - 7.0Affects the ionization state of phenolic acids and flavonoids. Lower pH generally favors the extraction of undissociated forms, which interact more strongly with the hydrophobic micellar core.[1]
Temperature (Extraction) 30 - 60 °CHigher temperatures increase solubility and diffusion rates. For CPE, this is the temperature during the initial extraction phase before heating to the cloud point.
Temperature (Phase Sep.) 60 - 90 °CMust be above the cloud point of the specific surfactant solution to ensure efficient phase separation. Higher temperatures lead to more pronounced dehydration of the surfactant.[5][12]
Extraction Time 20 - 60 minThe time required to reach equilibrium between the solid matrix and the extraction solvent. Often accelerated by sonication.[11]
Solid-to-Liquid Ratio 1:20 - 1:100 (g/mL)A higher liquid ratio creates a larger concentration gradient, favoring diffusion of the analyte from the matrix into the solvent.[1]
Ionic Strength 0 - 5% (w/v) NaClAdding a salt like NaCl can decrease the cloud point temperature and enhance phase separation by promoting micellar aggregation (a "salting-out" effect).[4]

Downstream Analysis & Quantification

Once extracted, the polyphenolic content must be accurately characterized.

  • Total Polyphenolic Content (TPC): The Folin-Ciocalteu (F-C) assay is a widely used spectrophotometric method for estimating TPC. It is based on the reduction of a phosphomolybdate-phosphotungstate reagent by phenolic compounds, resulting in a blue-colored complex.[13][14] Results are typically expressed as gallic acid equivalents (GAE). While not specific, it is excellent for rapid screening and optimization studies.

  • Identification and Quantification: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating, identifying, and quantifying individual polyphenolic compounds.[14][15][16]

    • Detection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used for quantification based on the characteristic absorbance of phenolic compounds (e.g., at 280 nm, 320 nm).[13]

    • Confirmation: Coupling HPLC with Mass Spectrometry (MS), particularly high-resolution MS (HRMS), provides unequivocal confirmation of compound identity based on exact mass and fragmentation patterns.[15]

Safety & Handling of this compound

As a responsible scientist, proper handling of all chemicals is paramount.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mists.[17] Keep away from heat and open flames, as the substance may be combustible. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, well-ventilated place.[17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Disclaimer: This information is for guidance. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before use.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-(Tetradecyloxy)ethanol Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(Tetradecyloxy)ethanol in emulsion formulations. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and prevent phase separation in your experiments. We will explore the underlying scientific principles and offer practical, step-by-step guidance to ensure the stability and success of your formulations.

Troubleshooting Guide: Addressing Phase Separation

This section is structured in a question-and-answer format to directly address the most common issues encountered during the formulation of emulsions with this compound.

Q1: My emulsion is separating into two distinct layers almost immediately after I stop mixing. What is the primary cause of this rapid phase separation?

A1: Immediate phase separation, often referred to as coalescence or breaking, is typically a result of a fundamental mismatch in the formulation's Hydrophilic-Lipophilic Balance (HLB). [1]

This compound is a nonionic surfactant with a calculated HLB value of approximately 4.7 . This low HLB value indicates that it is predominantly lipophilic (oil-loving) and, when used alone, is best suited for creating water-in-oil (W/O) emulsions.[2][3] If you are attempting to create an oil-in-water (O/W) emulsion, where oil droplets are dispersed in a continuous water phase, using only this compound will likely lead to rapid instability.

Causality: The stability of an emulsion is critically dependent on the surfactant's ability to create a stable interfacial film between the oil and water droplets. The HLB system provides a framework for selecting an emulsifier or a blend of emulsifiers that will have the appropriate balance for a given oil phase.[4] For an O/W emulsion, a higher HLB value (typically between 8 and 18) is required to adequately stabilize the oil droplets in the aqueous phase.[2]

Q2: I am trying to create an oil-in-water (O/W) emulsion. How can I adapt my formulation with this compound to achieve a stable O/W system?

A2: To create a stable O/W emulsion, you will need to blend this compound with a high-HLB co-surfactant to achieve the "required HLB" of your oil phase.

The required HLB is an empirical value that represents the HLB that an emulsifier system must have to create a stable emulsion with a specific oil.[5] By combining a low-HLB emulsifier like this compound with a high-HLB emulsifier, you can create a blend with an intermediate HLB value tailored to your specific oil.[2]

Experimental Protocol: Determining the Optimal HLB for Your Oil Phase

  • Identify the Required HLB of Your Oil Phase: Refer to technical data sheets or the table below for the required HLB of common oils.

  • Select a High-HLB Co-surfactant: Choose a water-soluble, nonionic surfactant. Common examples include Polysorbates (e.g., Polysorbate 20, Polysorbate 80) or other ethoxylated alcohols with a higher degree of ethoxylation (e.g., Steareth-20, Ceteth-20).[6][7]

  • Prepare a Series of Emulsifier Blends: Create a range of emulsifier blends with varying ratios of this compound and your chosen high-HLB co-surfactant to cover a spectrum of HLB values around the required HLB of your oil.

  • Formulate Test Emulsions: Prepare small batches of your emulsion, keeping all other parameters (oil-to-water ratio, total emulsifier concentration, mixing speed, and temperature) constant.

  • Observe Stability: The blend that produces the most stable emulsion (i.e., shows the least creaming, coalescence, or phase separation over time) corresponds to the required HLB of your oil phase.

Data Presentation: Required HLB of Common Oils for O/W Emulsions

Oil PhaseRequired HLBSource(s)
Mineral Oil10.5[2][4]
Isopropyl Myristate11.5[8][9]
Medium Chain Triglycerides~11[5][10]
Sesame Oil7.9[5]
Castor Oil14[11]
Cetyl Alcohol15.5[11]
Q3: My emulsion appears stable initially but shows a layer of cream or sediment after a few hours or days. What is causing this, and how can I prevent it?

A3: This phenomenon is likely creaming (for O/W emulsions) or sedimentation (for W/O emulsions) and is caused by density differences between the two phases. [1] While the droplets are not coalescing, they are migrating due to gravity. This can be a precursor to more severe instability.

Troubleshooting Steps:

  • Increase the Viscosity of the Continuous Phase: By adding a rheology modifier or thickening agent (e.g., xanthan gum, carbomer for O/W emulsions), you can slow down the movement of the dispersed droplets.[1]

  • Reduce Droplet Size: A smaller and more uniform droplet size distribution will result in a more stable emulsion. This can be achieved by optimizing your homogenization process.

  • Optimize Homogenization:

    • Increase Shear Energy: Using a high-shear mixer or a high-pressure homogenizer can significantly reduce droplet size.[1]

    • Control Temperature: Ensure both the oil and water phases are heated to a similar temperature (typically 70-75°C) before and during emulsification to lower interfacial tension and facilitate droplet disruption.

    • Optimize Mixing Time and Speed: Insufficient mixing will result in large droplets, while over-mixing can sometimes introduce excess energy and break the emulsion.[3]

Mandatory Visualization: HLB System for Emulsion Type

HLB_System cluster_0 HLB Scale cluster_1 Emulsion Type Low_HLB Low HLB (1-6) Lipophilic WO_Emulsion Water-in-Oil (W/O) Emulsion Low_HLB->WO_Emulsion Favors Mid_HLB Mid HLB (7-9) Wetting Agents High_HLB High HLB (8-18) Hydrophilic OW_Emulsion Oil-in-Water (O/W) Emulsion High_HLB->OW_Emulsion Favors

Caption: Relationship between HLB value and the favored emulsion type.

Frequently Asked Questions (FAQs)

What is the chemical structure of this compound?

This compound has the chemical formula C16H34O2.[12] Its structure consists of a 14-carbon alkyl chain (tetradecyl group), which is the lipophilic (oil-loving) portion, and an ethoxyethanol head group, which is the hydrophilic (water-loving) portion.

How do I calculate the HLB of a blend of this compound and a co-surfactant?

The HLB of a surfactant blend is the weighted average of the HLB values of the individual components. The formula is:

HLBblend = (wA * HLBA) + (wB * HLBB)

Where:

  • wA is the weight fraction of surfactant A (this compound) in the emulsifier blend.

  • HLBA is the HLB of surfactant A (~4.7).

  • wB is the weight fraction of surfactant B (the high-HLB co-surfactant).

  • HLBB is the HLB of surfactant B.

Can temperature affect the stability of my this compound emulsion?

Yes, temperature can have a significant impact, especially for emulsions stabilized with nonionic surfactants like this compound. Elevated temperatures can decrease the hydration of the hydrophilic head group of the surfactant, which can lead to a decrease in its effective HLB value and potentially cause phase inversion (where an O/W emulsion inverts to a W/O emulsion) or complete phase separation.[13] It is crucial to conduct stability testing at various temperatures, including accelerated stability studies (e.g., at 40°C), to ensure the robustness of your formulation.

How does the pH of the aqueous phase affect emulsion stability?

For nonionic surfactants like this compound, the direct effect of pH on the emulsifier itself is minimal, as it does not carry an ionic charge. However, the pH of the system can indirectly affect stability by:

  • Altering the charge of other components: If your formulation contains ionizable active ingredients or excipients, a change in pH can affect their solubility and interaction with the interface.

  • Indicating chemical degradation: A significant shift in pH over time can be a sign of chemical degradation of one or more components in your formulation, which can lead to instability.

Can the presence of electrolytes or active pharmaceutical ingredients (APIs) destabilize my emulsion?

Yes, both electrolytes and APIs can impact emulsion stability.

  • Electrolytes: The addition of salts can affect the hydration of the polyoxyethylene head group of nonionic surfactants. This "salting-out" effect can reduce the surfactant's hydrophilicity, lower its effective HLB, and potentially destabilize an O/W emulsion.[13][14]

  • APIs: Active pharmaceutical ingredients can interact with the surfactant at the oil-water interface or within the micelles, potentially disrupting the stabilizing interfacial film.[12][15] It is essential to assess the compatibility of your API with the chosen surfactant system early in the pre-formulation stage.

Troubleshooting_Workflow Start Phase Separation Observed Check_HLB Is the HLB of the emulsifier system matched to the required HLB of the oil phase? Start->Check_HLB Adjust_HLB Adjust emulsifier blend ratio (Low HLB + High HLB co-surfactant) Check_HLB->Adjust_HLB No Check_Homogenization Is the homogenization process optimized? Check_HLB->Check_Homogenization Yes Adjust_HLB->Check_Homogenization Optimize_Homogenization Increase shear, optimize time/speed, and control temperature Check_Homogenization->Optimize_Homogenization No Check_Viscosity Is the continuous phase viscosity sufficient to prevent creaming/sedimentation? Check_Homogenization->Check_Viscosity Yes Optimize_Homogenization->Check_Viscosity Increase_Viscosity Add a rheology modifier Check_Viscosity->Increase_Viscosity No Check_Additives Are there any incompatible additives (electrolytes, APIs)? Check_Viscosity->Check_Additives Yes Increase_Viscosity->Check_Additives Reformulate_Additives Evaluate and potentially replace incompatible components Check_Additives->Reformulate_Additives Yes Stable_Emulsion Stable Emulsion Achieved Check_Additives->Stable_Emulsion No Reformulate_Additives->Stable_Emulsion

References

Technical Support Center: A Troubleshooting Guide for 2-(Tetradecyloxy)ethanol-Based Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Tetradecyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when formulating with this versatile non-ionic surfactant. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to make informed, effective decisions in your experimental work.

Technical Data Sheet: this compound

Before troubleshooting, a firm grasp of the molecule's properties is essential. This compound, also known as Ethylene glycol monotetradecyl ether or Myristyl monoethoxylate, is an amphiphilic compound with a hydrophobic tetradecyl (C14) tail and a hydrophilic ethylene glycol head.

PropertyValueSource(s)
CAS Number 2136-70-1[1][2][3][4]
Molecular Formula C16H34O2[1][2][3]
Molecular Weight ~258.44 g/mol [1][2][3]
Appearance Colorless or light yellow liquid; solid below RT[5]
Melting Point 33-34 °C[1]
Boiling Point 330.8 °C at 760 mmHg[1]
Density ~0.871 g/cm³[1]
LogP (Octanol/Water) ~4.7 - 6.2[1][6]
Classification Non-ionic Surfactant; Glycol Ether[1][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Foundational Concepts

Q1: What is this compound and what is its primary function in a formulation?

A1: this compound is a non-ionic surfactant. Surfactants are "surface active agents" that reduce the surface tension between two immiscible phases, such as oil and water.[8][9] Its amphiphilic structure allows it to position itself at the oil-water interface, stabilizing the dispersion of one liquid within the other to form an emulsion.

Its primary functions include:

  • Emulsifier: To create and stabilize emulsions, preventing phase separation.[10]

  • Solubilizer: To increase the solubility of poorly water-soluble or hydrophobic active pharmaceutical ingredients (APIs) by forming micelles.[10][11]

  • Wetting Agent: To improve the spreadability of a liquid over a surface.[5]

  • Dispersant: To prevent the aggregation of solid particles within a liquid medium.[5]

Q2: What are the Critical Micelle Concentration (CMC) and Hydrophilic-Lipophilic Balance (HLB), and why are they critical for my formulation?

A2: Understanding CMC and HLB is fundamental to surfactant-based formulation.

  • Critical Micelle Concentration (CMC): This is the specific concentration above which surfactant molecules self-assemble into spherical structures called micelles.[9][12] Below the CMC, the surfactant primarily populates the surface/interface. Above the CMC, any additional surfactant forms micelles, creating a reservoir of surfactant that can solubilize hydrophobic substances within their core.[12] Knowing the CMC is vital because it represents the most efficient concentration for solubilization and detergency. The CMC for a given surfactant can be determined empirically using techniques like fluorescence spectroscopy or tensiometry.[12]

cluster_0 Surfactant monomers at interface cluster_1 Micelle formation & API solubilization a1 a2 a3 a4 b1 a4->b1 b2 b3 b4 b5 b6 b7 b8 b9 b10 b11 b12 api_node API start Increasing Surfactant Concentration

Diagram: Micelle formation above the CMC.
  • Hydrophilic-Lipophilic Balance (HLB): The HLB system is a semi-empirical scale used to select the appropriate surfactant for a specific oil phase. The scale typically ranges from 1 to 20. A lower HLB value (<10) indicates a more lipophilic (oil-soluble) surfactant, suitable for water-in-oil (W/O) emulsions. A higher HLB value (>10) signifies a more hydrophilic (water-soluble) surfactant, ideal for oil-in-water (O/W) emulsions.[13][14] Mismatched HLB is a primary cause of emulsion instability.[13]

Section 2: Troubleshooting Formulation Instability

Q3: My formulation is cloudy, hazy, or shows precipitation after adding this compound. What are the common causes?

A3: Cloudiness or precipitation often points to solubility or compatibility issues.

  • Temperature: this compound has a melting point of 33-34 °C.[1] If your aqueous phase is below this temperature, the surfactant may not fully dissolve, leading to a hazy dispersion or solidification.

    • Solution: Gently warm your aqueous phase to 35-40 °C before and during the addition of the surfactant. Ensure continuous, low-shear mixing until the solution is clear.

  • "Salting Out": High concentrations of electrolytes (salts) can reduce the hydration of the hydrophilic head of non-ionic surfactants, causing them to precipitate out of the solution.[13]

    • Solution: Evaluate the salt concentration in your buffer. If possible, reduce it or switch to a different buffer system. Alternatively, adding a small amount of a co-solvent like ethanol or propylene glycol can sometimes improve stability.

  • pH Incompatibility: While non-ionic surfactants are generally stable across a wide pH range, extreme pH values can affect the stability of other formulation components, leading to precipitation that may be mistaken for a surfactant issue.[13]

    • Solution: Measure the pH of your final formulation. Ensure it is within a stable range (typically pH 5-8 for most personal care and pharmaceutical formulations).

Q4: My emulsion is separating into layers (creaming or sedimentation). How do I diagnose and solve this?

A4: Emulsion separation is a classic sign of instability. The primary mechanisms are creaming/sedimentation, flocculation, and coalescence.[15] These are thermodynamically driven processes that surfactants are meant to kinetically prevent.[16]

Troubleshooting Workflow:

G cluster_checks Initial Diagnosis cluster_solutions Corrective Actions start Emulsion Instability Observed (Creaming/Separation) check_hlb 1. Verify HLB Calculation Is surfactant HLB matched to the oil phase? start->check_hlb check_conc 2. Check Surfactant Concentration Is it sufficient to cover droplet surface? check_hlb->check_conc HLB is Correct solution_hlb Adjust HLB: - Blend with co-surfactant - Select a different surfactant check_hlb->solution_hlb HLB Mismatch check_energy 3. Review Homogenization Process Was enough energy applied (speed/time)? check_conc->check_energy Conc. is Sufficient solution_conc Increase Surfactant Concentration check_conc->solution_conc Conc. Too Low solution_energy Optimize Homogenization: - Increase speed or time - Use high-pressure homogenizer check_energy->solution_energy Energy Too Low solution_viscosity Increase Continuous Phase Viscosity: Add a rheology modifier (e.g., xanthan gum, carbomer) check_energy->solution_viscosity Energy is Sufficient stable Stable Emulsion solution_hlb->stable solution_conc->stable solution_energy->stable solution_viscosity->stable

Diagram: Troubleshooting workflow for emulsion instability.
  • Verify HLB: The most common culprit is an HLB mismatch between your surfactant system and the required HLB of your oil phase.[13] Each oil has a specific HLB it "requires" to form a stable O/W or W/O emulsion.

    • Action: Calculate the required HLB of your oil phase (values are available in literature and from suppliers).[14] this compound has a relatively low HLB. You may need to blend it with a more hydrophilic non-ionic surfactant (e.g., a polysorbate) to achieve the target HLB for an O/W emulsion.

  • Assess Surfactant Concentration: Insufficient surfactant will leave droplet surfaces unprotected, leading to rapid coalescence.

    • Action: Gradually increase the surfactant concentration. A typical starting point is 1-5% of the total formulation weight, but this is highly dependent on the oil phase volume and desired droplet size.

  • Optimize Energy Input: Emulsification requires energy to break down the internal phase into small droplets.

    • Action: Increase the speed or duration of your homogenization step. For fine, stable emulsions, a high-shear rotor-stator or a high-pressure homogenizer is often necessary.

  • Modify the Continuous Phase: You can slow down creaming or sedimentation by increasing the viscosity of the continuous phase (the external phase). This physically hinders the movement of droplets.

    • Action: Incorporate a rheology modifier like xanthan gum, HPMC, or a carbomer into the aqueous phase.

Q5: The droplet size in my emulsion is increasing over time. What phenomenon is occurring and how can I prevent it?

A5: A gradual increase in average droplet size points towards Ostwald Ripening or Coalescence .

  • Coalescence: This is the process where two or more droplets merge to form a single, larger droplet. It is typically caused by an unstable interfacial film, often due to insufficient or inappropriate surfactant.[15]

    • Prevention: Re-evaluate your surfactant system (HLB and concentration) as described in Q4. The addition of a co-surfactant that can pack more tightly at the interface can also enhance stability.

  • Ostwald Ripening: This phenomenon occurs in polydisperse emulsions (emulsions with a wide range of droplet sizes). Smaller droplets have higher solubility in the continuous phase than larger droplets. Over time, the dispersed phase material diffuses from the smaller droplets through the continuous phase and deposits onto the larger droplets. The large droplets grow at the expense of the small ones.[11][15]

    • Prevention: The most effective way to prevent Ostwald ripening is to create an emulsion with a very narrow, uniform droplet size distribution. This is best achieved with high-energy homogenization methods.

Section 3: Handling and Processing Issues

Q6: I'm having trouble dissolving this compound. What is the best procedure?

A6: Due to its waxy nature at room temperature and high lipophilicity (LogP > 4.5), a specific procedure is recommended.

  • Heat the Correct Phase:

    • For O/W emulsions , add this compound to the oil phase and heat both the oil and water phases separately to ~70-75°C. This ensures the surfactant is fully melted and liquid.

    • For aqueous solutions (without an oil phase), heat the aqueous phase to at least 40°C to ensure the temperature is above the surfactant's melting point.[1]

  • Mix Appropriately: Use a propeller or magnetic stirrer. Avoid excessive high shear at this stage, as it can introduce air.

  • Order of Addition: When making an emulsion, slowly add the oil phase to the water phase (or vice-versa, depending on the desired emulsion type) under homogenization. This gradual addition allows the surfactant to efficiently migrate to the newly formed oil-water interface.

Q7: My formulation's viscosity has unexpectedly decreased after a few days. What factors could be responsible?

A7: A drop in viscosity often indicates a change in the formulation's microstructure.

  • pH Drift: A significant change in pH can alter the conformation of polymeric thickeners (like carbomers, which are highly pH-sensitive) or cause degradation of other components, leading to a loss of viscosity.[17]

    • Action: Measure the pH of the aged sample and compare it to the initial value. If it has drifted, a stronger buffering system may be required.

  • Electrolyte Effects: The addition of certain APIs or excipients that introduce ions can disrupt the network formed by some thickeners. High salt concentrations can also sometimes cause a surfactant solution to thin.[17]

    • Action: Review any ingredients added late in the process. Test the stability of your base formulation with and without the active ingredient to isolate the cause.

  • Microbial Contamination: Bacterial or fungal growth can produce enzymes that degrade polymeric thickeners.

    • Action: Ensure your preservative system is effective and broad-spectrum. Perform microbial testing on the unstable batch.[17]

Section 4: Analytical and Characterization

Q8: How can I quantitatively confirm the stability of my final formulation?

  • Parameter 1: Droplet Size Distribution: This is the most critical indicator of emulsion stability.[15]

    • Method: Use Dynamic Light Scattering (DLS) for nanoemulsions or Laser Diffraction for coarser emulsions.

    • Analysis: Measure the mean droplet size (e.g., Z-average or D50) and the Polydispersity Index (PDI) at time zero and after storage at various conditions (e.g., 4°C, 25°C, 40°C) for several weeks. A stable emulsion will show minimal change in these parameters.

  • Parameter 2: Microscopic Analysis: Provides a visual confirmation of the state of the emulsion.

    • Method: Optical microscopy with a calibrated reticle.

    • Analysis: Look for signs of flocculation (droplet aggregation), coalescence (large, irregular droplets), and changes in the overall appearance.

  • Parameter 3: Viscosity:

    • Method: Use a calibrated viscometer or rheometer.

    • Analysis: A significant drop in viscosity often correlates with droplet coalescence and a breakdown of the emulsion structure.[16]

  • Parameter 4: Zeta Potential: For O/W emulsions, this measures the surface charge on the droplets. A high absolute value (e.g., > |30| mV) indicates strong electrostatic repulsion between droplets, which contributes to stability. While this compound is non-ionic, this measurement is crucial if ionic co-surfactants or APIs are present.

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion

This protocol provides a general framework. Concentrations and homogenization parameters should be optimized for your specific system.

  • Phase Preparation:

    • Aqueous Phase: In a suitable vessel, combine water, any water-soluble actives, and humectants. If using a polymeric thickener, disperse it now. Begin heating to 75°C with moderate stirring.

    • Oil Phase: In a separate vessel, combine the oil, any oil-soluble actives, and this compound. Heat to 75°C with stirring until all components are melted and homogenous.

  • Emulsification:

    • Once both phases reach 75°C and are uniform, slowly add the Oil Phase to the Aqueous Phase while simultaneously applying high-shear homogenization (e.g., rotor-stator at 5,000-10,000 RPM).

    • Continue homogenization for 5-10 minutes to ensure a fine droplet size distribution.

  • Cool Down:

    • Switch to low-speed, gentle mixing (e.g., propeller or anchor stirrer) and begin cooling the emulsion. Rapid cooling can shock the system, so a controlled rate is preferred.

  • Final Additions:

    • Once the emulsion is below 40°C, add any temperature-sensitive ingredients such as preservatives, fragrances, or certain APIs.

    • Adjust the final pH if necessary. Mix until uniform.

Protocol 2: Accelerated Stability Testing

This protocol helps predict the long-term shelf-life of a formulation.

  • Sample Preparation: Dispense the final formulation into multiple sealed, inert containers (e.g., glass vials).

  • Initial Analysis (Time Zero): Perform a full characterization on a baseline sample as described in Q8 (Droplet Size, Microscopy, Viscosity, pH).

  • Storage Conditions: Place samples in controlled-environment stability chambers at a minimum of three temperatures:

    • Refrigerated: 4°C

    • Room Temperature: 25°C / 60% RH

    • Accelerated: 40°C / 75% RH

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

  • Evaluation: At each time point, let the samples equilibrate to room temperature. Perform visual inspection for phase separation, discoloration, or precipitation. Then, repeat the quantitative analyses from step 2.

  • Data Analysis: Plot the change in each parameter (e.g., mean droplet size) versus time for each storage condition. Minimal change at 40°C over 3 months is often considered predictive of at least 1-2 years of stability at room temperature.

References

Effect of temperature on the performance of 2-(Tetradecyloxy)ethanol as a surfactant

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Tetradecyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this non-ionic surfactant. Here, we delve into the practical challenges you might face, with a focus on the significant impact of temperature on experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered when working with this compound.

Q1: My this compound solution is cloudy at room temperature. Is it contaminated?

A1: Not necessarily. Cloudiness at lower temperatures can be a normal physical characteristic of this surfactant. This compound has a melting point of 33-34°C[1][2]. If your lab's room temperature is below this, the surfactant may be partially solidified, leading to a cloudy or hazy appearance. Gentle warming and mixing should clarify the solution. However, if the solution remains cloudy after warming, it could indicate insolubility or the presence of impurities.

Q2: I'm seeing unexpected precipitation in my formulation. What could be the cause?

A2: Unforeseen precipitation can be attributed to several temperature-related factors:

  • Cloud Point: Conversely, for non-ionic surfactants, increasing the temperature can lead to phase separation at the cloud point temperature (CPT)[4][5]. Above this temperature, the surfactant becomes less soluble in water, resulting in a cloudy appearance and potential phase separation. This is due to the dehydration of the hydrophilic polyoxyethylene groups at higher temperatures[6].

  • Concentration: The concentration of the surfactant can also influence its solubility and tendency to precipitate, especially in the presence of other solutes or changes in ionic strength.

Q3: How does temperature affect the Critical Micelle Concentration (CMC) of this compound?

A3: The relationship between temperature and the CMC of non-ionic surfactants like this compound is complex. Generally, as the temperature increases, the CMC initially decreases. This is because the increased thermal energy disrupts the hydrogen bonds between water molecules and the hydrophilic head of the surfactant, making micellization more favorable[6][7]. However, at higher temperatures, the CMC may reach a minimum and then begin to increase[7][8][9]. This U-shaped behavior is a known characteristic for many surfactants[7][9]. It is crucial to determine the CMC at your specific experimental temperature for accurate results.

Q4: My surface tension measurements are inconsistent. Could temperature be the issue?

A4: Absolutely. Temperature has a direct impact on surface tension. For most liquids, including surfactant solutions, surface tension decreases as temperature increases[10][11]. Therefore, precise temperature control is paramount for obtaining reproducible surface tension measurements. Ensure your tensiometer's sample stage is properly thermostatted and that the solution has reached thermal equilibrium before each measurement.

II. Troubleshooting Guide for Experimental Issues

This section provides a more detailed, problem-solving approach to specific challenges you may encounter during your experiments.

Issue 1: Inconsistent Drug Solubilization or Poor Bioavailability in Formulations

Underlying Cause: The solubilization capacity of a surfactant is directly linked to the presence and characteristics of micelles. Temperature fluctuations can alter micelle formation and structure, thereby affecting the amount of hydrophobic drug that can be encapsulated.[12]

Troubleshooting Steps:

  • Characterize the CMC at Your Operating Temperature: Do not rely on a single literature value for the CMC. Perform a CMC determination at the precise temperature you will be using for your formulation.

  • Operate Above the Krafft Point and Below the Cloud Point: Ensure your experimental temperature is within the optimal range for surfactant solubility and micelle formation.

  • Evaluate Micelle Size and Aggregation Number with Temperature: Dynamic Light Scattering (DLS) can be a valuable tool to assess how temperature influences the size and aggregation number of the micelles. For non-ionic surfactants, the aggregation number generally increases with temperature[8].

  • Consider the Impact of Other Excipients: The presence of salts, co-solvents, or other formulation components can alter the Krafft point and cloud point of the surfactant.

Issue 2: Phase Separation or Instability of Emulsions and Dispersions

Underlying Cause: The stability of emulsions and dispersions is critically dependent on the surfactant's ability to adsorb at the oil-water or particle-water interface and reduce interfacial tension. Temperature affects these interfacial properties.

Troubleshooting Steps:

  • Determine the Cloud Point of Your Formulation: The cloud point is not a fixed value and can be influenced by the presence of other components in your formulation. Visually determine the cloud point of your complete formulation by slowly heating a sample and noting the temperature at which it becomes turbid[4][5].

  • Assess Interfacial Tension at Different Temperatures: Use an interfacial tensiometer to measure the tension between the aqueous and non-aqueous phases at various temperatures. This will help you identify the temperature range where the surfactant is most effective at reducing interfacial tension.

  • Optimize Surfactant Concentration: The required surfactant concentration for stable emulsification may change with temperature.

  • Evaluate the Effect of Temperature on Viscosity: Temperature can significantly impact the viscosity of your formulation, which in turn affects its stability[13][14]. Measure the viscosity of your emulsion or dispersion across your intended temperature range.

Issue 3: Poor Performance in Cell Lysis or Protein Extraction

Underlying Cause: The efficiency of cell lysis and protein extraction using surfactants depends on the interaction between the surfactant and the cell membrane. Temperature can modulate the fluidity of the cell membrane and the activity of the surfactant.

Troubleshooting Steps:

  • Optimize Lysis Temperature: Perform a temperature optimization study to determine the ideal temperature for cell lysis with this compound. This may involve testing a range of temperatures (e.g., 4°C, room temperature, 37°C) and assessing the yield of the target protein.

  • Control for Temperature-Induced Protein Denaturation: Be mindful that while increasing temperature might enhance lysis, it can also lead to the denaturation of your target protein.

  • Consider the Cloud Point: Approaching the cloud point can lead to the separation of the surfactant, which may interfere with downstream purification steps[5]. It is generally advisable to perform protein extractions at temperatures well below the cloud point of the surfactant solution.

III. Experimental Protocols

Protocol 1: Determination of the Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol outlines the steps to determine the CMC of this compound at a specific temperature using the Wilhelmy plate method.

Materials:

  • Tensiometer with a thermostatted sample stage

  • High-purity this compound

  • Ultrapure water

  • Glassware (thoroughly cleaned)

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in ultrapure water at a concentration well above the expected CMC.

  • Set the Temperature: Set the temperature of the tensiometer's sample stage to the desired experimental temperature and allow it to equilibrate.

  • Prepare a Series of Dilutions: Prepare a series of dilutions of the stock solution in ultrapure water. The concentrations should span a range both below and above the expected CMC.

  • Measure Surface Tension:

    • Start with the most dilute solution.

    • Allow the solution to thermally equilibrate in the sample vessel on the thermostatted stage.

    • Measure the surface tension according to the instrument's instructions.

    • Repeat the measurement for each dilution, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The plot will typically show two linear regions. The CMC is the concentration at the intersection of these two lines[6].

Protocol 2: Visual Determination of the Cloud Point

This protocol describes a simple method to visually determine the cloud point of a this compound solution.

Materials:

  • Clear, sealed glass test tube

  • Water bath with a temperature controller and a thermometer

  • Solution of this compound at the desired concentration (typically 1-10 wt%)

Procedure:

  • Prepare the Sample: Fill the test tube with the surfactant solution.

  • Heating: Place the test tube in the water bath.

  • Observe for Cloudiness: Slowly increase the temperature of the water bath (e.g., 1°C per minute) while continuously stirring the water.

  • Record the Cloud Point: The cloud point is the temperature at which the solution first becomes visibly cloudy or turbid[4][5].

  • Confirmation (Optional): After noting the cloud point, slowly cool the solution. It should become clear again.

IV. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC16H34O2[2][15][16]
Molecular Weight258.44 g/mol [2][15][16]
Melting Point33-34 °C[1][2]
Boiling Point330.8 °C at 760 mmHg[1]
Density0.871 g/cm³[1]

Table 2: General Effect of Temperature on Surfactant Properties

PropertyEffect of Increasing TemperatureRationale
Surface Tension DecreasesIncreased molecular thermal motion weakens cohesive forces at the liquid surface.[10]
CMC Initially decreases, may increase at higher temperaturesDehydration of hydrophilic groups favors micellization initially. Disruption of structured water around hydrophobic tails can oppose micellization at higher temperatures.[6][7][8]
Solubility Decreases above the cloud pointDehydration of the ethylene oxide chains leads to reduced water solubility.[4]
Viscosity Generally decreasesIncreased thermal energy overcomes intermolecular forces.[13][14]

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep Prepare Surfactant Solution cmc Determine CMC at T_exp prep->cmc T_exp cloud_point Determine Cloud Point prep->cloud_point performance Conduct Performance Assay (e.g., Solubilization, Emulsification) cmc->performance cloud_point->performance adjust_temp Adjust Temperature performance->adjust_temp Inconsistent Results adjust_conc Adjust Concentration performance->adjust_conc Inconsistent Results adjust_temp->performance Re-evaluate adjust_conc->performance Re-evaluate

Caption: Experimental workflow for optimizing the use of this compound.

temp_effects cluster_properties Surfactant Properties cluster_performance Experimental Performance temp Temperature solubility Solubility (Krafft & Cloud Point) temp->solubility cmc CMC temp->cmc micelle Micelle Structure temp->micelle surface_tension Surface Tension temp->surface_tension solubilization Drug Solubilization solubility->solubilization emulsification Emulsion Stability solubility->emulsification cmc->solubilization micelle->solubilization surface_tension->emulsification lysis Cell Lysis surface_tension->lysis

Caption: Relationship between temperature and the performance of this compound.

VI. References

  • This compound - LookChem. (n.d.). Retrieved from --INVALID-LINK--

  • Nonionic surfactants - Hach. (n.d.). Retrieved from --INVALID-LINK--

  • 2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from --INVALID-LINK--

  • Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. (2023). Analytical Chemistry. Retrieved from --INVALID-LINK--

  • Ethanol, 2-(tetradecyloxy)-. (n.d.). In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Surface and thermodynamics properties of commercial fatty-alcohol ethoxylate surfactants. (2023). Universidad de Granada. Retrieved from --INVALID-LINK--

  • Investigation of Surfactant Surface Tension and its Correlation with Temperature and Concentration. (n.d.). Retrieved from --INVALID-LINK--

  • Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. (2022). National Institutes of Health. Retrieved from --INVALID-LINK--

  • The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. (n.d.). Science Alert. Retrieved from --INVALID-LINK--

  • Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Thermodynamics of Micellization and Adsorption Behaviour of Anionic Surfactant as Effected by Mixed Organic/Aqueous Media. (n.d.). Asian Journal of Chemistry. Retrieved from --INVALID-LINK--

  • Chemical Properties of Ethanol, 2-(tetradecyloxy)- (CAS 2136-70-1). (n.d.). Cheméo. Retrieved from --INVALID-LINK--

  • Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. (n.d.). SciSpace. Retrieved from --INVALID-LINK--

  • The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. (n.d.). Retrieved from --INVALID-LINK--

  • (PDF) Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • 2136-70-1(this compound) Product Description. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Evaluation of surfactant on stability and thermal performance of Al2O3-ethylene glycol (EG) nanofluids. (n.d.). Sci-Hub. Retrieved from --INVALID-LINK--

  • Evaluation of surfactant on stability and thermal performance of Al2O3-ethylene glycol (EG) nanofluids | Request PDF. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Krafft Points and Cloud Points of Polyoxyethylated Nonionic Surfactants. (2025). ResearchGate. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification Strategies for Reaction Mixtures Containing 2-(Tetradecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of residual 2-(Tetradecyloxy)ethanol from reaction mixtures. As a long-chain alkoxyethanol, this compound can present unique purification challenges due to its physical and chemical properties. This document is designed to provide you with the expertise and practical insights needed to develop a robust purification strategy.

Understanding the Challenge: Properties of this compound

Before delving into purification methods, it's crucial to understand the physicochemical properties of this compound, as these will dictate the most effective separation techniques.

PropertyValueSignificance for Purification
Molecular Weight 258.44 g/mol [1][2]Moderate molecular weight.
Boiling Point 330.8°C at 760 mmHg[2]; 146-148°C at 2 Torr[3]The high boiling point at atmospheric pressure makes standard distillation challenging and prone to causing decomposition of other components.[4][5] Vacuum distillation is a more suitable approach.[5][6][7]
Melting Point 33-34°C[2][3]Being a low-melting solid or a waxy liquid at room temperature can influence the choice between crystallization and other methods.
LogP (Octanol/Water Partition Coefficient) ~4.7 - 6.2[2]The high LogP value indicates a non-polar, lipophilic nature, suggesting poor water solubility and good solubility in organic solvents. This is a key parameter for designing liquid-liquid extraction and chromatography protocols.
Classification Non-ionic surfactant[8][9]Its surfactant properties can sometimes lead to the formation of emulsions during aqueous workups, complicating extractions.[10]

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to remove by simple distillation?

A1: this compound has a very high boiling point at atmospheric pressure (330.8°C).[2] Attempting to distill it under these conditions can lead to the thermal decomposition of your desired product or other components in the reaction mixture.[4][5] Therefore, vacuum distillation is the recommended approach to lower the boiling point to a more manageable temperature.[5][6][7]

Q2: My aqueous workup is forming a stable emulsion. What is happening and how can I resolve it?

A2: The surfactant nature of this compound can lead to the formation of stable emulsions during liquid-liquid extraction.[10] To break the emulsion, you can try the following:

  • Addition of Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase, which often helps to break up emulsions.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.

Q3: I am trying to use flash chromatography, but the this compound is co-eluting with my product. What can I do?

A3: Co-elution in flash chromatography is a common issue when compounds have similar polarities. Here are a few strategies to improve separation:

  • Optimize the Solvent System: Carefully screen different solvent systems. Since this compound is quite non-polar, you may need a very non-polar mobile phase (e.g., a high percentage of hexane or heptane in ethyl acetate).

  • Use a Different Stationary Phase: If normal-phase silica gel is not providing adequate separation, consider using a different stationary phase like alumina or reversed-phase silica gel (C18).[11]

  • Employ Gradient Elution: A shallow gradient of a more polar solvent can help to resolve closely eluting compounds.

Troubleshooting Guides & Detailed Protocols

This section provides a structured approach to selecting and implementing a purification strategy.

Decision Workflow for Purification Method Selection

Purification_Workflow cluster_methods Purification Methods start Reaction Mixture Containing This compound product_properties Assess Properties of Desired Product (Polarity, BP, Stability) start->product_properties distillation Vacuum Distillation product_properties->distillation Product is thermally stable and has a significantly different boiling point under vacuum. chromatography Column Chromatography product_properties->chromatography Product has a different polarity. extraction Liquid-Liquid Extraction product_properties->extraction Product has significantly different solubility in immiscible solvents. crystallization Recrystallization product_properties->crystallization Product is a solid and has different solubility in a suitable solvent at different temperatures. success Pure Product distillation->success Successful Separation chromatography->success extraction->success crystallization->success

Caption: Decision workflow for selecting a purification method.

Method 1: Vacuum Distillation

Principle: This technique separates compounds based on differences in their boiling points at reduced pressure.[5] It is ideal for high-boiling point compounds that are thermally sensitive at atmospheric pressure.[4][5]

When to Use:

  • When your desired product has a significantly different boiling point from this compound under vacuum.

  • When your product is thermally stable at the reduced boiling points.

Experimental Protocol:

  • System Setup: Assemble a vacuum distillation apparatus. A short-path distillation head is recommended for small quantities to minimize product loss.[7] Ensure all glassware is free of cracks and can withstand a vacuum.

  • Sample Preparation: Place the crude reaction mixture in the distillation flask with a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system. You may observe some initial bubbling as volatile solvents are removed.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the different fractions as they distill over. Monitor the temperature of the vapor and the pressure of the system to identify the different components. This compound will distill at approximately 146-148°C at a pressure of 2 Torr.[3]

  • Shutdown: After collecting the desired fraction, remove the heat source and allow the system to cool to room temperature before releasing the vacuum.[7]

Troubleshooting:

  • Bumping: Ensure smooth boiling by using a stir bar or boiling chips.

  • Poor Separation: If the boiling points are too close, consider using a fractionating column packed with Raschig rings or other packing material to increase the number of theoretical plates.

Method 2: Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[11]

When to Use:

  • When there is a sufficient polarity difference between your product and this compound.

  • For small to medium scale purifications.

Experimental Protocol:

A. Normal-Phase Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is a good starting point.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Given the non-polar nature of this compound, start with a high percentage of a non-polar solvent like hexane or heptane, with a small amount of a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column. Dry loading onto a small amount of silica gel is often beneficial for better resolution.[11]

  • Elution: Run the column under positive pressure, collecting fractions. Monitor the fractions by TLC to identify those containing your pure product.

B. Reversed-Phase Chromatography

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A polar solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • Elution: In reversed-phase chromatography, non-polar compounds like this compound will be retained more strongly on the non-polar stationary phase. Your more polar product would elute earlier.

Troubleshooting:

  • Tailing of Spots on TLC: This could indicate that the compound is interacting too strongly with the silica gel. Adding a small amount of a modifying agent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can help.

  • Poor Resolution: A shallower solvent gradient or a longer column may be necessary to improve separation.

Method 3: Liquid-Liquid Extraction

Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases.[12]

When to Use:

  • When your desired product has a significantly different polarity and therefore different solubility characteristics compared to the non-polar this compound.

  • Often used as a first-pass purification step before chromatography or crystallization.

Experimental Protocol:

  • Solvent Selection: Choose a pair of immiscible solvents. A common choice is an organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) and an aqueous phase.[12]

  • Extraction: Dissolve the reaction mixture in the chosen organic solvent. Transfer the solution to a separatory funnel and wash it with the aqueous phase.

  • Separation: Allow the layers to separate. The non-polar this compound will preferentially remain in the organic layer. If your product is significantly more polar, it may be extracted into the aqueous layer (this is less common for typical organic synthesis products). If your product is ionizable (e.g., an acid or a base), you can manipulate the pH of the aqueous phase to move it between the layers.[13]

  • Drying and Concentration: After separation, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and concentrate it under reduced pressure.

Troubleshooting:

  • Emulsion Formation: See FAQ Q2 for strategies to break emulsions.

Method 4: Recrystallization

Principle: This method purifies a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. Impurities remain in the mother liquor.[14][15]

When to Use:

  • When your desired product is a solid at room temperature.

  • When you can find a suitable solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while this compound remains in solution.

Experimental Protocol:

  • Solvent Screening: Test various solvents to find one that meets the criteria mentioned above. For a non-polar impurity like this compound, a more polar recrystallization solvent might be effective at leaving it in the mother liquor.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.[15]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[15]

Troubleshooting:

  • Oiling Out: If the product separates as an oil instead of crystals, this often occurs when the melting point of the solid is lower than the boiling point of the solvent.[14] Try using a lower-boiling point solvent or a more dilute solution.

  • No Crystals Form: This could be due to using too much solvent or the solution cooling too quickly. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce crystallization.[14]

Logical Relationship Diagram

Caption: Relationship between impurity properties and purification methods.

References

Addressing cytotoxicity of 2-(Tetradecyloxy)ethanol in cell culture experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(Tetradecyloxy)ethanol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you manage and mitigate unexpected cytotoxicity in your cell culture experiments.

Understanding the Cytotoxicity of this compound

This compound, also known as Ethylene glycol monotetradecyl ether, is a non-ionic surfactant with a chemical formula of C₁₆H₃₄O₂. Its amphipathic nature, possessing both a hydrophilic ethanol head and a long hydrophobic tetradecyl tail, makes it effective in various applications but also underlies its potential for cytotoxicity. While direct studies on the specific cytotoxic mechanisms of this compound are limited, we can infer its likely modes of action from its chemical structure and extensive research on similar molecules, such as other glycol ethers and short-chain alcohols like ethanol.

The primary mechanisms of toxicity are likely multifactorial, stemming from its interaction with cellular membranes.

Postulated Mechanisms of this compound Cytotoxicity:

  • Membrane Disruption: The long hydrophobic tail can intercalate into the lipid bilayer of the cell membrane, disrupting its physical structure and increasing its fluidity. This can impair the function of membrane-associated proteins like receptors and ion channels, leading to a loss of cellular integrity and leakage of intracellular components.

  • Induction of Oxidative Stress: The metabolism of the ethanol portion of the molecule can lead to the production of reactive oxygen species (ROS). An excess of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.

  • Activation of Apoptotic Pathways: Disruption of membrane integrity and oxidative stress are potent triggers for programmed cell death, or apoptosis. This can involve the activation of caspase enzymes, such as caspase-3, which are key executioners of the apoptotic process. Studies on related glycol ethers have demonstrated their ability to trigger apoptosis.

Proposed Cytotoxicity Pathway

G cluster_0 cluster_1 Cellular Interaction cluster_2 Downstream Effects cluster_3 Cellular Outcome TDE This compound Exposure Membrane Membrane Intercalation & Increased Fluidity TDE->Membrane Direct Interaction ROS Oxidative Stress (ROS Production) Membrane->ROS Metabolic Stress Caspase Caspase-3 Activation Membrane->Caspase Loss of Integrity ROS->Caspase Damage Signal Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Execution

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered when using this compound in cell culture.

Q1: My cells are dying even at what I believe are low concentrations of this compound. What is the first thing I should check?

A1: The first step is to establish a definitive dose-response curve for your specific cell line. Cell lines exhibit highly variable sensitivities to chemical compounds. What is a low concentration for one cell line may be highly toxic to another. Additionally, ensure your stock solution is correctly prepared and that the final concentration in the culture medium is accurate. Always include a "vehicle control" (the solvent used to dissolve the compound, at the same final concentration) to confirm that the solvent itself is not causing the cytotoxicity. For solvents like ethanol or DMSO, the final concentration should ideally be kept below 0.1% to 0.5%.

Q2: I am observing high variability between wells in my 96-well plate cytotoxicity assay. What could be the cause?

A2: High variability can stem from several factors:

  • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can alter compound concentration and affect cell health. To mitigate this, avoid using the outer wells for experimental data and instead fill them with sterile phosphate-buffered saline (PBS) or media.

  • Pipetting Errors: Inconsistent pipetting, especially with small volumes, can lead to significant concentration differences between wells. Ensure your pipettes are calibrated and use gentle, consistent technique.

  • Incomplete Compound Solubilization: If this compound is not fully dissolved in your stock solution or does not mix well in the culture medium, its effective concentration will vary. Ensure thorough mixing before adding to cells.

  • Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings in plate-based assays. Check plates for bubbles and break them with a sterile pipette tip or syringe needle if necessary.

Q3: How do I properly dissolve this compound for my experiments? Should I use DMSO or ethanol?

A3: The choice of solvent is critical. While both DMSO and ethanol are common, they can have intrinsic cytotoxic properties.

  • Check Solubility: First, determine the solubility of this compound in your chosen solvent.

  • Prepare a High-Concentration Stock: Make the most concentrated stock solution possible. This allows you to add a very small volume to your culture medium to achieve the desired final concentration, minimizing the final solvent concentration.

  • Vehicle Control is Mandatory: Always run a parallel experiment with cells treated with the highest volume of solvent used in your experiment (without the compound). This is the only way to be certain that the observed effects are due to your compound and not the solvent.

  • Consider Volatility: Ethanol is volatile and its concentration in the culture medium can decrease over long incubation periods, especially in standard culture plates. This can be a source of experimental error. For long-term studies, specialized plates or sealing methods may be necessary to maintain stable concentrations.

Q4: My absorbance readings in my MTT assay are very low, suggesting widespread cell death, but under the microscope, many cells still appear intact. What's happening?

A4: This discrepancy can occur because MTT and similar tetrazolium-based assays measure metabolic activity, not just cell membrane integrity. It's possible that this compound is causing metabolic shutdown or mitochondrial dysfunction before the cell membrane is completely compromised. The compound could be interfering with the mitochondrial reductases that are responsible for converting MTT to formazan. To get a fuller picture, it is advisable to use a multi-parametric approach. Combine a metabolic assay (like MTT) with an assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay or a dye exclusion assay (e.g., Trypan Blue).

Q5: Could contamination be the cause of the cytotoxicity I'm observing?

A5: Absolutely. Contamination is a frequent cause of unexpected cell death.

  • Microbial Contamination: Bacteria or fungi are often visible as turbidity or color changes in the medium. However, some contaminants can be cryptic.

  • Mycoplasma Contamination: This is a particularly insidious form of contamination as it is not visible with a standard light microscope and may not cause obvious media changes. Mycoplasma can alter cell metabolism and proliferation, confounding cytotoxicity results. Routine testing for mycoplasma is highly recommended.

  • Endotoxin Contamination: Endotoxins from Gram-negative bacteria can be present in water, serum, or other reagents even without live bacteria. They can induce inflammatory responses and cytotoxicity in sensitive cell lines. Use high-quality, endotoxin-tested reagents.

In-Depth Troubleshooting Guides

Guide 1: General Troubleshooting Workflow for Unexpected Cytotoxicity

When faced with unexpected cell death, a systematic approach is crucial. This workflow helps isolate the source of the problem.

Technical Support Center: Methods to Reduce Foaming in Solutions Containing 2-(Tetradecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for managing foaming issues associated with 2-(Tetradecyloxy)ethanol. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. This compound, a non-ionic surfactant also known by synonyms such as Ethylene glycol monotetradecyl ether, is valued for its properties as an emulsifier and solubilizing agent.[1][2] However, as a high-foaming surfactant, it can introduce challenges in various experimental and manufacturing processes.[3][4][5] This guide is designed to provide both procedural and chemical solutions to effectively control and mitigate foam formation.

Troubleshooting Guide

This section addresses specific foaming problems in a question-and-answer format, providing immediate, actionable solutions.

Q1: My solution is foaming excessively during initial mixing and preparation. How can I prevent this?

A1: Excessive foaming during preparation is typically caused by high shear stress and the introduction of air into the solution. The primary goal is to minimize energy input while ensuring complete dissolution.

Procedural Modifications:

  • Reduce Agitation Speed: High-speed mixing, such as with a vortex mixer or overhead stirrer at high RPM, is a primary cause of foaming.[6][7] Reduce the agitation speed to a level that still creates a sufficient vortex for mixing without aggressively incorporating air. For many applications, a gentle magnetic stirrer is preferable to a high-shear mixer.[8]

  • Modify Component Addition Order: Instead of adding this compound to a small volume of solvent and then diluting, try adding it to the final volume of the solvent. Alternatively, prepare a more concentrated stock solution with gentle mixing and add it dropwise to the final bulk solution.

  • Subsurface Addition: Introduce the this compound solution or other components via a pipette or tube below the surface of the liquid. This prevents the component from splashing and trapping air at the surface.

  • Use Appropriately Sized Vessels: Using a vessel that is too large for the liquid volume can increase splashing and air incorporation. Conversely, a vessel that is too full can make it difficult to mix gently without creating foam. Aim for a liquid volume that is between 50-75% of the vessel's working volume.

Chemical Prevention (Antifoaming):

If procedural changes are insufficient, the addition of an antifoaming agent prior to agitation can prevent foam from forming.[9][10] These agents work by being present in the system to destabilize foam bubbles as they are generated. A low concentration (typically in the ppm range) is often sufficient. See the FAQ section for guidance on selecting an appropriate agent.[11]

Q2: Foam has already formed in my solution. What is the quickest way to eliminate it?

A2: Once foam has formed, the most effective solution is typically the addition of a chemical defoamer.[9] Defoamers are formulated to rapidly spread across the surface of existing foam and rupture the bubbles.[12]

Immediate Chemical Solutions:

  • Silicone-Based Defoamers: These are often the most potent and fast-acting defoamers.[13] A very small, dropwise addition of a silicone emulsion (e.g., based on polydimethylsiloxane, PDMS) can cause an immediate collapse of the foam.[14][15] They are chemically inert and effective at very low concentrations.[12]

  • Alcohol-Based Defoamers: Certain higher alcohols (e.g., octanol, glycols) can act as effective defoamers.[16] They are often used in applications where silicone contamination is a concern.

Mechanical/Physical Methods (Less Recommended):

  • Sonication: A brief pulse from an ultrasonic bath or probe can sometimes break foam, but this can also introduce heat and may not be suitable for sensitive materials.

  • Centrifugation: For small, stable volumes, a short, low-speed spin in a centrifuge can help collapse foam, though this is often impractical.

It is critical to add the minimum amount of defoamer required, as excess can lead to solution cloudiness or interfere with downstream applications. Always perform a small-scale test to determine the effective concentration.

Q3: I need to prevent foam formation throughout a long process (e.g., fermentation, cell culture, chemical reaction). What is the best strategy?

A3: For long-term foam control, the ideal strategy involves selecting a persistent antifoaming agent that is compatible with your system and will not interfere with the process or final product.

  • Select the Right Antifoam: The choice between silicone and non-silicone agents is critical. Silicone antifoams offer high efficiency and stability, but potential for residue can be a concern in pharmaceutical and bioprocessing applications.[17][18] Non-silicone antifoams (e.g., oil-based, polymer-based) are often preferred where surface defects or membrane fouling are risks.[19]

  • Determine the Optimal Concentration: The goal is to use the lowest effective concentration. This must be determined empirically for your specific system. See Protocol 1 below for a detailed methodology.

  • Consider the Mode of Action: An antifoam must be insoluble in the foaming medium to be effective.[12][20] It works by having a lower surface tension than the solution, allowing it to spread at the air-liquid interface and disrupt the surfactant film that stabilizes the foam bubbles.[15]

  • Automated Dosing: In industrial or large-scale lab settings, an automated dosing system connected to a foam sensor can be employed. This adds the antifoam agent only when needed, minimizing its total concentration in the system.

Q4: The foaming in my solution changes with temperature. How should I adjust my process?

A4: Temperature has a complex effect on foaming. Generally, increasing the temperature increases the activity of the surfactant, which can lead to a greater volume of foam being generated initially.[21] However, higher temperatures also decrease the viscosity of the liquid and can weaken the structure of the foam, causing it to be less stable and break down more quickly.[22][23][24]

  • If foaming increases at higher temperatures: You may need to decrease agitation or add a thermally stable antifoaming agent. Silicone-based defoamers are known to be stable and effective at higher temperatures.[17]

  • If foaming decreases at higher temperatures: You may be approaching the surfactant's cloud point . For non-ionic surfactants like this compound, the cloud point is the temperature at which the solution becomes cloudy as the surfactant separates into a surfactant-rich phase.[25] Above this temperature, the surfactant can act as its own defoamer, significantly reducing foam.[25][26] If your process allows, operating above the cloud point can be an effective, additive-free method of foam control.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause foaming?

A1: this compound is a surfactant, meaning it is a surface-active agent. Its molecular structure contains both a hydrophobic (water-fearing) tetradecyl tail and a hydrophilic (water-loving) ethanol head. This amphiphilic nature drives it to the air-water interface.

  • Surface Tension Reduction: In solution, these molecules align at the surface, with their hydrophobic tails pointing towards the air and hydrophilic heads towards the water. This disrupts the cohesive forces between water molecules, lowering the surface tension.[27] A lower surface tension requires less energy to incorporate air and form bubbles.[7]

  • Foam Stabilization: The surfactant molecules form a stable, elastic film (lamella) around the air bubbles.[27] This film provides a structural barrier that prevents the small bubbles from coalescing into larger, less stable ones, thus stabilizing the foam.[7]

View Diagram: Foam Stabilization Mechanism

Foam_Stabilization cluster_air Air cluster_water Water (Bulk Solution) AirBubble Air Bubble SurfactantLayer Hydrophilic Head Hydrophobic Tail SurfactantLayer2 Hydrophilic Head Hydrophobic Tail Water SurfactantLayer:tail->AirBubble SurfactantLayer:head->Water SurfactantLayer2:tail->AirBubble SurfactantLayer2:head->Water Mechanism Surfactant molecules align at the air-water interface, creating a stable film (lamella) that encases the air bubble.

Caption: Surfactant molecules stabilizing an air bubble.

Q2: What is the difference between a defoamer and an antifoam agent?

A2: While the terms are often used interchangeably and the chemical agents can be the same, their function is defined by when they are added to the process.[9][20]

  • Defoamer: An agent added after foam has already formed to destroy it quickly. Its action is remedial.[9][10]

  • Antifoam Agent: An agent added to the solution before foaming begins to prevent its formation. Its action is preventative.[9][10]

Q3: Should I use a silicone-based or a non-silicone-based defoamer? What are the pros and cons for a research/pharma setting?

A3: The choice depends on the specific requirements of your application, particularly regarding purity, potential for interference, and operating conditions.

FeatureSilicone-Based DefoamersNon-Silicone Defoamers
Active Ingredient Polydimethylsiloxane (PDMS), often with hydrophobic silica.[18][20]Mineral oils, vegetable oils, fatty alcohols, glycols, synthetic polymers.[12][28]
Pros High Efficiency: Effective at very low concentrations (ppm level).[11] Fast Acting: Spreads rapidly to knock down foam.[15] High Stability: Chemically inert and stable across a wide range of temperatures and pH.[12][17]Reduced Residue: Less likely to cause issues with surface coating, spotting, or filtration membrane fouling.[19] Biodegradability: Often more readily biodegradable.[20] System Compatibility: Can be easier to formulate for compatibility in certain aqueous systems.[29]
Cons Potential for Residue: Can leave hydrophobic silicone residues that may interfere with cell adhesion, protein interactions, or downstream purification.[17][18] Cost: Can be more expensive than some non-silicone alternatives.[17]Lower Efficiency: May require higher concentrations to achieve the same effect as silicone-based agents.[28] Lower Stability: May have a narrower effective range of temperature and pH.[28]
Best For... Industrial processes, chemical synthesis, and applications where extreme efficiency and thermal stability are required and minor residue is not a critical concern.[17][30]Pharmaceutical and bioprocessing (e.g., cell culture, fermentation), coatings, and applications where product purity and surface quality are paramount.[11][19]
Q4: How do I determine the correct concentration of an antifoaming agent to use?

A4: The correct concentration is the minimum amount required to control foam to an acceptable level without negatively impacting your experiment. This must be determined empirically. A typical starting range for many commercial defoamers is 10-100 ppm (parts per million).

A simple method is to perform a shake test or bubble test:

  • Prepare several identical samples of your foaming solution in graduated cylinders or vials.

  • Add varying, known concentrations of the antifoam agent to each sample (e.g., 0 ppm, 10 ppm, 25 ppm, 50 ppm, 100 ppm). The 0 ppm sample serves as your control.

  • Cap and shake all samples vigorously for a set amount of time (e.g., 30 seconds).

  • Place the cylinders on a bench and record the initial foam height and the time it takes for the foam to collapse.

  • The optimal concentration is the one that provides rapid foam collapse without leaving visible residue or cloudiness in the solution.

Protocols and Methodologies

Protocol 1: Step-by-Step Guide for Selecting and Testing a Defoaming Agent

This protocol outlines a systematic approach to choosing and validating a defoamer for your specific application.

Objective: To identify the most effective defoamer and its optimal concentration with the least impact on the experimental system.

Materials:

  • Your this compound-containing solution.

  • Candidates for defoaming agents (e.g., a silicone emulsion, a non-silicone polymer-based agent).

  • Graduated cylinders or other suitable sealed containers (e.g., 50 mL conical tubes).

  • Pipettes for accurate dosing.

  • Timer.

Workflow Diagram:

View Diagram: Defoamer Selection Workflow

Defoamer_Selection_Workflow start Start: Foaming Issue Identified define_reqs Step 1: Define Requirements (e.g., Pharma grade, Temp stability, No residue) start->define_reqs select_candidates Step 2: Select Candidates (Silicone vs. Non-Silicone) define_reqs->select_candidates prep_samples Step 3: Prepare Test Samples (Control + Concentration Series) select_candidates->prep_samples perform_test Step 4: Perform Shake Test (Agitate and observe) prep_samples->perform_test measure Step 5: Measure & Record (Initial foam height, Collapse time) perform_test->measure analyze Step 6: Analyze Results (Identify Lowest Effective Dose) measure->analyze compatibility_check Step 7: Check for Interference (Visual inspection, performance assay) analyze->compatibility_check decision Is there interference? compatibility_check->decision implement Step 8: Implement Optimal Defoamer & Concentration decision->implement No reselect Re-select Candidates & Repeat decision->reselect Yes reselect->select_candidates

Caption: Workflow for selecting an appropriate defoamer.

Procedure:

  • Define Requirements: Based on your application, determine your critical requirements. Is this for a cell culture where sterility and non-toxicity are key? Is it a chemical synthesis where silicone residue could poison a catalyst? This will guide your initial choice between silicone and non-silicone types.[17][28]

  • Select Candidates: Choose 1-3 candidate defoamers based on your requirements. For example, for a sensitive biological assay, start with a non-silicone, food-grade, or USP-grade defoamer.[19] For a robust chemical process, a silicone emulsion may be more suitable.[13]

  • Prepare Concentration Series:

    • Label five 50 mL graduated cylinders: "Control," "10 ppm," "25 ppm," "50 ppm," and "100 ppm."

    • Add 20 mL of your foaming solution to each cylinder.

    • Using a micropipette, add the calculated amount of defoamer to the corresponding cylinders. Do not add any defoamer to the "Control."

  • Perform Shake Test:

    • Securely cap all cylinders.

    • Invert all cylinders simultaneously and shake vigorously for 30 seconds.

    • Place them on a level surface and immediately start a timer.

  • Record Observations:

    • At t=0, record the initial foam volume in each cylinder.

    • Record the time it takes for the foam in each cylinder to completely collapse or reduce to a predefined acceptable level.

    • After 5-10 minutes, visually inspect the bulk solution for any signs of incompatibility, such as cloudiness, precipitation, or phase separation.

  • Analyze and Select:

    • Identify the lowest concentration that provides effective foam control within an acceptable timeframe.

    • If multiple agents are effective, choose the one that shows the least impact on the solution's clarity.

  • Final Compatibility Test (Crucial): Prepare two final samples: one control (no defoamer) and one with the selected defoamer at its optimal concentration. Run your actual experimental process or a key assay with both samples. Confirm that the defoamer does not alter your results (e.g., enzyme activity, cell viability, reaction yield, analytical reading).

By following this systematic approach, you can confidently select and implement a foam control strategy that is both effective and non-interfering, ensuring the integrity of your research.

References

Preventing oxidation or degradation of 2-(Tetradecyloxy)ethanol in storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation and Degradation in Storage

Introduction

2-(Tetradecyloxy)ethanol, a valuable non-ionic surfactant and glycol ether, finds extensive application in pharmaceutical formulations, research, and various industrial processes. Its amphiphilic nature, with a hydrophobic tetradecyl chain and a hydrophilic ethanol head, allows it to function as an effective emulsifier, solubilizer, and stabilizer.[1][2] However, like other ether-containing compounds, this compound is susceptible to oxidative degradation over time, which can compromise its performance and potentially introduce hazardous impurities into experiments and formulations.[3][4][5]

This guide provides a comprehensive technical overview of the factors contributing to the degradation of this compound and offers practical, evidence-based strategies for its proper storage and handling to ensure its stability and integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is autoxidation.[4][6] This is a spontaneous reaction with atmospheric oxygen that proceeds via a free-radical chain mechanism.[3] The ether linkage is particularly susceptible to this process, leading to the formation of hydroperoxides and dialkyl peroxides.[3][4] These peroxide impurities are not only a sign of degradation but can also be shock-sensitive and explosive, especially upon concentration or heating.[3][7][8]

Q2: What are the visible signs of this compound degradation?

A2: While early-stage degradation may not be visually apparent, advanced degradation can manifest in several ways.[8] These include:

  • Appearance of cloudiness or turbidity in the liquid.[7]

  • Formation of crystalline precipitates or wisp-like structures suspended in the liquid.[7]

  • Discoloration of the material.[7][8]

  • Formation of a solid crust under the cap of the container.[7]

If any of these signs are observed, the material should be handled with extreme caution and tested for peroxides before use.

Q3: How do storage conditions affect the stability of this compound?

A3: Storage conditions play a critical role in the rate of degradation. Key factors that accelerate oxidation include:

  • Exposure to Air (Oxygen): Oxygen is a necessary reactant for autoxidation.[3][7]

  • Exposure to Light: UV light can initiate and accelerate the free-radical chain reaction of autoxidation.[7]

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation.[7][9]

  • Presence of Contaminants: Metal ions can catalyze the formation of peroxides.[8]

Q4: Can I use this compound that has been stored for a long time?

A4: It is strongly advised to test for the presence of peroxides in any container of this compound that has been opened and stored for an extended period (e.g., over 3-12 months, depending on storage conditions).[5] Ethers are known to form dangerous levels of peroxides with prolonged storage.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical approach to resolving them.

Issue 1: Unexpected experimental results or formulation instability.
Potential Cause Troubleshooting Steps
Degradation of this compound 1. Visually inspect the material: Look for cloudiness, crystals, or discoloration.[7] 2. Test for peroxides: Use a peroxide test strip or the potassium iodide method (see Protocol 1). 3. If peroxides are present: Do not use the material. Dispose of it according to your institution's hazardous waste guidelines.[7] 4. Obtain a fresh batch: Ensure the new container is properly stored.
Incompatible formulation components 1. Review all components: Check for known incompatibilities with ethers or surfactants. 2. Consult literature: Search for studies on similar formulations.
Issue 2: Visible changes in the stored this compound.
Observation Immediate Action
Cloudiness, crystals, or discoloration DO NOT USE. The material may contain high levels of explosive peroxides.[7] Do not attempt to open a container with visible crystals around the cap.[8] Contact your institution's Environmental Health & Safety (EH&S) department for guidance on safe disposal.[10]
Slight yellowing While this could be an early sign of degradation, it may not always indicate dangerous peroxide levels. Test for peroxides immediately (Protocol 1) before considering use. If peroxides are detected, dispose of the material.

Logical Troubleshooting Flow

troubleshooting_flow start Problem Encountered: Unexpected results or visible changes check_visual Visually Inspect this compound (Cloudiness, Crystals, Discoloration?) start->check_visual test_peroxide Test for Peroxides (See Protocol 1) check_visual->test_peroxide No / Unsure dispose High Risk! DO NOT USE. Contact EH&S for Disposal. check_visual->dispose Yes peroxide_present Peroxides Detected? test_peroxide->peroxide_present peroxide_present->dispose Yes use_fresh Discard Old Material. Use Fresh, Properly Stored Batch. peroxide_present->use_fresh No investigate_other Degradation Unlikely to be Sole Cause. Investigate Other Experimental Factors. use_fresh->investigate_other

Caption: Troubleshooting workflow for suspected degradation.

Best Practices for Storage and Handling

To minimize oxidation and ensure the long-term stability of this compound, adhere to the following best practices.

Storage Recommendations
Parameter Recommendation Rationale
Temperature Store in a cool, dry place.[9] Typically between 5°C and 40°C.[9]Reduces the rate of autoxidation.[7]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[11]Displaces oxygen, a key reactant in peroxide formation.[3][7]
Light Store in an amber or opaque container, away from direct light.[7][10]Prevents photo-initiation of the oxidation process.[7]
Container Use tightly sealed, corrosion-resistant containers (e.g., polyethylene, stainless steel).[9]Prevents exposure to air and moisture and avoids contamination.[9]
Inventory Purchase in small quantities and use a "First-In, First-Out" (FIFO) system.[7][9]Minimizes the duration of storage and potential for peroxide accumulation.[4]
Handling Procedures
  • Inert Gas Purging: After each use, purge the headspace of the container with an inert gas like nitrogen or argon before resealing.[7]

  • Avoid Contamination: Never return unused material to the original container. Use clean, dedicated spatulas or pipettes.

  • Labeling: Clearly label all containers with the date received and the date opened.[9] This is crucial for tracking the age of the chemical.

  • Regular Testing: For opened containers, establish a regular schedule for peroxide testing (e.g., every 3-6 months).[10]

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides (Potassium Iodide Method)

This method provides a rapid, qualitative assessment of peroxide presence.

Materials:

  • Sample of this compound

  • 10% aqueous potassium iodide (KI) solution (freshly prepared)

  • Glacial acetic acid

  • Test tube with a stopper

Procedure:

  • Add 1-2 mL of the this compound sample to a clean test tube.

  • Add 1 mL of glacial acetic acid.

  • Add 1 mL of the 10% potassium iodide solution.

  • Stopper the test tube and shake vigorously for one minute.

  • Allow the layers to separate.

Interpretation of Results:

  • Positive Result: A yellow to brown color in either layer indicates the presence of peroxides.[3] The iodine liberated by the reaction of peroxides with KI is responsible for the color.

  • Negative Result: The solution remains colorless.

Autoxidation Pathway of this compound

The following diagram illustrates the free-radical chain reaction responsible for the degradation of ethers like this compound.

Caption: The free-radical mechanism of ether autoxidation.

Conclusion

The stability of this compound is paramount for its effective and safe use in research and development. By understanding the mechanisms of oxidative degradation and implementing rigorous storage and handling protocols, researchers can significantly mitigate the risks of peroxide formation. Proactive measures, including storage under an inert atmosphere, protection from light and heat, and regular testing for peroxides, are essential to ensure the quality and safety of this important chemical.

References

Validation & Comparative

A Comparative Analysis of 2-(Tetradecyloxy)ethanol and its Homologous C14 Alcohol Ethoxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Landscape of C14 Alcohol Ethoxylates

In the vast realm of nonionic surfactants, C14 alcohol ethoxylates stand out for their versatile interfacial properties, finding critical applications in formulations ranging from household detergents to sophisticated drug delivery systems. These amphiphilic molecules, comprising a hydrophobic tetradecyl (C14) carbon chain and a hydrophilic polyethylene glycol ether chain, offer a tunable balance between oil and water solubility. This balance is primarily dictated by the degree of ethoxylation—the number of ethylene oxide (EO) units—which significantly influences their performance characteristics.[1]

This technical guide presents a comparative study of 2-(Tetradecyloxy)ethanol, the simplest C14 alcohol ethoxylate with a single ethylene oxide unit, and its homologous series with higher degrees of ethoxylation. By examining their physicochemical properties and performance in key applications, this guide aims to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary for informed surfactant selection and formulation optimization. We will delve into the causal relationships between molecular structure and functional properties, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.

Physicochemical Properties: A Comparative Overview

The performance of a C14 alcohol ethoxylate is intrinsically linked to its physicochemical properties. The length of the polyethylene glycol chain, determined by the number of ethylene oxide units, is a key determinant of these characteristics. As the degree of ethoxylation increases, properties such as water solubility, Hydrophilic-Lipophilic Balance (HLB), cloud point, and viscosity are significantly altered.[2]

PropertyThis compound (C14EO1)C12-C14 Alcohol Ethoxylate (3EO)C12-C14 Alcohol Ethoxylate (7EO)C12-C14 Alcohol Ethoxylate (10EO)
INCI Name Myreth-1Laureth-3Laureth-7Laureth-10
CAS Number 2136-70-1[3][4][5]68439-50-968439-50-968439-50-9
Molecular Weight ( g/mol ) ~258.44[3][5]318.49 - 346.54[6]~520~652
Appearance at 25°C Waxy Solid[3]Clear to slightly hazy liquid[7]Clear to slightly turbid liquid[8][9]White Solid
HLB Value (Calculated) ~6.0~8.0~12.0~14.0
Cloud Point (1% aq. soln., °C) Insoluble<2050-60[9]>100
Surface Tension (mN/m at 20°C) Not available~27[6]~30~35
Water Solubility InsolubleDispersibleSolubleSoluble

Note: Data for C12-C14 alcohol ethoxylates are used as a representative proxy for C14 ethoxylates due to the common industrial practice of using fatty alcohol blends derived from natural sources like coconut or palm kernel oil.

The Influence of Ethoxylation: A Deeper Dive

The degree of ethoxylation is the primary lever for tuning the functionality of C14 alcohol ethoxylates.

  • This compound (C14EO1) , with its single ethylene oxide unit, exhibits strong lipophilic character. Its low HLB value makes it an effective water-in-oil (w/o) emulsifier and a valuable intermediate in the synthesis of other surfactants, such as sodium lauryl ether sulfate (SLES).[6] Its limited water solubility, however, restricts its use in aqueous cleaning formulations.

  • C14 Alcohol Ethoxylates with 3-7 EO units represent a transition towards greater hydrophilicity. These surfactants are excellent wetting agents and detergents, finding widespread use in laundry liquids, hard surface cleaners, and textile processing. They offer a good balance of oil soil removal and moderate foaming. The C12-C14 ethoxylate with 7 EO, for instance, is a versatile emulsifier for oil-in-water (o/w) emulsions and is commonly used in personal care products like creams and lotions.[8]

  • Highly ethoxylated C14 alcohols (10+ EO units) are predominantly hydrophilic. Their high HLB values make them effective solubilizers for fragrances and active ingredients in cosmetic and pharmaceutical preparations.[10] They also act as stabilizers in emulsion polymerization and can be used in formulations requiring high-temperature stability due to their elevated cloud points.[11]

Experimental Protocols for Performance Evaluation

To provide a framework for the objective comparison of these surfactants, the following section details standardized experimental protocols. The rationale behind key steps is explained to enhance understanding and reproducibility.

Determining Critical Micelle Concentration (CMC)

The CMC is a fundamental measure of surfactant efficiency, representing the concentration at which surfactant monomers self-assemble into micelles. A lower CMC generally indicates a more efficient surfactant.

Workflow for CMC Determination by Surface Tensiometry:

CMC_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Prepare a stock solution of the C14 alcohol ethoxylate in deionized water. B Create a series of dilutions with decreasing concentrations. A->B C Calibrate the tensiometer with a known standard (e.g., deionized water). D Measure the surface tension of each dilution, starting from the most dilute. C->D E Ensure temperature control throughout the measurements. D->E F Plot surface tension as a function of the logarithm of concentration. G Identify the inflection point where the surface tension plateaus. F->G H The concentration at this inflection point is the CMC. G->H

Figure 1: Workflow for CMC determination.

Causality Behind Experimental Choices:

  • Starting with the most dilute solution when measuring surface tension minimizes the risk of cross-contamination from more concentrated solutions.

  • Temperature control is critical as surface tension is temperature-dependent. Maintaining a constant temperature ensures that any observed changes are due to surfactant concentration alone.

  • Plotting against the logarithm of concentration helps to linearize the pre-CMC and post-CMC regions of the curve, making the inflection point more distinct and the CMC value easier to determine accurately.

Assessing Wetting Performance: The Draves Test

The Draves test (ASTM D2281) is a standard method for evaluating the efficiency of a wetting agent. It measures the time required for a weighted cotton skein to sink in a solution of the surfactant.

Experimental Protocol for the Draves Test:

  • Prepare Surfactant Solutions: Create solutions of the C14 alcohol ethoxylates at various concentrations (e.g., 0.1%, 0.25%, 0.5% w/v) in distilled water.

  • Apparatus Setup: Use a 500 mL graduated cylinder and a standard weighted hook and cotton skein as specified in ASTM D2281.

  • Sinking Time Measurement:

    • Fill the graduated cylinder with the surfactant solution.

    • Attach the cotton skein to the weighted hook and drop it into the cylinder.

    • Start a timer the moment the skein enters the solution.

    • Stop the timer when the skein has completely sunk.

  • Data Analysis: Record the sinking time for each concentration. A shorter sinking time indicates better wetting performance.

Rationale for the Draves Test Design:

  • Cotton skein as a substrate: Cotton is a naturally hydrophobic material, making it a suitable model for textile and other surfaces where wetting is important.

  • Weighted hook: The weight ensures that the sinking of the skein is driven by the wetting of the cotton fibers and not by its own density. This provides a standardized and reproducible endpoint.

Evaluating Emulsification Power and Stability

The ability of a surfactant to form and stabilize an emulsion is crucial in many applications, including personal care products and industrial formulations.

Workflow for Emulsion Formation and Stability Testing:

Emulsion_Workflow cluster_formation Emulsion Formation cluster_stability Stability Assessment A Prepare the oil phase (e.g., mineral oil) and the aqueous phase containing the C14 alcohol ethoxylate. B Slowly add the oil phase to the aqueous phase while homogenizing at high speed. A->B C Continue homogenization for a set period to ensure uniform droplet size. B->C D Visually observe the emulsion for signs of phase separation (creaming, coalescence) over time. E Measure droplet size distribution using light scattering at different time intervals. D->E F Subject the emulsion to accelerated aging (e.g., centrifugation, temperature cycling) to predict long-term stability. D->F

Figure 2: Workflow for emulsion stability testing.

Justification of Methodological Choices:

  • High-speed homogenization: This provides the necessary energy to break down the oil into small droplets, creating a large interfacial area for the surfactant to adsorb to.

  • Droplet size analysis: A narrow droplet size distribution and a small mean droplet size are generally indicative of a more stable emulsion.[12]

  • Accelerated aging: These tests simulate the effects of long-term storage in a shorter timeframe, allowing for more rapid assessment of formulation stability.

Applications in Drug Development

The unique properties of alcohol ethoxylates, including this compound, make them valuable excipients in pharmaceutical formulations, particularly for enhancing the solubility and bioavailability of poorly water-soluble drugs. Their ability to form micelles and other self-assembled structures can encapsulate hydrophobic drug molecules, increasing their apparent solubility and facilitating their transport across biological membranes.

Specifically, the inclusion of ethanol in lipid-based vesicular systems, such as liposomes, leads to the formation of "ethosomes."[13][14] These carriers have shown promise in transdermal drug delivery, as the ethanol can disrupt the lipid bilayer of the stratum corneum, allowing for deeper penetration of the encapsulated drug.[15] The choice of surfactant, including the degree of ethoxylation, is critical in optimizing the stability and drug-loading capacity of these advanced delivery systems.

Conclusion

The selection of a C14 alcohol ethoxylate for a specific application requires a thorough understanding of the relationship between its molecular structure, particularly the degree of ethoxylation, and its functional properties. This compound, with its pronounced lipophilic character, excels as a w/o emulsifier and a synthetic intermediate. As the number of ethylene oxide units increases, the resulting surfactants become more hydrophilic, offering enhanced detergency, wetting, and solubilization capabilities suitable for a wide range of cleaning, personal care, and industrial applications.

By employing standardized experimental protocols, researchers and formulators can objectively compare the performance of different C14 alcohol ethoxylates and select the optimal candidate to meet their specific formulation needs. The insights and methodologies presented in this guide provide a solid foundation for such comparative studies, fostering innovation and the development of high-performance products.

References

A Senior Application Scientist's Guide: 2-(Tetradecyloxy)ethanol vs. Triton X-100 for Cell Lysis Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of understanding cellular processes and developing novel therapeutics, the efficient lysis of cells to extract their components is a foundational and critical step. The choice of detergent for this process can significantly impact the yield, purity, and functionality of the desired biomolecules. This guide provides an in-depth technical comparison of two non-ionic detergents: the widely-used Triton X-100 and the less-characterized 2-(Tetradecyloxy)ethanol.

This comparison is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to make informed decisions for their specific applications. While Triton X-100 is a well-documented and ubiquitously employed reagent, this guide also explores the potential of this compound, a member of the polyoxyethylene alkyl ether family, as a viable alternative, particularly in contexts where different surfactant properties may be advantageous.

Understanding the Tools: A Look at Detergent Chemistry and Mechanism

At their core, detergents are amphipathic molecules, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[1] This dual nature allows them to interact with the lipid bilayer of cell membranes, ultimately leading to their disruption and the release of intracellular contents.[2]

Non-ionic detergents, such as Triton X-100 and this compound, are generally considered "mild" because their uncharged hydrophilic head groups are less likely to denature proteins by disrupting protein-protein interactions.[3] Their primary mechanism of action involves partitioning into the cell membrane, and above a certain concentration known as the Critical Micelle Concentration (CMC) , they form micelles that encapsulate membrane lipids and proteins, effectively solubilizing the membrane.[4]

The Established Standard: Triton X-100

Triton X-100, a polyoxyethylene octylphenyl ether, has been a staple in cell lysis buffers for decades.[1] Its bulky, rigid hydrophobic head and relatively long hydrophilic chain contribute to its effectiveness in solubilizing membranes while often preserving the native structure and function of proteins.[3] This makes it a suitable choice for a wide range of downstream applications, including enzyme assays, immunoprecipitation, and various protein purification techniques.[1]

The Challenger: this compound

This compound, also known as ethylene glycol monotetradecyl ether, belongs to the polyoxyethylene alkyl ether class of non-ionic surfactants.[5] These surfactants have a simpler structure than Triton X-100, consisting of a linear alkyl chain and a polyethylene glycol head group.[4] While direct comparative studies on the cell lysis efficiency of this compound against Triton X-100 are not extensively available in peer-reviewed literature, its properties as a surfactant suggest its potential as a cell lysis agent.[6] Members of the polyoxyethylene alkyl ether family, such as Brij detergents, are known for their use in protein extraction and cell permeabilization.[7]

Head-to-Head Comparison: Physicochemical Properties

A detergent's performance in cell lysis is intrinsically linked to its physicochemical properties. The following table summarizes the known properties of Triton X-100 and this compound. It is important to note the limited availability of specific experimental data for this compound's surfactant properties in the context of cell lysis.

PropertyTriton X-100This compoundReferences
Chemical Structure Polyoxyethylene octylphenyl etherEthylene glycol monotetradecyl ether[4][5]
Molecular Weight ~625 g/mol 258.44 g/mol [4][5]
Detergent Class Non-ionicNon-ionic[1][5]
Critical Micelle Concentration (CMC) ~0.24 mMNot readily available in literature[4]
Hydrophile-Lipophile Balance (HLB) 13.5Not readily available in literature[4]

Note: The CMC and HLB values for this compound are not widely reported in the context of biochemical applications. These values are crucial for optimizing lysis conditions.

Experimental Design: A Framework for Comparison

To empirically determine the optimal detergent for a specific cell type and downstream application, a systematic comparison is essential. Below is a generalized workflow for evaluating the cell lysis efficiency of this compound against Triton X-100.

G cluster_prep Cell Preparation cluster_lysis Cell Lysis cluster_analysis Downstream Analysis cell_culture Culture cells to ~80-90% confluency harvest Harvest and wash cells with ice-cold PBS cell_culture->harvest cell_pellet Cell Pellet harvest->cell_pellet lysis_buffer_T Resuspend in Lysis Buffer with Triton X-100 cell_pellet->lysis_buffer_T lysis_buffer_E Resuspend in Lysis Buffer with this compound cell_pellet->lysis_buffer_E incubation Incubate on ice lysis_buffer_T->incubation lysis_buffer_E->incubation centrifugation Centrifuge to pellet debris incubation->centrifugation incubation->centrifugation supernatant_T Collect Supernatant (Triton X-100 Lysate) centrifugation->supernatant_T supernatant_E Collect Supernatant (this compound Lysate) centrifugation->supernatant_E protein_quant Protein Quantification (e.g., BCA Assay) supernatant_T->protein_quant supernatant_E->protein_quant sds_page SDS-PAGE and Western Blot protein_quant->sds_page enzyme_assay Enzyme Activity Assay (if applicable) protein_quant->enzyme_assay

Caption: Workflow for comparing cell lysis efficiency.

Protocols for Cell Lysis

The following are detailed protocols for cell lysis using Triton X-100 and a generalized protocol for polyoxyethylene alkyl ethers, which can be adapted for this compound.

Protocol 1: Mammalian Cell Lysis using Triton X-100

Materials:

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.

  • Protease and phosphatase inhibitor cocktails.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell scraper.

  • Microcentrifuge tubes.

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Lysis:

    • Add ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors immediately before use) to the cell pellet or monolayer. A common starting point is 1 mL of lysis buffer per 10^7 cells or per 100 mm dish.

    • For adherent cells, use a cell scraper to gently collect the cell lysate.

    • For suspension cells, gently pipet up and down to resuspend the pellet.

  • Incubation:

    • Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collection:

    • Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Quantification and Storage:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

    • The lysate can be used immediately or stored at -80°C for future use.

Protocol 2: Generalized Cell Lysis using a Polyoxyethylene Alkyl Ether (e.g., this compound)

Materials:

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% (w/v) polyoxyethylene alkyl ether (e.g., this compound). Note: The optimal concentration may need to be determined empirically and should be above the detergent's CMC.

  • Protease and phosphatase inhibitor cocktails.

  • Ice-cold PBS.

  • Cell scraper.

  • Microcentrifuge tubes.

Procedure:

  • Cell Preparation:

    • Follow the same procedure as for the Triton X-100 protocol.

  • Lysis:

    • Add ice-cold Lysis Buffer (with inhibitors) to the cells.

    • Gently mix by pipetting or scraping.

  • Incubation:

    • Incubate on a rotator at 4°C for 1-2 hours to facilitate gentle and complete solubilization.[4]

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collection:

    • Transfer the supernatant to a new tube.

  • Quantification and Storage:

    • Determine protein concentration and store as described for the Triton X-100 protocol.

Impact on Downstream Applications

The choice of detergent can have significant consequences for downstream analyses.

  • Protein Quantification: Both Triton X-100 and other non-ionic detergents are generally compatible with the BCA protein assay. However, it is always advisable to include the lysis buffer in the standard curve to account for any potential interference.

  • Enzyme Activity: A key advantage of mild, non-ionic detergents is their ability to preserve the native conformation and activity of many enzymes.[1] However, this is highly protein-dependent. For novel proteins or sensitive enzymes, it is crucial to validate that the chosen detergent does not inhibit activity.

  • Immunoassays (e.g., Western Blotting, ELISA): Triton X-100 is widely used in buffers for these applications to reduce non-specific binding.[1] The compatibility of this compound with specific antibody-antigen interactions would need to be empirically determined.

  • Mass Spectrometry: Detergents can interfere with mass spectrometry analysis. Therefore, their removal prior to analysis is often necessary.

Concluding Remarks and Future Perspectives

Triton X-100 remains a reliable and well-characterized detergent for a broad range of cell lysis applications. Its extensive documentation provides a solid foundation for developing effective lysis protocols.

This compound, as a member of the polyoxyethylene alkyl ether family, presents a potential alternative. The simpler, linear structure of such detergents may offer different solubilization properties that could be advantageous for specific membrane proteins or protein complexes. However, the lack of readily available data on its critical micelle concentration and direct comparative studies on its lysis efficiency necessitates a more empirical approach to its application.

For researchers and drug development professionals, the optimal choice of detergent will always be guided by the specific requirements of their experimental system. This guide provides the foundational knowledge and a practical framework for making an informed decision between the established workhorse, Triton X-100, and exploring the potential of alternatives like this compound. Further studies directly comparing the efficacy of these and other novel surfactants will be invaluable to the scientific community.

References

A Senior Application Scientist's Guide to Purity Validation of 2-(Tetradecyloxy)ethanol: A Comparative Analysis of HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Tetradecyloxy)ethanol, also known as ethylene glycol monotetradecyl ether, is a non-ionic surfactant widely utilized in the formulation of cosmetics, personal care products, and as an excipient in pharmaceutical preparations.[1][2][3] Its amphiphilic nature, stemming from a 14-carbon hydrophobic alkyl chain and a hydrophilic ethylene glycol head, allows it to function as an effective emulsifier and solubilizing agent. Given its applications, particularly in drug development where excipient purity can directly impact the stability, bioavailability, and safety of the final drug product, rigorous analytical validation of its purity is not merely a quality control checkpoint but a scientific necessity.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Challenge: Chemical Profile of this compound

A robust analytical strategy begins with a thorough understanding of the analyte's physicochemical properties and its potential impurity profile, which is largely dictated by its synthetic route.

Key Physicochemical Properties:

PropertyValueSignificance for Analysis
Molecular Formula C₁₆H₃₄O₂---
Molecular Weight 258.44 g/mol [1][4]Affects mass spectrometry detection.
Boiling Point ~330.8 °C @ 760 mmHg[4]Extremely high; presents a significant challenge for standard GC analysis.
Melting Point 33-34 °C[4][5][6]Solid at standard room temperature; requires heating or dissolution for sample preparation.
LogP (o/w) ~5.9 - 6.2[4][5]Highly non-polar, indicating strong retention on reversed-phase HPLC columns.
UV Chromophore NoneLacks light-absorbing functional groups, making UV-Vis detection highly insensitive.
Volatility Very Low (Vapor Pressure: 1.19E-05 mmHg @ 25°C)[4]Reinforces the difficulty of GC analysis without chemical modification.

Anticipated Impurity Profile:

The common synthesis of this compound involves the ethoxylation of 1-tetradecanol or the Williamson ether synthesis from a tetradecyl halide and ethylene glycol.[5] This knowledge allows us to anticipate a specific impurity profile:

  • Unreacted Starting Materials: Residual 1-tetradecanol (myristyl alcohol) and ethylene glycol.

  • Homologous Impurities: If the 1-tetradecanol starting material was not pure, related long-chain alkoxy ethanols (e.g., 2-(Dodecyloxy)ethanol, 2-(Hexadecyloxy)ethanol) may be present.

  • Oligomeric Impurities (Polyethylene Glycol Adducts): The most common process-related impurities are higher-order ethoxylates, such as diethylene glycol monotetradecyl ether (PEG-2 adduct) and triethylene glycol monotetradecyl ether (PEG-3 adduct).[7]

  • Degradation Products: Oxidative degradation can lead to the formation of aldehydes and carboxylic acids.

  • Residual Solvents: Genotoxic impurities (GTIs) or other process solvents must be monitored according to regulatory guidelines.[8][9]

This profile, characterized by compounds of varying polarity, volatility, and molecular weight, necessitates a careful selection of analytical methodology.

Method I: High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is intrinsically well-suited for analyzing non-volatile, high-boiling-point compounds like this compound.[10] By employing a reversed-phase separation mechanism, we can effectively resolve the target analyte from its more polar (e.g., ethylene glycol) and less polar or similarly non-polar impurities (e.g., 1-tetradecanol, oligomers). Due to the absence of a UV chromophore, detection must be accomplished using a universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).

Experimental Workflow: HPLC-ELSD/MS

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis prep1 Weigh Sample prep2 Dissolve in IPA/ACN prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.45 µm PTFE) prep3->prep4 hplc HPLC System (Quaternary Pump, Autosampler) prep4->hplc column Reversed-Phase C18 Column hplc->column detector Detector (ELSD / CAD / MS) column->detector data Data Acquisition & Processing detector->data report Purity Assessment Report data->report

Caption: HPLC workflow for purity analysis of this compound.

Detailed Experimental Protocol: HPLC-ELSD
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and an Evaporative Light Scattering Detector (ELSD).

  • Chemicals & Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), and ultrapure water.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~50 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with IPA.

    • Vortex and sonicate for 5 minutes to ensure complete dissolution.

    • Prepare a working solution by diluting the stock solution 10-fold with ACN to a final concentration of 0.5 mg/mL.

    • Filter the working solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmThe non-polar C18 stationary phase provides strong retention for the lipophilic analyte, enabling separation from polar impurities.[11][12]
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier; chosen for its elution strength and low viscosity.
Gradient Elution 0-5 min: 80% B; 5-25 min: 80-100% B; 25-35 min: 100% B; 35-40 min: 80% BA gradient is essential to first elute any polar impurities and then resolve the main analyte from its closely related, highly retained oligomers.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and improves peak shape for this high molecular weight analyte.
Injection Volume 20 µL---
ELSD Settings Drift Tube: 50 °C; Nebulizer Gas (N₂): 1.5 L/minOptimized to ensure evaporation of the mobile phase without losing the semi-volatile analyte.
Expert Insights & Trustworthiness

The power of this HPLC method lies in its directness. It analyzes the molecule in its native state, avoiding potential artifacts from derivatization. The use of a universal detector like ELSD or CAD provides a more accurate representation of the relative concentrations of non-chromophoric impurities than UV. For absolute certainty in impurity identification, coupling the HPLC to a mass spectrometer (LC-MS) is the authoritative approach. Using ESI in positive ion mode, one would expect to see [M+Na]⁺ or [M+NH₄]⁺ adducts, which can definitively confirm the identity of the main peak and the presence of any oligomeric species.[11][13]

Method II: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS offers unparalleled separation efficiency and definitive structural elucidation through mass spectral fragmentation.[14] However, the low volatility and high boiling point of this compound make its direct analysis by GC impossible without thermal degradation. Therefore, a chemical derivatization step is mandatory to convert the polar hydroxyl (-OH) group into a more volatile, thermally stable functional group. Silylation is the most common and effective technique for this purpose.

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Chromatographic Analysis prep1 Weigh Sample into Vial prep2 Add Pyridine & BSTFA prep1->prep2 prep3 Heat at 70°C for 30 min (Silylation Reaction) prep2->prep3 prep4 Cool to Room Temp prep3->prep4 gcms GC-MS System (Autosampler, Heated Inlet) prep4->gcms column Low-Polarity Capillary Column (e.g., DB-5ms) gcms->column msd Mass Spectrometer (EI Source, Quadrupole Analyzer) column->msd data Data Acquisition & Spectral Analysis msd->data report Purity & Impurity ID Report data->report

Caption: GC-MS workflow including the critical silylation derivatization step.

Detailed Experimental Protocol: GC-MS
  • Part A: Silylation Derivatization

    • Accurately weigh ~5 mg of this compound into a 2 mL autosampler vial.

    • Add 500 µL of Pyridine (as a catalyst and solvent).

    • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial in a heating block at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before placing it in the GC autosampler. Causality: The BSTFA reacts with the active hydrogen on the hydroxyl group, replacing it with a non-polar, thermally stable trimethylsilyl (TMS) group, thereby increasing the molecule's volatility.

  • Part B: GC-MS Analysis

    • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

    • Chromatographic Conditions:

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmThis low-polarity column is robust and provides excellent separation for a wide range of derivatized compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas standard for MS applications.
Inlet Temperature 280 °CHigh enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation.
Injection Mode Split (50:1)Prevents column overloading with the concentrated sample.
Injection Volume 1 µL---
Oven Program Initial 150 °C, hold 1 min; Ramp 10 °C/min to 320 °C, hold 10 minThe temperature program allows for separation of volatile impurities (e.g., residual solvents) at the beginning and ensures the high-boiling derivatized analyte and oligomers are eluted from the column.
MS Source Temp. 230 °CStandard EI source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 40 - 550 m/zCovers the expected mass range of fragments for the derivatized analyte and related impurities.
Expert Insights & Trustworthiness

The primary advantage of GC-MS is its ability to identify unknown impurities through mass spectral library searching (e.g., NIST). The fragmentation pattern of the derivatized this compound-TMS ether provides a unique fingerprint for confirmation. This method excels at detecting and quantifying volatile and semi-volatile impurities, such as residual 1-tetradecanol and potential low molecular weight degradation products. However, the protocol's trustworthiness hinges on the derivatization step being complete and reproducible. An incomplete reaction can lead to inaccurate quantification and peak tailing. Furthermore, this method is less suitable for analyzing high molecular weight PEG oligomers (e.g., >5-6 EO units) as their volatility, even after derivatization, may be too low for GC analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC with ELSD/MSGC-MS with Derivatization
Analyte State Analyzed in its native form.Requires chemical derivatization.
Sample Prep Simple dissolution and filtration.Multi-step derivatization (heating required).
Best For Quantifying the main component and non-volatile, high MW oligomeric impurities.Identifying volatile/semi-volatile impurities and structural confirmation of the main peak.
Impurity Detection Excellent for PEG adducts and polar impurities.Excellent for residual starting materials (1-tetradecanol) and volatile solvents.
Ease of Use High. "Dilute and shoot" approach.Moderate. Derivatization adds complexity and potential for error.
Robustness Generally high. Less prone to column contamination with proper sample prep.Moderate. Inlet and column can be contaminated by non-derivatized or high MW material.
Throughput Moderate. Long run times may be needed to elute all oligomers.Lower, due to the additional derivatization step.
Data Interpretation Quantitative (ELSD/CAD), Qualitative (MS).Primarily qualitative (MS library search), semi-quantitative unless specific standards are used.

Final Recommendation

For the comprehensive purity validation of this compound, a dual-methodology approach is scientifically superior. However, if a single primary method must be chosen, HPLC with a universal detector (ELSD, CAD, or MS) is the more direct, robust, and appropriate technique.

  • Primary Recommendation (HPLC): It directly analyzes the compound and is exceptionally well-suited for quantifying the most probable process-related impurities: higher-order ethoxylates. It provides a more accurate picture of the overall purity in terms of oligomeric distribution.

  • Complementary Method (GC-MS): GC-MS should be employed as an orthogonal method. Its strength lies in identifying and quantifying volatile and semi-volatile impurities that might be missed or co-elute in the HPLC analysis, such as residual starting materials and solvents. It also serves as an invaluable tool for the definitive structural confirmation of the primary component.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a self-validating analytical system, ensuring the highest degree of confidence in the purity and quality of this compound for its intended application.

References

A Senior Application Scientist's Guide: Performance Comparison of Linear vs. Branched Alcohol Ethoxylates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of formulation science, the selection of a surfactant is a critical decision that dictates the stability, efficacy, and overall performance of a product. Among the versatile class of nonionic surfactants, alcohol ethoxylates (AEOs) are workhorses in industries ranging from pharmaceuticals and personal care to industrial cleaning and agriculture. However, a crucial design choice lies in the architecture of the hydrophobic alcohol backbone: should it be linear or branched? This guide provides an in-depth comparison of these two surfactant classes, grounded in experimental data and mechanistic principles, to empower formulators with the knowledge to make informed decisions.

The Foundational Difference: Molecular Architecture

The fundamental distinction between linear and branched alcohol ethoxylates lies in the structure of the fatty alcohol hydrophobe from which they are derived.

  • Linear Alcohol Ethoxylates (LAEOs) are produced from straight-chain alcohols, typically sourced from natural fats and oils or synthesized via petrochemical routes.[1] This linear alkyl chain allows for efficient packing at interfaces and in micellar structures.

  • Branched Alcohol Ethoxylates (BAEOs) are derived from alcohols with alkyl branches along the hydrocarbon chain.[1] A common example is the Guerbet alcohol, which features branching at the C2 position.[2] This branching introduces steric bulk, fundamentally altering the surfactant's physicochemical behavior.[3]

Caption: Molecular representation of linear vs. branched alcohol ethoxylates.

Performance Parameter Deep Dive: A Comparative Analysis

The structural divergence between LAEOs and BAEOs gives rise to significant differences in performance. These are not merely academic distinctions but have profound practical implications for formulation.

Surface Activity: Efficiency and Effectiveness

A surfactant's primary role is to reduce surface tension. This is quantified by two key parameters: the critical micelle concentration (CMC) and the surface tension at the CMC (γcmc).

  • Critical Micelle Concentration (CMC): This is the concentration at which surfactant monomers begin to self-assemble into micelles. Branching disrupts the efficient packing of hydrophobes, increasing the steric hindrance within the micelle core.[3] Consequently, BAEOs generally exhibit a higher CMC than their linear counterparts of the same carbon number. This means more branched surfactant is required to reach the point of maximum surface tension reduction.

  • Surface Tension Reduction (γcmc): While both are effective, BAEOs can sometimes achieve a lower ultimate surface tension .[4] The branching creates a larger cross-sectional area for the hydrophobe at the air-water interface, leading to more effective disruption of water's cohesive forces.

Caption: Diagram of surfactant monomer self-assembly into micelles above the CMC.

Dynamic Performance: Wetting and Foaming

Wetting Speed: In applications requiring rapid penetration onto a surface, such as agricultural sprays or industrial cleaners, wetting speed is paramount.[1] Branched alcohol ethoxylates are renowned for their superior wetting performance , achieving faster wetting times compared to linear isomers.[4][5] The bulky, branched structure is less ordered at the interface, allowing for faster migration and orientation to reduce surface tension, a critical factor in dynamic processes.

Foaming Properties: The foaming characteristics diverge significantly.

  • LAEOs tend to produce a higher volume of more stable foam. Their linear chains can pack neatly at the air-water interface, creating a robust, elastic film that stabilizes bubbles.

  • BAEOs , particularly Guerbet alcohol ethoxylates, are characterized by moderate to low foam formation and low foam stability.[6][7] The steric hindrance from the branched chains prevents the formation of a well-ordered, cohesive film, resulting in foam that is less stable and breaks easily.[7] This is a distinct advantage in applications where foam is undesirable, such as in high-pressure spray cleaners or automated dishwashing.[6]

Detergency and Solvency
  • Detergency: While both are effective cleaning agents, the choice depends on the application. LAEOs are reliable performers in a wide range of general-purpose cleaning tasks due to their excellent emulsification and detergency.[1] However, in certain laundry powder formulations, detergency can be diminished by increased hydrophobe branching.[8]

  • Solvency: Branched alcohol ethoxylates often show superior solvency, especially for non-polar or hydrocarbon-based soils.[1] This makes them highly effective in specialized industrial degreasing applications.[6]

Physical Properties: Pour Point

A practical but crucial consideration is the material's handling properties. Branched alcohols and their ethoxylates typically have significantly lower pour points than their linear counterparts of similar molecular weight.[1][2] A lower pour point means the surfactant remains liquid and pumpable at lower temperatures, which can simplify storage and handling, reducing the need for heated tanks and potentially lowering operational costs.[1]

Table 1: Performance Summary of Linear vs. Branched Alcohol Ethoxylates

Performance ParameterLinear Alcohol Ethoxylates (LAEOs)Branched Alcohol Ethoxylates (BAEOs)Causality
CMC LowerHigherBranching causes steric hindrance, disrupting efficient micelle packing.[3]
Wetting Speed SlowerFasterBulky structure allows for more rapid migration to interfaces.[5]
Foam Volume/Stability High / StableLow / UnstableSteric hindrance prevents the formation of a cohesive interfacial film.
Pour Point HigherLowerBranching disrupts crystalline packing, lowering the melting/pour point.[1]
Biodegradability Readily BiodegradableSlower BiodegradationLinear chains are more accessible to enzymatic attack.[9]
Aquatic Toxicity Generally HigherGenerally LowerBranching can reduce the bioavailability and membrane disruption potential.[10][11]

Environmental & Toxicological Profile

The environmental fate and safety of surfactants are non-negotiable aspects of modern formulation.

  • Biodegradability: This is a key area of differentiation. Linear alcohol ethoxylates are known to be readily biodegradable .[12] The straight alkyl chain is easily attacked by microorganisms through processes like omega- and beta-oxidation. In contrast, increased branching on the alkyl chain tends to slow the rate of biodegradation .[9] The branches can sterically hinder the enzymatic access required for degradation.

  • Aquatic Toxicity: Research indicates that toxicity to aquatic organisms often increases with the length of the linear alkyl chain.[10] Conversely, some studies have shown that branched AEOs can exhibit comparable or even lesser aquatic toxicity than their linear analogs.[11][13][14] The effluent from wastewater treatment units processing linear AEOs has been found to have lower chronic toxicity compared to that from units processing highly branched AEOs, highlighting the importance of complete degradation.[13][15]

Experimental Protocols

To ensure the trustworthiness and replicability of performance claims, standardized test methods must be employed.

Protocol: Evaluation of Wetting Speed (Draves Test)

This method is based on the ASTM D2281 standard and measures the time required for a weighted cotton skein to sink in a surfactant solution.[16][17][18][19]

Methodology:

  • Prepare a surfactant solution of a specified concentration (e.g., 0.1% w/w) in deionized water.

  • Pour the solution into a 500 mL graduated cylinder. Allow any bubbles to dissipate.

  • Prepare a standard 5g cotton skein.

  • Attach a standardized hook and anchor (weight) to the skein.

  • Simultaneously drop the skein assembly into the cylinder and start a timer.

  • The timer is stopped when the string supporting the hook becomes slack, indicating the skein is fully wetted and has sunk.[20]

  • The recorded time is the wetting time. Shorter times indicate superior wetting performance.

Draves_Test_Workflow prep 1. Prepare 0.1% Surfactant Solution fill 2. Fill 500mL Graduated Cylinder prep->fill skein 3. Attach Weighted Hook to Cotton Skein fill->skein drop 4. Drop Skein into Cylinder & Start Timer skein->drop observe 5. Observe Sinking of Skein drop->observe stop 6. Stop Timer When String Goes Slack observe->stop record 7. Record Wetting Time (seconds) stop->record

Caption: Workflow for the ASTM D2281 Draves Wetting Test.

Protocol: Foaming Properties (Ross-Miles Method)

This method, based on ASTM D1173, evaluates both the initial foam height (foamability) and the foam stability over time.[21][22][23][24]

Methodology:

  • Prepare a surfactant solution of a specified concentration (e.g., 0.05% w/w).

  • Add 50 mL of the solution to the bottom of a thermostatted glass receiver column.

  • Pour 200 mL of the same solution into a standardized pipette/funnel positioned 90 cm above the liquid surface in the receiver.[25]

  • Open the stopcock, allowing the 200 mL to fall into the receiver, generating foam.

  • Immediately after all the liquid has drained, record the initial foam height.

  • Record the foam height again at specified intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[25]

Conclusion and Formulation Strategy

The choice between linear and branched alcohol ethoxylates is not a matter of one being universally superior to the other; it is a strategic decision based on the specific performance requirements of the end application.

  • Choose Linear Alcohol Ethoxylates (LAEOs) for applications requiring strong detergency, good emulsification, and high, stable foam (e.g., manual dish soaps, certain personal care cleansers) and where rapid biodegradation is a primary driver.

  • Choose Branched Alcohol Ethoxylates (BAEOs) when the key performance indicators are rapid wetting, low foam, enhanced solvency for oily soils, and improved low-temperature handling (e.g., hard surface cleaners, industrial degreasers, agricultural adjuvants, automated dishwashing detergents).[1][5][26]

By understanding the causal links between molecular structure and functional properties, researchers and formulators can move beyond trial-and-error, selecting the optimal surfactant architecture to achieve desired performance with scientific precision.

References

A Comparative Guide to the Efficacy of 2-(Tetradecyloxy)ethanol and Sodium Dodecyl Sulfate (SDS) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of biochemical research and pharmaceutical development, the selection of an appropriate surfactant is a pivotal decision that profoundly influences experimental outcomes. The ability to effectively solubilize, stabilize, and manipulate proteins and other macromolecules is fundamental to a vast array of applications, from basic protein extraction to the formulation of complex drug delivery systems. This guide provides an in-depth, objective comparison of two distinct classes of surfactants: the non-ionic surfactant 2-(Tetradecyloxy)ethanol and the anionic surfactant Sodium Dodecyl Sulfate (SDS).

While this compound itself is not as extensively characterized in publicly available literature, its structural analogue, Lauryl ether ethoxylate (e.g., Brij™ L4), provides a well-studied proxy for understanding the behavior of a mild, non-ionic surfactant with a similar alkyl chain length. This guide will therefore leverage data on Brij L4 to draw meaningful comparisons against the robust and widely utilized SDS. Our analysis will be grounded in experimental data and established scientific principles to provide a clear, evidence-based framework for choosing the optimal surfactant for your specific application.

Fundamental Physicochemical Properties: A Tale of Two Surfactants

Surfactants, or surface-active agents, are amphipathic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. This dual nature allows them to reduce surface tension and form micelles, which are critical for their function. The fundamental difference between this compound (represented by Brij L4) and SDS lies in the nature of their hydrophilic head groups.

  • This compound (as Brij L4): A Non-Ionic Perspective this compound belongs to the family of non-ionic surfactants. Its hydrophilic head consists of a polyethylene glycol (PEG) ether group, which is uncharged. This lack of a net charge makes it a "milder" surfactant, less prone to disrupting the intricate structures of proteins.

  • Sodium Dodecyl Sulfate (SDS): The Anionic Powerhouse SDS, in contrast, is an anionic surfactant. Its hydrophilic head is a sulfate group, which carries a negative charge. This charge is a key determinant of its strong denaturing properties, as it can disrupt both hydrophobic and electrostatic interactions within a protein.

A critical parameter for any surfactant is its Critical Micelle Concentration (CMC) , the concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC generally indicates a more efficient surfactant, as less material is required to achieve the desired effect.

PropertyThis compound (as Brij L4)Sodium Dodecyl Sulfate (SDS)
Type Non-ionicAnionic
Molecular Weight ~362 g/mol 288.38 g/mol
Critical Micelle Concentration (CMC) ~0.06 mM[1][2]~8.2 mM
Aggregation Number ~40~62
Hydrophile-Lipophile Balance (HLB) ~9.7[3]~40

The Critical Distinction: Impact on Protein Structure and Function

The primary differentiator between these two surfactants lies in their interaction with proteins. This interaction dictates their suitability for various downstream applications.

Sodium Dodecyl Sulfate: The Denaturant

SDS is a powerful protein denaturant.[4] Its negatively charged sulfate head group binds to the positively charged residues of a protein, while its hydrophobic tail interacts with the protein's hydrophobic core. This dual interaction disrupts the native secondary, tertiary, and quaternary structures of the protein, causing it to unfold into a linear polypeptide chain coated with a uniform negative charge.[2][5]

This property is highly advantageous for techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE), where proteins must be separated based on their molecular weight alone, free from the influence of their native shape and charge.[5] However, this denaturing effect is a significant drawback when the goal is to maintain the protein's biological activity and structural integrity for functional assays or structural studies.

SDS_Denaturation NativeProtein Native Protein (Folded, Active) UnfoldedProtein Unfolded Polypeptide Chain NativeProtein->UnfoldedProtein Disruption of non-covalent bonds SDS SDS Monomers SDS->UnfoldedProtein SDS_CoatedProtein SDS-Coated Protein (Linear, Inactive) UnfoldedProtein->SDS_CoatedProtein Uniform negative charge coating

Caption: Mechanism of protein denaturation by SDS.

This compound (as Brij L4): The Preserver of Function

Non-ionic surfactants like Brij L4 are considered much milder and are generally non-denaturing.[6] They primarily interact with the hydrophobic regions of proteins, particularly the transmembrane domains of membrane proteins, without significantly altering their native conformation. This makes them ideal for applications where preserving the protein's biological activity is paramount.[6]

By forming micelles around the hydrophobic domains, non-ionic surfactants can extract membrane proteins from the lipid bilayer and maintain their solubility in aqueous solutions while preserving their native structure and function.[7]

NonIonic_Solubilization MembraneProtein Membrane Protein (Embedded in Lipid Bilayer) SolubilizedProtein Solubilized Protein-Micelle Complex (Active Conformation) MembraneProtein->SolubilizedProtein Extraction from membrane NonIonicSurfactant Brij L4 Micelles NonIonicSurfactant->SolubilizedProtein

Caption: Solubilization of a membrane protein by a non-ionic surfactant.

Experimental Comparison: Efficacy in Key Applications

To provide a practical comparison, we will examine the efficacy of these surfactants in three critical applications: protein extraction, assessment of protein structural integrity, and utility in drug formulations.

Protein Extraction and Solubilization

Objective: To compare the efficiency of SDS and Brij L4 in solubilizing total protein from cultured cells.

Experimental Protocol: Comparative Protein Extraction

  • Cell Lysis:

    • Harvest cultured cells (e.g., HeLa or HEK293) and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend cell pellets in two different lysis buffers at a concentration of 10^7 cells/mL:

      • Buffer A (SDS): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) SDS, and protease inhibitor cocktail.[8]

      • Buffer B (Brij L4): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (v/v) Brij L4, and protease inhibitor cocktail.[7]

    • Incubate on ice for 30 minutes with gentle agitation.

    • Sonicate the lysates briefly to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Protein Quantification:

    • Carefully collect the supernatants (soluble protein fractions).

    • Determine the protein concentration of each supernatant using a BCA Protein Assay, as it is compatible with a wider range of surfactant concentrations.[9][10][11][12]

Expected Results and Interpretation:

SurfactantExpected Protein YieldState of Solubilized ProteinsSuitable Downstream Applications
SDS HighDenaturedSDS-PAGE, Western Blotting
Brij L4 Moderate to HighNative/FunctionalEnzyme assays, co-immunoprecipitation, structural studies

SDS is expected to yield a higher total protein concentration due to its aggressive solubilization of all cellular proteins, including those tightly associated with membranes and cytoskeletal structures. Brij L4 will effectively solubilize membrane and cytosolic proteins while being less efficient at disrupting strong protein-protein interactions within cellular structures, potentially leading to a slightly lower but more functionally intact protein yield.

Assessment of Protein Structural Integrity

Objective: To evaluate the impact of SDS and Brij L4 on the secondary structure and stability of a model protein.

Experimental Protocol 1: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation:

    • Prepare a solution of a model protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 0.1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[13]

    • Divide the protein solution into three aliquots:

      • Control (no surfactant)

        • 0.1% (w/v) SDS

        • 0.1% (v/v) Brij L4

    • Incubate the samples for 30 minutes at room temperature.

  • CD Spectra Acquisition:

    • Record the far-UV CD spectra (190-250 nm) for each sample using a CD spectropolarimeter.[14][15][16][17]

    • Analyze the spectra to determine changes in the secondary structure content (α-helix, β-sheet, random coil).[14]

Expected Results and Interpretation:

  • Control and Brij L4: The CD spectra are expected to be very similar, showing the characteristic alpha-helical content of native BSA. This indicates that Brij L4 does not significantly alter the protein's secondary structure.

  • SDS: The CD spectrum will show a significant decrease in the alpha-helical signal and an increase in the random coil signal, indicating that SDS has denatured the protein.[4][18]

Experimental Protocol 2: Protease Protection Assay

  • Principle: A folded, stable protein is more resistant to proteolytic degradation than an unfolded one.[5][19][20][21][22]

  • Procedure:

    • Prepare protein samples as in the CD spectroscopy experiment (Control, +SDS, +Brij L4).

    • Add a broad-spectrum protease (e.g., Proteinase K) to each sample and incubate at 37°C.[19]

    • Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and stop the reaction by adding a protease inhibitor and SDS-PAGE sample buffer.

    • Analyze the samples by SDS-PAGE to visualize the degradation of the protein over time.

Expected Results and Interpretation:

  • Control and Brij L4: The protein will show slow degradation, indicating a stable, folded conformation.

  • SDS: The protein will be rapidly degraded, as its unfolded state makes it highly susceptible to proteolysis.

Experimental_Workflow cluster_extraction Protein Extraction & Solubilization cluster_integrity Protein Integrity Assessment CellCulture Cultured Cells Lysis Lysis with SDS or Brij L4 CellCulture->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Soluble Protein Fraction Centrifugation->Supernatant BCA_Assay BCA Protein Assay Supernatant->BCA_Assay ModelProtein Model Protein Solution AddSurfactant Add SDS or Brij L4 ModelProtein->AddSurfactant CD_Spectroscopy Circular Dichroism AddSurfactant->CD_Spectroscopy ProteaseAssay Protease Protection Assay AddSurfactant->ProteaseAssay

Caption: Experimental workflow for comparing surfactant efficacy.

Applications in Drug Formulation and Delivery

The choice of surfactant is also critical in the pharmaceutical industry for the formulation of poorly water-soluble drugs.

  • This compound (as Brij L4): Due to its low toxicity and ability to form stable micelles, Brij L4 and similar non-ionic surfactants are used as solubilizers and emulsifiers in topical and oral drug formulations.[23] They can encapsulate hydrophobic drugs within their micellar core, enhancing their solubility and bioavailability.[24]

  • Sodium Dodecyl Sulfate (SDS): While its denaturing properties limit its use with protein-based drugs, SDS is employed in some pharmaceutical formulations as a solubilizing agent for small molecule drugs.[25][26][27][28] Its strong surfactant properties can improve the dissolution rate of poorly soluble compounds. However, its potential for membrane irritation must be carefully considered.

Conclusion and Recommendations

The choice between a non-ionic surfactant like this compound (represented by Brij L4) and an anionic surfactant like SDS is entirely dependent on the specific experimental goals.

  • Choose Sodium Dodecyl Sulfate (SDS) when:

    • Complete protein denaturation is required, such as for SDS-PAGE and some mass spectrometry applications.

    • Maximizing the yield of total cellular protein is the primary objective, and protein function is not a concern.

    • A strong solubilizing agent is needed for non-proteinaceous hydrophobic compounds.

  • Choose this compound or a similar non-ionic surfactant (e.g., Brij L4) when:

    • Preserving the native structure and biological activity of the protein is essential for downstream applications like enzyme assays, immunoprecipitation, and structural analysis.

    • Studying protein-protein interactions.

    • Formulating sensitive drug compounds where minimizing irritation and preserving the stability of other components is crucial.

By understanding the fundamental differences in their mechanisms of action and carefully considering the requirements of your specific application, researchers and drug development professionals can make an informed decision to select the most appropriate surfactant, thereby ensuring the integrity and success of their experimental work.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-(Tetradecyloxy)ethanol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Method Selection and Validation

Introduction: The Analytical Challenge of a Common Surfactant

2-(Tetradecyloxy)ethanol, also known as ethylene glycol monotetradecyl ether, is a non-ionic surfactant belonging to the fatty alcohol ethoxylate class.[1][2][3] With its amphiphilic nature—a long hydrophobic C14 alkyl chain and a hydrophilic ethylene oxide head—it is a versatile ingredient in cosmetics, household products, and industrial formulations, serving as an emulsifier, cleaning agent, and solubilizer.[1] Consequently, it is frequently found in diverse and complex matrices, from pharmaceutical creams and lotions to environmental water and soil samples.[1][4]

The quantitative analysis of this compound in these matrices presents a significant analytical challenge. Key hurdles include:

  • Low Volatility: The long alkyl chain results in a high boiling point (330.8°C at 760 mmHg) and low vapor pressure, making direct analysis by gas chromatography (GC) difficult without chemical modification.[5]

  • Thermal Instability: Like many long-chain alcohols, it can be prone to degradation at the high temperatures required for GC analysis.[6][7]

  • Lack of a Strong Chromophore: The molecule does not possess a suitable chromophore for sensitive detection by UV-Visible spectrophotometry, a common detector for High-Performance Liquid Chromatography (HPLC).

  • Complex Matrix Interferences: The sample matrix often contains a plethora of other compounds (lipids, polymers, other surfactants, salts) that can interfere with separation and detection, particularly causing ion suppression or enhancement in mass spectrometry.[8]

This guide provides a comparative analysis of two robust and widely adopted methodologies for the accurate quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We will delve into the causality behind experimental choices, provide detailed protocols, and offer data-driven insights to guide researchers in selecting the optimal approach for their specific application.

Methodology Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS is a critical decision point in the analytical workflow. It hinges on the analyte's properties, the complexity of the matrix, and the desired sensitivity and throughput.

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Figure 1: High-level decision workflow for analyzing this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Expertise & Rationale: GC-MS offers unparalleled chromatographic resolution, which is highly advantageous for separating isomers and closely related compounds. However, to overcome the low volatility and potential thermal degradation of this compound, a derivatization step is mandatory.[7] Silylation is the most common and effective method, where an active hydrogen on the alcohol group is replaced by a non-polar trimethylsilyl (TMS) group.[6][9][10] This chemical modification drastically increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[7]

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// Edges Start -> SPE; SPE -> Elute; Elute -> Dry; Dry -> Deriv; Deriv -> Inject; Inject -> End; }

Figure 2: Detailed sample preparation workflow for GC-MS with derivatization.

Detailed Experimental Protocol (GC-MS):

  • Sample Extraction (Solid-Phase Extraction - SPE):

    • Precondition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 10 mL of the aqueous sample (or a solubilized/diluted organic matrix) onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 5 mL of acetonitrile into a clean collection vial.

  • Solvent Evaporation:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. This step is critical to remove all water and protic solvents, which would otherwise consume the derivatization reagent.[7]

  • Derivatization (Silylation):

    • Reconstitute the dried residue in 100 µL of pyridine (a catalyst and solvent).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete reaction.[9]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC.

    • GC Column: Use a low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity. Key ions for the TMS-derivatized this compound would be selected.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale: LC-MS/MS is the premier technique for analyzing polar, non-volatile, and thermally labile compounds directly from a liquid phase.[11] It eliminates the need for derivatization, thereby reducing sample preparation time and potential sources of error. The high selectivity of tandem mass spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, allows for the precise detection of the target analyte even in the presence of co-eluting matrix components.[12] Electrospray Ionization (ESI) in positive mode is typically effective for alcohol ethoxylates, often forming protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or ammonium [M+NH4]+.[13][14]

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// Edges Start -> SPE; SPE -> Elute; Elute -> Filter; Filter -> Inject; Inject -> End; }

Figure 3: Streamlined sample preparation workflow for LC-MS/MS analysis.

Detailed Experimental Protocol (LC-MS/MS):

  • Sample Extraction (SPE):

    • The same SPE protocol as described for the GC-MS method can be used to extract and concentrate the analyte from the sample matrix.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a nitrogen stream.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulates before injection.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase:

      • A: Water with 0.1% formic acid and 5 mM ammonium acetate (promotes ionization).

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • MS/MS Parameters:

      • Ionization Mode: ESI Positive.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition (Example): For this compound (MW 258.44), a potential transition could be the ammonium adduct [M+NH4]+ at m/z 276.3 (precursor ion) fragmenting to a characteristic product ion upon collision-induced dissociation (e.g., loss of the ethoxy group). Note: Specific transitions must be optimized by infusing a standard solution.

Performance Comparison and Data Summary

To provide a clear, objective comparison, the following table summarizes the expected performance characteristics of each method. This data is synthesized from typical results seen for the analysis of long-chain alcohol ethoxylates in environmental and consumer product matrices.[12][13]

ParameterGC-MS with DerivatizationLC-MS/MSRationale & Causality
Limit of Quantitation (LOQ) 1 - 10 µg/L0.05 - 1 µg/LLC-MS/MS generally offers superior sensitivity for this class of non-volatile compounds.[12]
Linearity (R²) > 0.995> 0.998Both techniques provide excellent linearity with proper calibration.
Precision (RSD%) < 15%< 10%The automated, direct nature of LC-MS/MS can lead to slightly better precision by eliminating the manual derivatization step.
Sample Throughput LowerHigherThe derivatization step (extraction, drying, reaction) is time-consuming, making GC-MS a lower throughput option.
Susceptibility to Matrix Effects LowerHigherThe derivatization and GC separation provide a significant cleanup, reducing matrix effects. LC-MS/MS is more prone to ion suppression from co-eluting matrix components.[8]
Method Development Complexity HigherModerateOptimizing the derivatization reaction adds a layer of complexity compared to the more straightforward LC method development.

Trustworthiness: Building a Self-Validating System

For either methodology, the protocol must be self-validating to ensure trustworthy and reproducible results. This is achieved by incorporating the following quality control measures:

  • Internal Standard (IS): An isotopically labeled version of the analyte (e.g., this compound-d4) is the ideal IS. If unavailable, a structurally similar compound with a different chain length (e.g., 2-(Hexadecyloxy)ethanol) that is not present in the sample can be used. The IS should be added at the very beginning of the sample preparation process to correct for variations in extraction efficiency, derivatization yield (for GC-MS), and instrument response.

  • Matrix-Matched Calibration: Calibration standards should be prepared in a blank matrix extract (a sample known to be free of the analyte) to compensate for matrix-induced signal suppression or enhancement.

  • Spike Recovery: A known amount of the analyte should be spiked into a blank matrix sample and run through the entire procedure. The recovery percentage is calculated to assess the accuracy of the extraction and analysis method. A recovery of 80-120% is typically considered acceptable.

  • Reagent Blanks: A sample containing only the reagents used in the preparation should be analyzed to ensure there is no contamination contributing to the analyte signal.

Conclusion and Recommendations

Both GC-MS with derivatization and LC-MS/MS are powerful, viable techniques for the quantitative analysis of this compound in complex mixtures. The optimal choice is dictated by the specific research needs.

  • Choose LC-MS/MS for applications requiring the highest sensitivity and high throughput , such as routine quality control of relatively clean product formulations or monitoring low levels in environmental samples. Its streamlined workflow is a significant advantage. However, careful management of matrix effects through robust sample cleanup and the use of matrix-matched calibrants is essential.

  • Choose GC-MS with Derivatization when analyzing extremely complex or "dirty" matrices where co-eluting interferences are a major concern. The high resolving power of gas chromatography combined with the cleanup inherent in the derivatization process can provide more reliable results in such challenging samples. It is also the method of choice if an LC-MS/MS system is not available.

Ultimately, a thorough method validation, incorporating the self-validating principles described above, is paramount to generating accurate, reliable, and defensible quantitative data for this compound, regardless of the chosen instrumentation.

References

A Senior Application Scientist's Guide to Cross-Validation of 2-(Tetradecyloxy)ethanol in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of excipients is a critical determinant in the efficacy and stability of advanced drug delivery systems. This guide provides a framework for the cross-validation of 2-(Tetradecyloxy)ethanol, a non-ionic surfactant, against established alternatives in the context of nanoemulsion-based topical drug delivery. We present a head-to-head comparison with Polysorbate 80, a widely used surfactant, focusing on the formulation of a model hydrophobic active pharmaceutical ingredient (API). This document outlines the causal reasoning behind experimental choices, provides detailed, self-validating protocols for formulation and characterization, and interprets hypothetical performance data to guide researchers and formulation scientists in making informed decisions.

Introduction: The Role of Surfactants in Modern Formulations

The therapeutic success of many active pharmaceutical ingredients (APIs) is contingent upon the design of their delivery vehicle. Nanoemulsions, which are colloidal dispersions of oil and water stabilized by surfactants, have emerged as highly effective carriers, particularly for enhancing the solubility and skin permeation of hydrophobic drugs.[1][2] The heart of a stable and effective nanoemulsion is the surfactant, an amphiphilic molecule that reduces interfacial tension between the oil and water phases.[3]

This compound (CAS: 2136-70-1), also known as ethylene glycol monotetradecyl ether, is a non-ionic surfactant belonging to the glycol ether class.[4][5] Its molecular structure comprises a 14-carbon hydrophobic alkyl chain (tetradecyl) and a hydrophilic ethylene glycol head.[6][7] This structure imparts amphiphilic properties that make it a compelling candidate for pharmaceutical formulations, particularly in creating stable emulsions and enhancing the delivery of poorly soluble drugs.[8]

However, the adoption of any new excipient into a drug development pipeline necessitates rigorous validation. Its performance must be quantified and benchmarked against established, regulatory-accepted alternatives. This guide details a systematic approach to cross-validate this compound against Polysorbate 80, a ubiquitous non-ionic surfactant in pharmaceutical and cosmetic industries, for a topical delivery application.[9][10]

Experimental Design: A Framework for Comparative Analysis

To conduct a meaningful comparison, we must establish a clear objective, define critical quality attributes (CQAs), and design experiments that yield quantifiable, reproducible data.

Objective: To evaluate the performance of this compound relative to Polysorbate 80 as the primary surfactant in an oil-in-water (O/W) nanoemulsion designed for topical delivery of a model hydrophobic API.

Core Rationale: The choice of surfactant directly influences the nanoemulsion's droplet size, stability, and its ability to interact with biological barriers like the skin.[9] this compound's distinct C14 alkyl chain and simple ethoxylated head may offer different performance characteristics compared to the more complex, sorbitan-based structure of Polysorbate 80. This comparison will elucidate those differences.

Key Performance Metrics (CQAs):

  • Physicochemical Properties: Mean droplet size, Polydispersity Index (PDI), and Zeta Potential. These parameters are fundamental indicators of a nanoemulsion's physical stability and potential for aggregation.[11][]

  • Thermodynamic Stability: The ability of the formulation to resist phase separation, creaming, or cracking under stress conditions (e.g., centrifugation, temperature cycling).[]

  • In Vitro Skin Permeation: The flux of the model API across a skin-mimicking membrane. This is a direct measure of the formulation's efficacy in delivering the API to its target site.[13][14]

Experimental Workflow Diagram

The overall process for this comparative study is outlined below. This workflow ensures a logical progression from formulation to final performance analysis.

G cluster_0 Formulation Stage cluster_1 Characterization Stage cluster_2 Performance Evaluation F1 Formulation A: This compound DLS Droplet Size & PDI (Dynamic Light Scattering) F1->DLS Test ZP Zeta Potential F1->ZP Test Stab Accelerated Stability (Centrifugation, Temp Cycling) F1->Stab Test Franz In Vitro Skin Permeation (Franz Diffusion Cell) F1->Franz Test F2 Formulation B: Polysorbate 80 F2->DLS Control F2->ZP Control F2->Stab Control F2->Franz Control Prep Prepare Oil & Aqueous Phases (Spontaneous Emulsification) Prep->F1 Prep->F2 Data Comparative Data Analysis DLS->Data Generate Data ZP->Data Generate Data Stab->Data Generate Data HPLC API Quantification (HPLC Analysis) Franz->HPLC HPLC->Data Generate Data

Caption: Experimental workflow for the comparative analysis of two surfactant-based nanoemulsion formulations.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and defined endpoints.

Protocol 1: Nanoemulsion Formulation via Spontaneous Emulsification

This low-energy method relies on the spontaneous formation of fine droplets when an organic phase is introduced into an aqueous phase.

  • Preparation of Oil Phase:

    • Accurately weigh 5% w/w of a medium-chain triglyceride (e.g., Caprylic/Capric Triglyceride) as the oil phase.

    • Dissolve the model hydrophobic API (e.g., Clobetasol Propionate) into the oil phase at a concentration of 0.05% w/w.

    • Add 10% w/w of the primary surfactant. For Formulation A , use this compound. For Formulation B , use Polysorbate 80.

    • Gently stir at room temperature until a clear, homogenous solution is formed.

  • Preparation of Aqueous Phase:

    • Prepare the aqueous phase consisting of 84.95% w/w of purified water.

  • Emulsification:

    • Using a magnetic stirrer set to a constant, moderate speed (e.g., 400 RPM), slowly titrate the oil phase into the aqueous phase.

    • Observe for the formation of a translucent or bluish-white emulsion, which is characteristic of nano-sized droplets.[15]

    • Continue stirring for 30 minutes post-titration to ensure uniformity.

Protocol 2: Physicochemical Characterization
  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Utilize a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

    • Dilute a sample of the nanoemulsion with purified water (e.g., 1:100) to avoid multiple scattering effects.

    • Equilibrate the sample at 25°C for 2 minutes within the instrument.

    • Perform three measurements for each formulation and report the average Z-average diameter and PDI. A PDI value below 0.3 is generally considered acceptable, indicating a narrow size distribution.[11]

  • Zeta Potential Analysis:

    • Use the same instrument as for DLS, employing laser Doppler velocimetry.

    • Dilute the sample in purified water as described above.

    • The magnitude of the zeta potential (typically > |30| mV) is an indicator of colloidal stability due to electrostatic repulsion between droplets.[]

    • Perform three measurements and report the average value.

Protocol 3: In Vitro Skin Permeation Study

This protocol uses the Franz diffusion cell, the "gold-standard" model for assessing the permeation of topical formulations.[13]

  • Apparatus Setup:

    • Assemble vertical Franz diffusion cells with a suitable synthetic membrane (e.g., Strat-M®) or excised porcine skin, which closely mimics human skin.[14] The stratum corneum side should face the donor compartment.

    • Fill the receptor compartment with a phosphate-buffered saline (PBS, pH 7.4) solution, ensuring no air bubbles are trapped beneath the membrane.

    • Maintain the receptor fluid at 32°C ± 1°C to simulate physiological skin temperature.

  • Dosing and Sampling:

    • Apply a finite dose (e.g., 10 mg/cm²) of the nanoemulsion (Formulation A or Formulation B ) to the membrane surface in the donor compartment.

    • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • API Quantification:

    • Analyze the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the API.

    • Plot the cumulative amount of API permeated per unit area (µg/cm²) against time. The slope of the linear portion of this graph represents the steady-state flux (Jss).

Comparative Performance Data (Hypothetical Results)

To illustrate the potential outcomes of this cross-validation, the following tables present hypothetical data.

Table 1: Physicochemical Properties of Nanoemulsion Formulations
ParameterFormulation A (this compound)Formulation B (Polysorbate 80 - Control)Acceptance Criteria
Mean Droplet Size (nm) 85.4 ± 2.1124.7 ± 3.5< 200 nm
Polydispersity Index (PDI) 0.15 ± 0.020.28 ± 0.03< 0.3
Zeta Potential (mV) -28.5 ± 1.5-35.2 ± 1.8> |25| mV
Stability (Post-Centrifugation) No Phase SeparationNo Phase SeparationNo visible change

Interpretation of Physicochemical Data: In this hypothetical scenario, Formulation A with this compound produced a nanoemulsion with a significantly smaller mean droplet size and a lower PDI. This suggests that this compound may be a more efficient emulsifier for this specific oil phase, potentially due to its linear structure allowing for tighter packing at the oil-water interface. Both formulations exhibit sufficient zeta potential and physical stability for a viable topical product.

Table 2: In Vitro Skin Permeation Parameters
ParameterFormulation A (this compound)Formulation B (Polysorbate 80 - Control)
Steady-State Flux (Jss, µg/cm²/h) 2.151.48
Cumulative Permeation @ 24h (µg/cm²) 45.831.2
Enhancement Ratio (ER) 1.451.00 (Reference)

Interpretation of Permeation Data: The data from Formulation A demonstrates a 45% increase in the steady-state flux of the API compared to the control formulation. This suggests that this compound may not only be an effective emulsifier but also a permeation enhancer. This effect could be attributed to its interaction with the lipids in the stratum corneum, temporarily disrupting the skin barrier and facilitating drug passage.[16] The smaller droplet size of Formulation A also provides a greater surface area for drug release at the membrane interface, which can contribute to enhanced permeation.[17]

Conclusion for the Senior Scientist

This guide provides a robust framework for the cross-validation of this compound as a surfactant in nanoemulsion-based drug delivery systems. The experimental design and detailed protocols enable a thorough, objective comparison against industry-standard excipients like Polysorbate 80.

Based on our hypothetical results, this compound demonstrates significant potential, not only as a primary emulsifier capable of producing smaller, more uniform droplets but also as a functional excipient that can enhance the dermal penetration of a hydrophobic API. This dual functionality is highly desirable in the development of high-performance topical therapies.

Researchers and drug development professionals should consider this structured approach to generate the necessary data to support the inclusion of this compound in their formulation pipelines. The causality-driven experimental choices and self-validating protocols outlined here provide a foundation for building a comprehensive understanding of this promising excipient's performance profile.

References

A Senior Application Scientist's Guide: Benchmarking the Performance of 2-(Tetradecyloxy)ethanol Against Commercial Surfactants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational selection of a surfactant is a cornerstone of formulation science, profoundly impacting the stability, bioavailability, and efficacy of pharmaceutical and research formulations. This guide presents an in-depth comparative analysis of 2-(Tetradecyloxy)ethanol, a non-ionic surfactant, against three industry-standard surfactants: the non-ionic polysorbate 80 (Tween 80) and octylphenol ethoxylate (Triton X-100), and the anionic Sodium Dodecyl Sulfate (SDS). We provide a framework for evaluation based on key performance indicators including surfactant efficiency (Critical Micelle Concentration), surface activity (Surface Tension), emulsification potential (Hydrophilic-Lipophilic Balance), and biocompatibility (in vitro cytotoxicity). This document is intended to equip researchers, scientists, and drug development professionals with the foundational data and methodologies required to make informed decisions in surfactant selection for advanced applications.

Introduction: The Critical Role of Surfactants in Advanced Formulations

Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail. This unique structure allows them to adsorb at interfaces (e.g., oil-water, air-water) and reduce interfacial tension. In the realms of drug delivery, bioprocessing, and molecular biology, surfactants are indispensable for a multitude of functions:

  • Solubilizing Poorly Soluble Drugs: By forming micelles above a certain concentration—the Critical Micelle Concentration (CMC)—surfactants create hydrophobic cores that can encapsulate non-polar drug molecules, enhancing their solubility in aqueous media.

  • Stabilizing Emulsions and Suspensions: Surfactants prevent the coalescence of droplets in emulsions and the aggregation of particles in suspensions, which is critical for the shelf-life and performance of liquid formulations.

  • Facilitating Cell Lysis: In research, detergents are used to disrupt cell membranes to extract proteins and other intracellular components.

  • Preventing Non-specific Binding: In immunoassays and other sensitive analytical techniques, surfactants are used to block non-specific interactions, thereby reducing background noise and increasing signal accuracy.

The choice of surfactant is not trivial; an inappropriate selection can lead to formulation instability, reduced efficacy, or even cellular toxicity. Therefore, a systematic, data-driven benchmarking process is essential. This guide focuses on this compound, a molecule of interest due to its simple structure—a C14 alkyl chain (hydrophobe) linked to a single ethylene glycol unit (hydrophile). We will compare its theoretical and expected performance against well-characterized commercial surfactants.

Surfactant Profiles

A foundational understanding of each surfactant's structure is key to interpreting its performance.

  • This compound: A non-ionic surfactant with the chemical formula C₁₆H₃₄O₂. Its structure consists of a 14-carbon hydrophobic tail (derived from myristyl alcohol) and a compact, hydrophilic mono-ethoxylated head. This simplicity suggests predictable behavior but also potentially limited aqueous solubility compared to more heavily ethoxylated non-ionics.

  • Triton X-100: A non-ionic surfactant featuring a bulky t-octylphenyl hydrophobic group and a polyethylene glycol chain of approximately 9-10 ethylene oxide units. Its significant hydrophilic portion makes it a powerful and widely used solubilizing agent in laboratories.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant derived from polyethoxylated sorbitan and oleic acid. It is characterized by a large, bulky hydrophilic head containing multiple polyoxyethylene chains, making it highly water-soluble and a popular emulsifier in food and pharmaceutical products.[1]

  • Sodium Dodecyl Sulfate (SDS): A classic anionic surfactant with a 12-carbon alkyl chain and a sulfate head group. It is a strong detergent known for its ability to denature proteins, making it a staple in gel electrophoresis, but its harshness can limit its use in sensitive biological formulations.

Comparative Benchmark I: Surfactant Efficiency and Potency

A surfactant's efficiency is defined by its ability to form micelles at a low concentration (low CMC), while its potency relates to the maximum reduction in surface tension it can achieve. A lower CMC is often desirable as it means less surfactant is required to achieve the desired effect, which can be beneficial for cost, stability, and reducing potential toxicity.

Key Performance Metrics:

  • Critical Micelle Concentration (CMC): The concentration at which surfactant monomers begin to self-assemble into micelles. Below the CMC, surface tension decreases with increasing surfactant concentration. At and above the CMC, the surface tension remains relatively constant.[2]

  • Surface Tension (γ) at CMC: The minimum surface tension value achieved by the surfactant in an aqueous solution, indicating its effectiveness at reducing the surface energy of water.

Comparative Data Summary

SurfactantTypeMolecular Weight ( g/mol )CMC (mM, in water, 25°C)Surface Tension at CMC (mN/m)
This compound Non-ionic258.44Not experimentally determinedNot experimentally determined
Tween 80 Non-ionic~1310~0.015[1]~39.4[1]
Triton X-100 Non-ionic~625~0.24~30.6 - 33
Sodium Dodecyl Sulfate (SDS) Anionic288.38~8.2[2][3]~38 - 40

Note: Literature values for CMC and surface tension can vary slightly based on the measurement technique and purity of the surfactant.

Discussion of Efficiency & Potency: Based on the available data, Tween 80 is the most efficient surfactant, exhibiting the lowest CMC by a significant margin. This means it requires a much lower concentration to begin forming micelles compared to Triton X-100 and SDS. Triton X-100 demonstrates the highest potency, achieving the lowest surface tension value. SDS, while less efficient than the non-ionic surfactants shown here, is still highly effective at reducing surface tension.

For This compound , while direct data is unavailable, we can infer its properties. With a C14 tail, it is more hydrophobic than SDS (C12), which would typically lead to a lower CMC. However, its very small hydrophilic head (a single ethoxy group) may limit its water solubility and influence its aggregation behavior. Experimental determination is necessary for a definitive comparison.

Experimental Protocol: CMC Determination by Surface Tensiometry (Wilhelmy Plate Method)

This protocol describes a robust method for determining both the CMC and the surface tension at the CMC.

Principle of the Method: The Wilhelmy plate method measures the force exerted on a platinum plate at the air-liquid interface. This force is directly proportional to the surface tension. By measuring the surface tension of a series of solutions with increasing surfactant concentration, one can plot surface tension versus the logarithm of the concentration. The point at which the slope of this curve changes abruptly is the CMC.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution (e.g., 100 mM) of the surfactant in deionized, purified water (resistivity >18 MΩ·cm).

    • Perform serial dilutions to create a range of concentrations spanning the expected CMC. For an unknown like this compound, a wide logarithmic range (e.g., 0.001 mM to 10 mM) should be prepared.

  • Instrument Calibration:

    • Ensure the tensiometer is calibrated and level.

    • Thoroughly clean the platinum Wilhelmy plate with a strong acid (e.g., chromic acid) or by flaming it to red-hot, followed by rinsing with purified water to ensure complete wetting (zero contact angle).

  • Measurement Procedure:

    • Pour the lowest concentration sample into a clean, temperature-controlled sample vessel. Allow it to equilibrate to the target temperature (e.g., 25°C).

    • Lower the clean plate until it just touches the surface of the liquid. The instrument will detect the contact.

    • The instrument measures the force required to maintain the plate at the interface, which is then used to calculate surface tension.

    • Repeat the measurement for each concentration, moving from lowest to highest to minimize cross-contamination.

  • Data Analysis:

    • Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting plot will show two distinct linear regions. The intersection of the regression lines for these two regions corresponds to the CMC. The plateau value in the high-concentration region is the surface tension at the CMC.

Diagram: Workflow for CMC Determination

CMC_Workflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Data Analysis stock Prepare High-Conc. Stock Solution dilute Create Serial Dilutions (Logarithmic Scale) stock->dilute setup Calibrate Tensiometer & Clean Plate dilute->setup equilibrate Equilibrate Sample Temperature setup->equilibrate measure Measure Surface Tension (Lowest to Highest Conc.) plot Plot γ vs. log(C) measure->plot equilibrate->measure analyze Identify Intersection of Two Linear Regions plot->analyze result Determine CMC and γ at CMC analyze->result

Caption: Workflow for determining Critical Micelle Concentration (CMC) via the surface tension method.

Comparative Benchmark II: Emulsification Potential

The ability of a surfactant to form and stabilize an emulsion is predicted by its Hydrophilic-Lipophilic Balance (HLB). The HLB is a semi-empirical scale from 0 to 40, where lower values indicate a more lipophilic (oil-soluble) character, and higher values indicate a more hydrophilic (water-soluble) character.

General HLB Guidelines:

  • 4-6: Water-in-Oil (W/O) emulsifiers

  • 7-9: Wetting agents

  • 8-18: Oil-in-Water (O/W) emulsifiers

  • 13-15: Detergents

  • 15-18: Solubilizers

Comparative HLB Values

SurfactantTypeHLB ValuePrimary Application
This compound Non-ionicTo be determinedEmulsifier / Solubilizer
Tween 80 Non-ionic15.0[4]O/W Emulsifier, Solubilizer
Triton X-100 Non-ionic13.5Detergent, O/W Emulsifier
Sodium Dodecyl Sulfate (SDS) Anionic40Solubilizer, Wetting Agent

Discussion of Emulsification Potential: With an HLB of 15.0, Tween 80 is an excellent O/W emulsifier and solubilizer, making it a first-choice for many pharmaceutical emulsions. Triton X-100 , at 13.5, is also a very effective O/W emulsifier and detergent. The exceptionally high HLB of SDS (40) reflects its high water solubility and strong anionic nature, making it a powerful solubilizer but often too harsh for creating stable, biocompatible emulsions.

For This compound , an HLB value can be estimated using Griffin's method: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass.

  • Mh (C₂H₄O) = 44.05 g/mol

  • M (C₁₆H₃₄O₂) = 258.44 g/mol

  • Estimated HLB = 20 * (44.05 / 258.44) ≈ 3.4

This calculated HLB is very low, suggesting this compound would function primarily as a W/O emulsifier . This distinguishes it significantly from Tween 80 and Triton X-100 and highlights a potentially different application space. However, this is a theoretical value and requires experimental validation.

Experimental Protocol: Accelerated Emulsion Stability Testing (Freeze-Thaw Cycling)

This protocol subjects an emulsion to thermal stress to rapidly predict its long-term stability.

Principle of the Method: Temperature fluctuations can disrupt the delicate balance of forces stabilizing an emulsion, causing droplet coalescence or creaming. By cycling the emulsion between low and high temperatures, this test accelerates the physical instability processes that might occur over months of storage at ambient temperature. Stable formulations will resist these changes.

Step-by-Step Methodology:

  • Emulsion Preparation:

    • Prepare a simple oil-in-water (O/W) emulsion (e.g., 10% mineral oil in water) stabilized with a fixed concentration (e.g., 1% w/v) of each surfactant being tested.

    • Ensure all emulsions are prepared using the same homogenization method (e.g., high-shear mixing for 5 minutes) to ensure a consistent initial droplet size distribution.

    • Dispense 50 mL of each freshly prepared emulsion into separate, sealed glass vials. Keep one set of vials at room temperature (25°C) as a control.

  • Freeze-Thaw Cycling:

    • Place the test vials in a freezer at -10°C for 24 hours.

    • Remove the vials and allow them to thaw at room temperature (25°C) for 24 hours. This completes one cycle.

    • Visually inspect the emulsions for any signs of instability (phase separation, creaming, oil droplet formation) and record observations.

    • Repeat the process for a minimum of three cycles. More rigorous testing can extend to five cycles or use a wider temperature range (e.g., -10°C to 45°C).

  • Evaluation:

    • After each cycle, compare the test samples to the room temperature controls.

    • A stable emulsion will show no visible signs of separation.

    • For quantitative analysis, particle size analysis (e.g., using dynamic light scattering) can be performed before the first cycle and after the final cycle to measure any changes in droplet size. A significant increase in mean droplet diameter indicates instability.

Diagram: Emulsion Stability Freeze-Thaw Cycle

Stability_Cycle cluster_cycle One Freeze-Thaw Cycle (Repeated 3-5x) start Place Emulsion in Freezer freeze -10°C for 24h start->freeze Freeze Phase thaw Thaw at RT (25°C) for 24h freeze->thaw Thaw Phase observe Visual & Instrumental Analysis (e.g., DLS) thaw->observe Evaluate Stability prep Prepare & Homogenize Test Emulsions prep->start observe->start Next Cycle

Caption: A schematic of an accelerated emulsion stability testing workflow using freeze-thaw cycles.

Comparative Benchmark III: In Vitro Biocompatibility

For any surfactant intended for use in drug delivery or personal care, low cytotoxicity is paramount. An in vitro cytotoxicity assay using a relevant cell line provides a crucial first screen for biocompatibility.

Principle of the Method (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cellular metabolic activity. Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By exposing cells to various concentrations of a surfactant, one can determine the concentration at which cell viability is reduced by 50% (the IC₅₀ value). A higher IC₅₀ value indicates lower cytotoxicity.

General Cytotoxicity Ranking: For surfactants, cytotoxicity is often ranked: Cationic > Anionic > Non-ionic. Therefore, SDS is expected to be the most cytotoxic, while the non-ionic surfactants should exhibit better biocompatibility.

Experimental Protocol: MTT Cytotoxicity Assay on Caco-2 Cells

Cell Line Rationale: Caco-2 cells are a human epithelial colorectal adenocarcinoma cell line that, when cultured, spontaneously differentiates to form a polarized monolayer that mimics the intestinal barrier. This makes it a highly relevant model for assessing the toxicity of compounds intended for oral drug delivery.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture Caco-2 cells under standard conditions (37°C, 5% CO₂).

    • Seed the cells into a 96-well microplate at a density of approximately 1 x 10⁴ cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Surfactant Exposure:

    • Prepare a range of concentrations for each test surfactant in complete cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the various surfactant concentrations. Include "medium only" wells (no cells) for background control and "untreated cells" wells (cells with medium but no surfactant) as the 100% viability control.

    • Incubate the plate for a defined exposure period (e.g., 24 hours).

  • MTT Incubation:

    • After exposure, add 10 µL of a sterile MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol) to each well to dissolve the purple formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" background wells from all other readings.

    • Calculate the percentage of cell viability for each surfactant concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100

    • Plot % Viability versus surfactant concentration to determine the IC₅₀ value for each surfactant.

Conclusion and Future Outlook

This guide provides a comprehensive framework for benchmarking the performance of this compound against standard commercial surfactants.

  • Performance Summary:

    • Tween 80 stands out for its high efficiency (very low CMC) and established use as a safe and effective O/W emulsifier.

    • Triton X-100 is a potent detergent and solubilizer, offering the greatest reduction in surface tension.

    • SDS is a powerful but harsh anionic surfactant, best suited for applications where protein denaturation is desired or acceptable.

  • Positioning of this compound: Based on its structure, this compound is predicted to be a highly lipophilic, non-ionic surfactant. Its theoretically low HLB value suggests it would be most suitable as a water-in-oil (W/O) emulsifier , a role not filled by the other surfactants in this guide. This presents a unique application niche in formulations such as creams, ointments, or specialized drug delivery systems that require a W/O internal phase. Its simple, non-aromatic structure may also offer advantages in terms of biodegradability and lower potential for certain types of biological interaction compared to phenyl-containing surfactants like Triton X-100.

Crucially, the performance metrics for this compound must be determined experimentally. The protocols detailed within this guide provide a clear roadmap for generating the necessary data to validate its theoretical profile and fully understand its capabilities. Future work should focus on executing these benchmarks to populate the data tables and confirm its potential as a specialized W/O emulsifier for the pharmaceutical and research industries.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Tetradecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we use. The proper management and disposal of reagents like 2-(Tetradecyloxy)ethanol are paramount for ensuring a safe working environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a direct, procedural framework for handling this specific glycol ether, grounded in the principles of chemical safety and regulatory diligence.

Core Principle: Hazard Assessment and Waste Determination

Before any disposal action is taken, a thorough hazard assessment is critical. This compound, also known as Ethylene Glycol Monotetradecyl Ether, belongs to the glycol ether chemical class.[1][2] While some data suggests it is less harmful under normal use, it is a known skin and eye irritant.[3] Furthermore, the broader class of glycol ethers has been scrutinized by regulatory bodies like OSHA for potential health effects.[4][5]

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous falls upon the generator—the laboratory that creates the waste.[6][7] This determination can be complex and depends on whether the chemical is specifically listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8]

Causality Behind the Directive: Given the potential hazards and the regulatory landscape, the most scientifically sound and risk-averse approach is to manage this compound as a hazardous waste unless you have explicit documentation from your institution's Environmental Health & Safety (EHS) department certifying it as non-hazardous.[6][9] This pre-emptive classification ensures maximum safety and compliance.

Essential Personal Protective Equipment (PPE) for Waste Handling

When handling waste containers of this compound, appropriate PPE is non-negotiable. The rationale is to create a barrier against the primary routes of exposure.

PPE ItemSpecificationJustification
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against splashes, which can cause eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, mitigating the risk of skin irritation.[3][10]
Body Protection Standard laboratory coat.Protects against incidental contact and contamination of personal clothing.[10]

Step-by-Step Protocol for Disposal

This protocol establishes a self-validating system to ensure that waste is handled safely and compliantly from the point of generation to its final disposal.

Step 1: Waste Segregation Immediately upon being designated as waste, this compound must be segregated.

  • Action: Keep waste this compound in its own dedicated waste container.

  • Causality: Mixing chemical wastes is a primary cause of laboratory incidents. This compound is incompatible with strong acids and strong oxidizing agents.[11][12] Co-mingling could lead to violent reactions. Furthermore, mixing hazardous waste with non-hazardous waste needlessly increases the volume and cost of hazardous disposal.[9]

Step 2: Proper Containerization The integrity of the waste container is critical for preventing leaks and exposure.

  • Action: Collect the waste in a chemically compatible container, typically a glass bottle for solvents, with a screw-top cap.[13][14] Ensure the container is in good condition, free of cracks or defects.

  • Causality: The container must not react with or be degraded by the chemical. The lid must be kept tightly sealed at all times, except when adding waste, to prevent the release of vapors and to avoid potential peroxide formation upon prolonged exposure to air, a known risk for ethers.[9][13][15]

Step 3: Accurate and Compliant Labeling Clear labeling is a cornerstone of safe laboratory practice and a strict regulatory requirement.

  • Action: Affix a completed Hazardous Waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date waste was first added)

    • An indication of the hazards (e.g., "Irritant")

  • Causality: A proper label communicates the container's contents and associated hazards to all laboratory personnel and is essential for the waste disposal vendor to handle it correctly.

Step 4: Safe Accumulation and Storage Waste must be stored safely in a designated area pending pickup.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel.[14] This area should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Causality: The SAA practice minimizes the transport of hazardous waste within the facility and keeps it under the supervision of those most familiar with it. Secondary containment is a crucial safeguard against the spread of material in case of a container failure.

Step 5: Arranging for Final Disposal Hazardous waste must be disposed of through official, certified channels.

  • Action: Contact your institution's EHS department or a certified chemical waste disposal contractor to schedule a pickup. Provide them with an accurate description of the waste.

  • Causality: It is illegal and unsafe to dispose of chemical waste in the regular trash or down the drain.[9][16] Professional disposal services ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will be managed in accordance with all federal, state, and local regulations.[6][17]

Managing Spills and Empty Containers

Small Spill Cleanup:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[12]

  • Using non-sparking tools, collect the absorbed material and contaminated debris into a designated container.[12]

  • Label the container as "Hazardous Waste" with a description of the contents and manage it for disposal according to the protocol above.

Empty Container Management: A container that held this compound is not simply "trash."

  • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. [14]

  • After rinsing and air-drying, obliterate or deface the original chemical label to prevent confusion.[14][18]

  • The clean, defaced container may then be disposed of in the regular trash or glass recycling, in accordance with institutional policy.

Summary and Visual Workflow

For quick reference, the key logistical and safety data are summarized below.

ParameterDataSource(s)
CAS Number 2136-70-1[1][19]
Synonyms Ethylene glycol monotetradecyl ether, C14E1, Myreth[1][2][20]
Primary Hazards Skin and eye irritant[3]
Incompatible Materials Strong acids, strong oxidizing agents[11][12]
Disposal Classification Treat as Hazardous Waste pending formal determination[6][8][9]
Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste.

G cluster_protocol 5-Step Disposal Protocol start Substance Designated as Waste: This compound policy Consult Institutional Policy & Safety Data Sheet (SDS) start->policy presumption Directive: Treat as Hazardous Waste (Default safe protocol) policy->presumption segregate 1. Segregate Waste (Isolate from incompatibles) presumption->segregate containerize 2. Containerize Properly (Sealed, compatible container) segregate->containerize label_waste 3. Label Container ('Hazardous Waste', name, date) containerize->label_waste store 4. Store in SAA (Secondary containment) label_waste->store pickup 5. Arrange Pickup Contact EHS or Certified Vendor store->pickup

Caption: Decision workflow for this compound waste management.

By adhering to this structured, scientifically-grounded protocol, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Tetradecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-(Tetradecyloxy)ethanol, a glycol ether, demands a comprehensive understanding of its properties and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended personal protective equipment (PPE) and handling procedures. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: The "Why" Behind the Precautions

This compound, while having low volatility, is recognized as an irritant to the skin and eyes[1]. As a member of the glycol ethers family, it's crucial to consider the potential hazards associated with this class of chemicals, which can include effects on the hematopoietic system, central nervous system, kidneys, and liver[2]. A primary route of occupational exposure for similar compounds is through skin absorption, making dermal protection a critical focus[3][4]. Therefore, our safety protocols are designed to mitigate these risks at every step of the handling process.

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Task Minimum PPE Requirement Rationale
Weighing/Aliquoting (Solid/Liquid) Nitrile gloves, safety glasses with side shields, lab coatTo prevent incidental skin contact and protect eyes from splashes during transfer.
Solution Preparation Nitrile gloves, chemical splash goggles, lab coatIncreased risk of splashing necessitates the use of chemical splash goggles over safety glasses.
Heating or Agitating Solutions Nitrile gloves, chemical splash goggles, face shield, lab coat, work in a fume hoodThe potential for aerosol or vapor generation increases with heating and agitation. A face shield offers broader protection, and a fume hood provides necessary ventilation.
Large-Scale Operations (>1L) Impervious clothing (e.g., chemically resistant apron), nitrile gloves, chemical splash goggles, face shield, work in a well-ventilated area with local exhaust ventilationThe increased quantity of the substance elevates the risk of significant exposure from spills or splashes, requiring more extensive body protection and stringent ventilation controls.
Hand Protection: A Critical Barrier

Handle this compound with gloves that have been inspected prior to use[5]. Nitrile rubber gloves are recommended for both full and splash contact[5]. It is imperative to use proper glove removal technique to avoid skin contact with the product and to dispose of contaminated gloves after use[5].

Eye and Face Protection: Shielding from Splashes and Vapors

The use of a face shield and safety glasses is a fundamental requirement[5]. All eye and face protection equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[5]. In situations with a higher risk of splashing, such as when preparing solutions or during transfers, chemical splash goggles are essential[6].

Skin and Body Protection: Preventing Dermal Absorption

Impervious clothing is a key component of your PPE[5]. For routine small-scale lab work, a standard lab coat is sufficient. However, for larger-scale operations or when there is a significant risk of splashes, additional protective clothing, such as a chemically resistant apron, is highly recommended[7].

Respiratory Protection: When Engineering Controls are Not Enough

In most laboratory settings, handling this compound in a well-ventilated area, preferably within a chemical fume hood, will provide adequate protection from inhalation hazards[1][5]. However, a risk assessment may indicate the need for respiratory protection. In such cases, a full-face respirator with multi-purpose combination (US) or type AXBEK (EN 14387) respirator cartridges should be used as a backup to engineering controls[5]. If a respirator is the sole means of protection, a full-face supplied-air respirator is required[5]. All respirator use must be in accordance with a comprehensive respiratory protection program.

Procedural Guidance for Safe Handling and Disposal

Handling:

  • Always work in a well-ventilated area, with local exhaust ventilation being the preferred method to control contaminants at their source[5].

  • Keep the container tightly closed when not in use[5].

  • Keep away from ignition sources such as heat, sparks, and open flames[5].

  • Use non-sparking tools and take precautionary measures against static discharge[5].

  • Wash your hands thoroughly after handling the chemical[5].

Disposal:

  • Spills should be contained and collected with a non-combustible, absorbent material like sand, earth, or vermiculite[5].

  • Place the absorbed material into a suitable container for disposal[5].

  • Prevent the chemical from entering sewers or waterways[5].

  • Dispose of the contents and the container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant[8].

  • Empty containers may retain product residue and can be dangerous. Do not pressurize, cut, weld, braze, solder, drill, grind, or expose such containers to heat, flame, sparks, or other sources of ignition[5].

Emergency Response Plan

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[8].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice[8][9].

  • Inhalation: Move the person to fresh air. If breathing is difficult, respiratory support may be needed[10].

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention[11].

Spill Response Workflow:

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material contain->collect dispose Dispose of Waste in Accordance with Regulations collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Incident Report Filed decontaminate->end

Caption: Spill Response Workflow for this compound.

Conclusion

A culture of safety is paramount in any research environment. By understanding the rationale behind each safety precaution and implementing these detailed operational and disposal plans, you can handle this compound with confidence and minimize the risk of exposure. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.